molecular formula C9H8N2 B122460 4-Aminoisoquinoline CAS No. 23687-25-4

4-Aminoisoquinoline

Cat. No.: B122460
CAS No.: 23687-25-4
M. Wt: 144.17 g/mol
InChI Key: ISIUXVGHQFJYHM-UHFFFAOYSA-N
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Description

4-Aminoisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170840. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

isoquinolin-4-amine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIUXVGHQFJYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178351
Record name 4-Isoquinolylamine
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23687-25-4
Record name 4-Isoquinolinamine
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Record name 4-Aminoisoquinoline
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Record name 4-Aminoisoquinoline
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Record name 4-Isoquinolylamine
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Record name 4-isoquinolylamine
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Record name 4-AMINOISOQUINOLINE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Aminoisoquinoline: Chemical Properties and Structure

This guide provides a comprehensive overview of the core chemical properties, structural information, and relevant experimental protocols for this compound. It is intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

This compound is a heterocyclic aromatic amine. Its physical and chemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂[1][2][3][4]
Molecular Weight 144.17 g/mol [1][3]
Appearance White to brown crystalline powder or solid[1][2][4]
Melting Point 107 - 113 °C[1][2][5]
Boiling Point 360.0 ± 17.0 °C (Predicted)[1]
pKa 6.29 ± 0.10 (Predicted)[1]
Solubility Slightly soluble in water; Soluble in Methanol, Ethanol, Dichloromethane, and Dimethylformamide.[1]

Chemical Structure and Identifiers

The structure of this compound is based on the isoquinoline ring system with an amino group substituted at the C4 position.

IdentifierValueSource(s)
IUPAC Name isoquinolin-4-amine[3]
CAS Number 23687-25-4[1][3][4]
SMILES String Nc1cncc2ccccc12[2]
InChI InChI=1S/C9H8N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,10H2[1][2][3]
InChIKey ISIUXVGHQFJYHM-UHFFFAOYSA-N[1][2][3]

Experimental Protocols

Synthesis Protocol: From 4-Bromoisoquinoline

A common method for the preparation of this compound is through the ammonolysis of 4-bromoisoquinoline.[5]

Materials:

  • 4-bromoisoquinoline (50 g)

  • Concentrated ammonium hydroxide solution (160 ml)

  • Copper sulfate 5-hydrate (3 g)

  • Dilute sodium hydroxide solution

  • Benzene

  • Anhydrous potassium carbonate

  • Charcoal

Procedure:

  • A mixture of 50 g of 4-bromoisoquinoline, 160 ml of concentrated ammonium hydroxide solution, and 3 g of copper sulfate 5-hydrate is heated in a shaking autoclave at 165-170°C for 16 hours.[5]

  • After cooling, the reaction mixture is made alkaline with a dilute sodium hydroxide solution.[5]

  • The product is extracted with five 100-ml portions of benzene.[5]

  • The combined benzene extracts are dried over anhydrous potassium carbonate and treated with charcoal.[5]

  • The benzene solution is concentrated to a volume of 70 ml.[5]

  • Cooling the concentrated solution precipitates the crude this compound.[5]

  • The product can be further purified by recrystallization from benzene to yield pure this compound with a melting point of 108.5°C.[5]

Spectroscopic Analysis Protocols

The following are general protocols for acquiring spectroscopic data for this compound, adapted from standard laboratory procedures for similar compounds.[6]

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a one-dimensional proton spectrum.

    • ¹H NMR data (400 MHz, DMSO-d₆) shows the following chemical shifts (δ): 8.49 (s, 1H), 8.10 (d, 1H), 7.90 (d, 1H), 7.87 (s, 1H), 7.64-7.54 (m, 2H), 5.82 (s, 2H).[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A longer acquisition time may be needed due to the low natural abundance of ¹³C.

3.2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

3.2.3 Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the solid sample into the ion source using a direct insertion probe.

  • Ionization: Utilize Electron Ionization (EI) at a standard electron energy of 70 eV.

  • Mass Analysis: Scan an appropriate mass range (e.g., m/z 40-400). The molecular ion peak should be observed at approximately m/z 144, corresponding to the molecular weight of the compound.[3]

Biological Activity and Signaling Pathways

Derivatives of the closely related 4-aminoquinoline scaffold have been shown to exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[7][8] They can interact with key cellular signaling pathways. While specific pathway interactions for this compound itself are not extensively detailed, the activities of its derivatives suggest potential mechanisms of action.

Synthesis Workflow Visualization

The following diagram illustrates a multi-step synthesis process for a derivative, this compound-8-methyl formate.[9][10]

G A 8-Bromo-isoquinoline B 8-Isoquinolinecarboxylic acid methyl ester A->B  CO, Pd catalyst Methanol, 60°C C 4-Bromo-isoquinoline- 8-methyl formate B->C  N-Bromosuccinimide Acetic acid D Boc-protected This compound derivative C->D  t-butyl carbamate Pd catalyst, Cs₂CO₃ E This compound- 8-methyl formate D->E  HCl, Methanol (Deprotection)

Caption: Synthesis workflow for this compound-8-methyl formate.

Potential Inhibition of HIF-1α Signaling Pathway

Studies on 4-aminoquinoline derivatives have demonstrated their potential as anticancer agents by targeting the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[11] Inhibition can occur by decreasing the levels of HIF-1α mRNA.

G Hypoxia Hypoxia (Low Oxygen) HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1_Formation HIF-1 Complex Formation (HIF-1α / HIF-1β) HIF1a_Stabilization->HIF1_Formation Target_Genes Target Gene Expression (e.g., Angiogenesis, Proliferation) HIF1_Formation->Target_Genes Inhibitor 4-Aminoquinoline Derivatives mRNA HIF-1α mRNA Inhibitor->mRNA  Decreases level mRNA->HIF1a_Stabilization  Translation

Caption: Inhibition of HIF-1α pathway by 4-aminoquinoline derivatives.

Potential Inhibition of PI3K/Akt Signaling Pathway

Related compounds, such as 4-aminoquinazolines, have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[12] This suggests a possible mechanism of action for this compound derivatives in cancer therapy.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K  Activates PIP3 PIP3 PI3K->PIP3  Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt  Activates Cell_Response Cell Survival & Proliferation Akt->Cell_Response Inhibitor This compound Derivatives (Potential) Inhibitor->PI3K  Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

References

An In-depth Technical Guide to 4-Aminoisoquinoline (CAS 23687-25-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminoisoquinoline (CAS: 23687-25-4), a pivotal heterocyclic amine in medicinal chemistry and materials science. This document consolidates essential physicochemical data, detailed experimental protocols, and insights into its biological significance, with a focus on its role in contemporary drug discovery.

Physicochemical Properties

This compound, also known as isoquinolin-4-amine, is a stable, solid compound under normal conditions.[1] Its core structure, comprised of a fused pyridine and benzene ring with an amino substituent, makes it a valuable scaffold in synthetic chemistry.

PropertyValueReference
CAS Number 23687-25-4[2][3]
Molecular Formula C₉H₈N₂[2][3][4][5]
Molecular Weight 144.17 g/mol [2][6]
Appearance White to brown or light yellow crystalline powder/solid[1][2][4][5]
Melting Point 107-113 °C[2]
Boiling Point 360.0 ± 17.0 °C (Predicted)[2][7]
Density 1.210 ± 0.06 g/cm³ (Predicted)[2][7]
pKa 6.29 ± 0.10 (Predicted)[2]
Solubility Slightly soluble in water; Soluble in methanol, ethanol, dimethylformamide, and dichloromethane.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported:

TechniqueData HighlightsReference
¹H NMR (DMSO-d₆, 400 MHz) δ 8.49 (s, 1H), 8.10 (d, 1H), 7.90 (d, 1H), 7.87 (s, 1H), 7.64-7.54 (m, 2H), 5.82 (s, 2H)[2]
¹³C NMR Data available in spectral databases.[6]
Mass Spectrometry (GC-MS) Data available in spectral databases.[6]
Infrared (IR) Spectroscopy Data available in spectral databases (FTIR, KBr Wafer).[6]
UV-VIS Spectroscopy Data available in spectral databases.[6]

Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed methodologies for two common laboratory-scale preparations.

Synthesis from 4-Bromoisoquinoline

This protocol involves the amination of a halogenated isoquinoline precursor.

Materials:

  • 4-bromoisoquinoline (50 g)

  • Concentrated ammonium hydroxide solution (160 ml)

  • Copper sulfate 5-hydrate (3 g)

  • Dilute sodium hydroxide solution

  • Benzene

  • Anhydrous potassium carbonate

  • Charcoal

Procedure:

  • A mixture of 50 g of 4-bromoisoquinoline, 160 ml of concentrated ammonium hydroxide, and 3 g of copper sulfate 5-hydrate is heated in a shaking autoclave at 165-170°C for 16 hours.[8]

  • After cooling, the reaction mixture is made alkaline with a dilute sodium hydroxide solution.[8]

  • The product is extracted with five 100 ml portions of benzene.[8]

  • The combined benzene extracts are dried over anhydrous potassium carbonate and treated with charcoal.[8]

  • The benzene solution is concentrated to a volume of 70 ml.[8]

  • Cooling the concentrated solution precipitates the this compound. The product can be further purified by recrystallization from benzene to yield a product with a melting point of 108.5°C.[8]

Synthesis via Deprotection of N-benzyl-4-aminoisoquinoline

This method involves the removal of a benzyl protecting group from the amine.

Materials:

  • N-benzyl-4-aminoisoquinoline (1.00 g, 4.27 mmol)

  • Acetic acid (30 mL)

  • Sulfuric acid (H₂SO₄, 7.5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • A mixture of N-benzyl-4-aminoisoquinoline (1.00 g) is reacted with a mixture of acetic acid (30 mL) and H₂SO₄ (7.5 mL) for 6 hours at 100°C with stirring.[2]

  • Upon completion, the mixture is cooled to room temperature.[2]

  • The reaction is quenched by the careful addition of a saturated aqueous NaHCO₃ solution.[2]

  • Na₂CO₃ (200 mL) is added, and the mixture is diluted with water.[2]

  • The aqueous layer is extracted with ethyl acetate (5 x 25 mL).[2]

  • The combined organic phases are concentrated, and the residue is purified by chromatography (eluent: EtOAc) to afford this compound as a yellow solid.[2]

G General Synthesis Workflow cluster_0 Method 1: Amination cluster_1 Method 2: Deprotection start1 4-Bromoisoquinoline react1 React with NH4OH, CuSO4 (165-170°C, 16h) start1->react1 workup1 Alkalinize (NaOH) Extract (Benzene) react1->workup1 purify1 Dry & Concentrate Recrystallize workup1->purify1 end1 This compound purify1->end1 start2 N-benzyl-4-aminoisoquinoline react2 React with Acetic Acid, H2SO4 (100°C, 6h) start2->react2 workup2 Quench (NaHCO3) Extract (EtOAc) react2->workup2 purify2 Concentrate Chromatography workup2->purify2 end2 This compound purify2->end2

Caption: Overview of two primary synthesis routes for this compound.

Biological Activity and Applications

This compound is a compound of significant interest in drug discovery and materials science.[5] Its derivatives are recognized for a broad spectrum of biological activities.

  • Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.[5]

  • Kinase Inhibition: The scaffold is used to synthesize Rho kinase inhibitors.[2]

  • Anticancer Potential: Derivatives of 4-aminoquinoline have been identified as promising anticancer agents. They have been shown to target the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, which is critical for tumor survival and proliferation under hypoxic conditions.[9]

  • Broad Pharmacological Profile: The larger family of 4-aminoquinolines, which includes famous drugs like chloroquine, exhibits a wide range of biological effects, including antimalarial, antiviral, antibacterial, and immunomodulatory activities.[10][11]

  • Materials Science: Beyond its biological roles, this compound is utilized in the development of organic electronics, such as organic semiconductors and light-emitting devices, and in creating advanced polymers and coatings.[5]

Signaling Pathway Involvement: Targeting HIF-1α

In oncology research, the inhibition of signaling pathways that promote cancer cell survival is a primary goal. Derivatives of the 4-aminoquinoline scaffold have been investigated as potent inhibitors of the HIF-1α signaling pathway.[9]

Under hypoxic (low oxygen) conditions, a common feature of solid tumors, the HIF-1α protein is stabilized. It then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) on DNA. This binding event initiates the transcription of genes involved in angiogenesis, cell proliferation, and survival. Certain 4-aminoquinoline derivatives have been shown to inhibit the expression of HIF-1α by reducing the levels of its mRNA, thereby disrupting this entire pro-survival cascade.[9]

HIF1a_Pathway Inhibition of HIF-1α Pathway by this compound Derivatives hypoxia Hypoxia (in Tumor) hif1a_stabilization HIF-1α Stabilization hypoxia->hif1a_stabilization translocation Nuclear Translocation hif1a_stabilization->translocation dimerization Dimerization with HIF-1β translocation->dimerization binding Binding to HREs dimerization->binding transcription Gene Transcription (Angiogenesis, Proliferation) binding->transcription tumor_growth Tumor Growth & Survival transcription->tumor_growth inhibitor This compound Derivative inhibition_point Decreased HIF-1α mRNA inhibitor->inhibition_point Inhibits inhibition_point->hif1a_stabilization

Caption: Mechanism of HIF-1α pathway inhibition by 4-aminoquinoline analogs.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[6] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed. It should be stored in a cool, dark place under an inert atmosphere.[2]

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional scientific or medical advice. All laboratory work should be conducted by trained professionals in accordance with established safety guidelines.

References

Physical properties of 4-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Aminoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic amine that serves as a fundamental building block in medicinal chemistry and materials science.[1] Its unique structural framework is featured in a variety of biologically active compounds, including kinase inhibitors, and it holds potential in the development of organic electronics.[1][2] A comprehensive understanding of its physical properties is therefore not merely academic but a critical prerequisite for its effective application in synthesis, formulation, and quality control. This guide provides an in-depth analysis of the core physical and spectral properties of this compound, grounded in experimental data and predictive models. It further outlines standardized protocols for the empirical validation of these characteristics, offering a practical framework for researchers in the field.

Chemical Identity and Molecular Structure

This compound is an aromatic heterocyclic compound featuring an isoquinoline core substituted with an amino group at the C4 position. This arrangement of atoms imparts specific electronic and steric properties that govern its reactivity and intermolecular interactions.

  • IUPAC Name: isoquinolin-4-amine[3]

  • Synonyms: 4-Isoquinolinamine, 4-Isoquinolylamine[2][3]

  • CAS Number: 23687-25-4[1][2][3]

  • Molecular Formula: C₉H₈N₂[1][2][4]

  • Molecular Weight: 144.17 g/mol [2][3]

Caption: Molecular Structure of this compound (C₉H₈N₂).

Core Physical Properties

The physical state and solubility behavior of a compound are foundational to its handling, purification, and formulation. This compound is typically supplied as a solid, with its appearance varying based on purity.[1][4] The key physical properties are summarized below.

PropertyValueSource(s)
Appearance White to brown or faint to dark brown crystalline powder/solid.[1][2][4]
Melting Point 108-112 °C[2]
110 °C[4]
107-113 °C
Boiling Point 360.0 ± 17.0 °C (Predicted)[2][5]
Density 1.210 ± 0.06 g/cm³ (Predicted)[2][5]
Solubility Slightly soluble in water. Soluble in methanol, ethanol, dichloromethane, and dimethylformamide.[2]
pKa (Predicted) 6.29 ± 0.10 (Predicted for the conjugate acid)[2]

Expert Insights: The melting point range of 107-113 °C is a critical parameter for identity and purity assessment.[2] A sharp melting point within this range typically indicates high purity, whereas a broad or depressed range can suggest the presence of impurities. The compound's solubility profile—soluble in polar organic solvents like methanol but only slightly soluble in water—is characteristic of a molecule with both a large nonpolar aromatic system and a polar amino group capable of hydrogen bonding.[2] This differential solubility is fundamental to designing effective extraction and crystallization procedures.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, NMR, IR, and UV-Vis spectroscopy are essential characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. A reported ¹H NMR spectrum in DMSO-d₆ (400 MHz) shows characteristic signals: δ 8.49 (s, 1H), 8.10 (d, 1H), 7.90 (d, 1H), 7.87 (s, 1H), 7.64-7.54 (m, 2H), 5.82 (s, 2H).[2] The singlet at 5.82 ppm, integrating to 2H, is characteristic of the amino (-NH₂) protons. The other signals in the aromatic region (7.5-8.5 ppm) correspond to the seven protons on the isoquinoline ring system.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Spectral data for this compound is available in public databases such as SpectraBase.[3][6] This analysis is crucial for confirming the carbon skeleton of the isoquinoline core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound, typically run as a KBr wafer, is expected to show characteristic absorption bands:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

  • C=C and C=N Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic ring systems.

  • C-H Stretching: Bands above 3000 cm⁻¹ for the aromatic C-H bonds.

  • N-H Bending: A band around 1600 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule. Due to its extended aromatic system, this compound absorbs UV radiation, and its spectrum is a useful tool for quantitative analysis using the Beer-Lambert Law, provided a pure standard is available.

Standard Experimental Protocols

To ensure data integrity and reproducibility, physical properties should be determined using standardized methods. The following protocols are foundational for any laboratory working with solid organic compounds like this compound.

Protocol for Melting Point Determination

Causality: The melting point is the temperature at which a substance's solid and liquid phases are in equilibrium. This is a highly sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing melting to occur over a wider range and at a lower temperature.

Methodology:

  • Sample Preparation: Finely crush a small amount of dry this compound powder.

  • Capillary Loading: Pack the powder into a capillary tube to a height of approximately 3-5 mm.[7][8]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 108 °C).

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

  • Reporting: Report the result as a melting range (e.g., 109-111 °C).

G start Start: Dry Sample prep Crush sample to fine powder start->prep load Pack powder into capillary tube (3-5 mm) prep->load setup Place capillary in melting point apparatus load->setup heat1 Rapid heating to ~90°C setup->heat1 heat2 Slow heating (1-2°C/min) heat1->heat2 record1 Record T₁: First liquid drop appears heat2->record1 record2 Record T₂: All solid melts record1->record2 report Report melting range (T₁ - T₂) record2->report end End report->end

Caption: Workflow for Accurate Melting Point Determination.

Protocol for Solubility Assessment

Causality: Solubility is governed by the principle of "like dissolves like."[9] The polarity of the solute and solvent determines the extent of dissolution. This protocol systematically evaluates solubility, which is critical for reaction setup, purification (crystallization), and formulation.

Methodology:

  • Preparation: Add approximately 10-20 mg of this compound to a series of labeled test tubes.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, dichloromethane, hexane).

  • Mixing: Agitate each tube vigorously (e.g., using a vortex mixer) for 30-60 seconds.

  • Observation: Allow any undissolved solid to settle. Visually inspect the solution.

  • Classification:

    • Soluble: No solid particles are visible.

    • Slightly Soluble: The majority of the solid has dissolved, but some particles remain.

    • Insoluble: The solid appears largely unaffected.

  • Heating (Optional): For samples that are slightly soluble or insoluble, gently warm the mixture to observe any change in solubility, which is common for most solids. Note if the compound crystallizes out upon cooling.

G start Start: 10-20 mg Sample add_solvent Add 1 mL of test solvent (e.g., Water, Methanol, Hexane) start->add_solvent vortex Vortex/Agitate for 60s add_solvent->vortex observe Observe for undissolved solid vortex->observe decision Is solution clear? observe->decision soluble Classify: Soluble decision->soluble Yes insoluble Classify: Insoluble or Slightly Soluble decision->insoluble No end End soluble->end insoluble->end

Caption: A Systematic Workflow for Qualitative Solubility Testing.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[2][3] The corresponding GHS pictogram is GHS07 (Exclamation Mark).[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4][10] Work in a well-ventilated area or under a chemical fume hood.[10][11]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[4][10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[10] It is recommended to keep the compound under an inert atmosphere as it may be air sensitive.[2][4]

Conclusion

The physical properties of this compound—its defined melting point, characteristic solubility profile, and distinct spectroscopic fingerprint—are cornerstones for its application in research and development. This guide has synthesized key data and provided robust, causality-driven protocols for their verification. By adhering to these principles and methodologies, scientists can ensure the quality and consistency of their work, from initial synthesis to final application, thereby accelerating the development of novel pharmaceuticals and materials.

References

An In-depth Technical Guide to 4-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental molecular properties of 4-Aminoisoquinoline, a significant compound in pharmaceutical synthesis and organic electronics.

Core Molecular Data

The foundational quantitative data for this compound is summarized in the table below, providing a clear reference for its molecular characteristics.

PropertyValueSource
Molecular Formula C9H8N2[1][2][3][4]
Molecular Weight 144.17 g/mol [1][2][4]
Alternate Molecular Weight 144.18 g/mol [3][5]
IUPAC Name isoquinolin-4-amine[1]
CAS Number 23687-25-4[1]
Appearance Faint to dark brown solid / White to Brown powder to crystal[3][5]
Melting Point 110 °C[5]

It is important to note that slight variations in molecular weight can be attributed to differences in computational methods or isotopic composition.

Logical Relationship of Core Properties

The chemical identity of this compound is fundamentally defined by its molecular formula, which in turn determines its molecular weight and is registered under a unique CAS number for unambiguous identification. This relationship is visualized in the following diagram.

Molecular_Formula Molecular Formula (C9H8N2) Molecular_Weight Molecular Weight (144.17 g/mol) Molecular_Formula->Molecular_Weight determines CAS_Number CAS Number (23687-25-4) Molecular_Formula->CAS_Number is registered as cluster_synthesis Synthesis Workflow Reactant_1 2,4-Dichlorobenzene Reaction Reaction Reactant_1->Reaction Reactant_2 Acetaldehyde Reactant_2->Reaction Reactant_3 Hydrochloric Acid Reactant_3->Reaction Product This compound Reaction->Product

References

Spectroscopic Profile of 4-Aminoisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Aminoisoquinoline is a heterocyclic amine of significant interest in medicinal chemistry and drug development. It serves as a crucial scaffold for the synthesis of various bioactive molecules, including potent enzyme inhibitors. A thorough understanding of its structural and electronic properties is paramount for its application in rational drug design and materials science. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound. The data has been compiled from various spectral databases and literature sources to provide a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
8.49sH-1
8.10dH-8
7.90dH-5
7.87sH-3
7.64-7.54mH-6, H-7
5.82s (br)-NH₂
Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
152.0C-1
142.8C-3
142.1C-4
133.5C-8a
129.2C-6
128.5C-5
125.0C-4a
121.8C-7
109.1C-8
Solvent: CDCl₃. Data is based on literature values.[2]
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of the chemical bonds.

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3400 - 3200MediumN-H stretching (asymmetric & symmetric)
3100 - 3000MediumAromatic C-H stretching
1640 - 1600StrongN-H scissoring (bending)
1600 - 1450Medium-StrongAromatic C=C and C=N ring stretching
1350 - 1250StrongAromatic C-N stretching
900 - 675StrongAromatic C-H out-of-plane bending
Sample Preparation: KBr Wafer. Data is estimated based on characteristic functional group frequencies.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern upon ionization.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/z RatioRelative IntensityAssignment
144Base Peak (100%)[M]⁺ (Molecular Ion)
117High[M-HCN]⁺
89Moderate[C₇H₅]⁺
Source: GC-MS. Data obtained from the NIST Mass Spectrometry Data Center.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean, dry vial.[1] Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred.

  • Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Acquisition: Lock and shim the instrument on the deuterated solvent signal. Acquire the spectrum using standard parameters for ¹H or ¹³C NMR, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder into a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric H₂O and CO₂.

  • Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

  • Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the this compound sample, typically dissolved in a volatile organic solvent, into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at its specific m/z ratio.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest intensity is designated as the base peak. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR Grind Grind with KBr Sample->Grind IR Vaporize Vaporize in Vacuum Sample->Vaporize MS NMR NMR Spectrometer Dissolve->NMR IR FT-IR Spectrometer Grind->IR MS Mass Spectrometer Vaporize->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A general workflow for the spectroscopic analysis of a pure chemical compound.

References

The Solubility Profile of 4-Aminoisoquinoline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-aminoisoquinoline in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including synthetic chemistry, formulation development, and analytical method design. This document consolidates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Core Data Presentation: Solubility of this compound

Organic SolventChemical FormulaSolubility (at ambient temperature)Data Type
Dimethyl Sulfoxide (DMSO)C₂H₆OS100 mg/mL[1]Quantitative
MethanolCH₃OHSolubleQualitative
EthanolC₂H₅OHMore soluble than in water[2]Qualitative
Dimethylformamide (DMF)C₃H₇NOMore soluble than in water[2]Qualitative
Dichloromethane (DCM)CH₂Cl₂More soluble than in water[2]Qualitative

Note: Qualitative descriptions are based on information from chemical suppliers and patents, which indicate general solubility without providing specific concentrations.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details a standardized method for determining the equilibrium solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved concentration.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s) (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Record the initial mass of the compound.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the calibration range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start prepare_vials Prepare Vials: Add excess this compound and known volume of solvent start->prepare_vials equilibrate Equilibrate: Agitate at constant temperature (24-48h) prepare_vials->equilibrate sample Sample Collection: Withdraw and filter supernatant equilibrate->sample dilute Dilute Sample: Perform accurate dilution for analysis sample->dilute analyze Analyze: Quantify concentration using HPLC dilute->analyze calculate Calculate Solubility: Apply dilution factor to determined concentration analyze->calculate end End calculate->end

Figure 1: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Discovery and History of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational chemistry of isoquinoline alkaloids, a diverse and pharmacologically significant class of natural products. We delve into the seminal discoveries of key isoquinoline alkaloids, including morphine, papaverine, berberine, and tubocurarine, detailing the historical context and the pioneering scientists behind these breakthroughs. This guide presents detailed experimental protocols for the landmark isolation and synthetic methodologies that enabled the structural elucidation and further investigation of these compounds. Quantitative data on their biological activities and spectroscopic characterization are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of their mechanisms of action and synthesis. This document serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the study and application of isoquinoline alkaloids.

Introduction

Isoquinoline alkaloids are a large and structurally diverse group of naturally occurring compounds characterized by a 1-benzylisoquinoline skeleton. They are predominantly found in plants of the Papaveraceae, Berberidaceae, and Ranunculaceae families. The rich history of isoquinoline alkaloids is intertwined with the history of medicine itself, with some of the most potent and indispensable drugs known to humanity belonging to this class. From the powerful analgesic morphine to the antimicrobial berberine and the muscle relaxant tubocurarine, these compounds have had a profound impact on human health and have been the subject of intense scientific investigation for over two centuries. This guide aims to provide a detailed technical account of their discovery, the evolution of their chemical synthesis, and our current understanding of their biological mechanisms.

The Dawn of Alkaloid Chemistry: The Discovery of Morphine

The journey into the world of isoquinoline alkaloids began with the quest to understand the potent effects of opium, the dried latex of the opium poppy (Papaver somniferum). For centuries, opium was a powerful but crude remedy for pain. The ability to isolate its active principle would revolutionize medicine.

Friedrich Sertürner's Landmark Isolation of Morphine

In the early 19th century, a young German pharmacist named Friedrich Wilhelm Adam Sertürner embarked on a series of experiments that would lay the foundation for alkaloid chemistry. Between 1803 and 1817, through diligent research, Sertürner was the first to successfully isolate the "principium somniferum" (sleep-inducing principle) from opium. He named this crystalline substance "morphium" after Morpheus, the Greek god of dreams, due to its sleep-inducing properties. This is widely considered the first-ever isolation of a pure alkaloid from a plant source.

Sertürner's initial reports in 1805 and 1806 went largely unnoticed. It was his comprehensive paper in 1817, detailing the isolation, crystallization, and pharmacological effects of morphine, that garnered widespread recognition. He demonstrated that morphine was an alkaline substance that could form salts with acids, a defining characteristic of the class of compounds that would later be named "alkaloids" by Carl Friedrich Wilhelm Meissner in 1819.

Experimental Protocol: Sertürner's Isolation of Morphine (Reconstructed)

While Sertürner's original experimental description lacks the precision of modern chemical protocols, the following is a reconstructed procedure based on his 1817 publication and subsequent interpretations.

Objective: To isolate the crystalline active principle from opium.

Materials:

  • Dried opium latex

  • Hot water

  • Ammonia solution

  • Acids (for salt formation and solubility tests)

  • Alcohol

Procedure:

  • Extraction: Opium was repeatedly extracted with hot water to dissolve the water-soluble components, including the meconate salt of morphine.

  • Precipitation: The aqueous extract was treated with ammonia solution. This raised the pH, causing the free base of morphine, which is poorly soluble in water, to precipitate out of the solution.

  • Crystallization: The crude precipitate of morphine was collected and purified by recrystallization from an alcohol-water mixture to obtain colorless crystals.

  • Characterization: Sertürner characterized the isolated substance by its crystalline nature, its alkaline properties (forming salts with acids), and its potent physiological effects, which he famously tested on himself and three young men.

Expanding the Isoquinoline Family: Papaverine, Berberine, and Tubocurarine

Following the groundbreaking discovery of morphine, the 19th and early 20th centuries saw the isolation of numerous other isoquinoline alkaloids, each with unique structural features and pharmacological activities.

Georg Merck and the Discovery of Papaverine

In 1848, Georg Merck, of the now-famous pharmaceutical company, isolated another alkaloid from opium. Working with the resinous residues of opium processing, he identified a new compound that he named "papaverine." Unlike morphine, papaverine was found to be a non-narcotic and acted as a smooth muscle relaxant.

A Golden History: The Isolation of Berberine

Berberine, a bright yellow isoquinoline alkaloid, has a long history of use in traditional Chinese and Ayurvedic medicine. It was first isolated in the 19th century from the roots and bark of plants of the Berberis genus. Its vibrant color also led to its use as a dye.

From Poison Darts to Modern Anesthesia: The Story of Tubocurarine

The story of tubocurarine is a fascinating example of ethnobotany leading to a major medical advancement. For centuries, indigenous tribes in the Amazon rainforest used a potent muscle-paralyzing poison called "curare" on their hunting arrows. In 1935, Harold King, a chemist at the National Institute for Medical Research in London, successfully isolated the active principle from a sample of curare obtained from Chondrodendron tomentosum. He named this crystalline quaternary ammonium compound d-tubocurarine. Its introduction into clinical practice in the 1940s revolutionized anesthesia by allowing for controlled muscle relaxation during surgery.

The Architecture of Isoquinolines: Classic Synthetic Methodologies

The structural elucidation and further pharmacological investigation of isoquinoline alkaloids were greatly advanced by the development of synthetic methods to construct the isoquinoline core. Three classic named reactions have been pivotal in this endeavor: the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions.

The Bischler-Napieralski Reaction

First reported in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines. It involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under heating. The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline.

Experimental Protocol: Bischler-Napieralski Synthesis of a Dihydropapaverine Precursor

Objective: To synthesize a 3,4-dihydroisoquinoline derivative as a precursor to papaverine.

Materials:

  • N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide in anhydrous toluene.

  • Cyclization: Add phosphorus oxychloride dropwise to the solution at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated sodium hydroxide solution.

  • Extraction and Purification: Extract the product with an organic solvent such as dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 3,4-dihydropapaverine derivative.

The Pomeranz-Fritsch Reaction

Also developed in 1893 by Cäsar Pomeranz and Paul Fritsch, this reaction provides a direct route to isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine. The reaction proceeds via the formation of a benzalaminoacetal (a Schiff base), which then undergoes acid-catalyzed cyclization.

Experimental Protocol: Pomeranz-Fritsch Synthesis of Isoquinoline

Objective: To synthesize the parent isoquinoline ring system.

Materials:

  • Benzaldehyde

  • 2,2-Diethoxyethylamine

  • Concentrated sulfuric acid

Procedure:

  • Schiff Base Formation: Condense benzaldehyde with 2,2-diethoxyethylamine, typically by heating the mixture, to form the corresponding benzalaminoacetal.

  • Cyclization: Add the benzalaminoacetal dropwise to concentrated sulfuric acid at a controlled temperature. After the addition, the reaction mixture is stirred for a period, often at an elevated temperature, to effect cyclization.

  • Work-up: Carefully pour the reaction mixture onto ice and neutralize with a strong base (e.g., sodium hydroxide).

  • Extraction and Purification: Extract the isoquinoline product with an organic solvent (e.g., ether). The organic extracts are then washed, dried, and concentrated. The crude product can be purified by distillation or crystallization.

The Pictet-Spengler Reaction

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. This reaction is of great biological significance as it is thought to be involved in the biosynthesis of many isoquinoline alkaloids in plants.

Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

Objective: To synthesize a 1-substituted tetrahydroisoquinoline.

Materials:

  • Phenylethylamine

  • An aldehyde (e.g., acetaldehyde)

  • Concentrated hydrochloric acid

Procedure:

  • Reaction Setup: Dissolve the phenylethylamine and the aldehyde in a suitable solvent.

  • Cyclization: Add concentrated hydrochloric acid to the mixture and heat to reflux for several hours.

  • Work-up: After cooling, the reaction mixture is made alkaline with a base.

  • Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting tetrahydroisoquinoline can be purified by crystallization or chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for some of the most prominent isoquinoline alkaloids.

Table 1: Bioactivity of Selected Isoquinoline Alkaloids

AlkaloidTarget/AssayCell LineIC₅₀ / Kᵢ / KₑReference(s)
Berberine Cytotoxicity (MTT assay)Tca8113 (oral squamous cell carcinoma)218.52 ± 18.71 µM
Cytotoxicity (MTT assay)CNE2 (nasopharyngeal carcinoma)249.18 ± 18.14 µM
Cytotoxicity (MTT assay)MCF-7 (breast cancer)272.15 ± 11.06 µM
Cytotoxicity (MTT assay)Hela (cervical carcinoma)245.18 ± 17.33 µM
Cytotoxicity (MTT assay)HT29 (colon cancer)52.37 ± 3.45 µM
Cytotoxicity (MTT assay)T47D (breast cancer)25 µM
Cytotoxicity (MTT assay)MCF-7 (breast cancer)25 µM
Cytotoxicity (Resazurin assay)CCRF-CEM (leukemia)2.13 ± 0.21 µM
Cytotoxicity (Resazurin assay)HEK293 (embryonic kidney)141.75 ± 9.04 µM
Cytotoxicity (MTT assay)HCC70 (triple-negative breast cancer)0.19 µM
Cytotoxicity (MTT assay)BT-20 (triple-negative breast cancer)0.23 µM
Cytotoxicity (MTT assay)MDA-MB-468 (triple-negative breast cancer)0.48 µM
Cytotoxicity (MTT assay)MDA-MB-231 (triple-negative breast cancer)16.7 µM
Papaverine Phosphodiesterase (cAMP-PDE) InhibitionRabbit IleumKᵢ = 2 µM
Phosphodiesterase 3A InhibitionIC₅₀ = 284.0, 917.0 nM; Kᵢ = 279.0 nM
Phosphodiesterase 3 & 4 InhibitionIC₅₀ = 6600.0 nM
d-Tubocurarine Nicotinic Acetylcholine Receptor BindingTorpedo electric organKₑ (high affinity) = 35 nM
Nicotinic Acetylcholine Receptor BindingTorpedo electric organKₑ (low affinity) = 1.2 µM
Nicotinic Acetylcholine Receptor BindingTorpedo nAChRKₑ (high affinity) = 30 nM
Nicotinic Acetylcholine Receptor BindingTorpedo nAChRKₑ (low affinity) = 8 µM
Nicotinic Acetylcholine Receptor BindingFrog neuromuscular junctionIC₅₀ = 41 ± 2 nM

Table 2: Spectroscopic Data for Papaverine

Spectroscopic TechniqueKey Peaks / SignalsReference(s)
Infrared (IR) Spectroscopy (KBr) 1602.90 cm⁻¹, 1512.24 cm⁻¹, 1278.85 cm⁻¹, 1026.16 cm⁻¹
1509.56 cm⁻¹ (C=N Ar)
1513.25 cm⁻¹ (C=N Ar)
¹H Nuclear Magnetic Resonance (NMR) (300 MHz, CDCl₃) δ 3.78 (s, 3H), 3.82 (s, 3H), 3.91 (s, 3H), 4.00 (s, 3H), 4.56 (s, 2H), 6.74-6.85 (m, 3H), 7.05 (s, 1H), 7.36 (s, 1H), 7.44-7.46 (d, J=6 Hz, 1H), 8.36-8.38 (d, J=6 Hz, 1H)
¹³C Nuclear Magnetic Resonance (NMR) (75 MHz, CDCl₃) δ 40.6, 55.8, 55.9, 56.0, 56.2, 104.2, 105.3, 111.0, 111.8, 118.86, 120.4, 122.9, 131.9, 133.6, 140.4, 147.5, 149.0, 149.9, 152.6, 157.6
Mass Spectrometry (MS) m/z (%): 339 (M⁺, 93.6), 338 (97.0), 324 (100.0)

Visualizing the Science: Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in isoquinoline alkaloid chemistry and pharmacology.

Bischler_Napieralski_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_amide β-Phenylethylamide cyclization Cyclization (POCl₃, Reflux) start_amide->cyclization dihydroisoquinoline 3,4-Dihydroisoquinoline cyclization->dihydroisoquinoline isoquinoline Isoquinoline dihydroisoquinoline->isoquinoline Dehydrogenation (e.g., Pd/C)

Bischler-Napieralski Reaction Workflow

Papaverine_Signaling_Pathway Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Smooth Muscle Relaxation MLCK->Relaxation Promotes Contraction

Papaverine's Mechanism of Action

Tubocurarine_Signaling_Pathway ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds and Activates Tubocurarine d-Tubocurarine Tubocurarine->nAChR Competitive Antagonist Blockade Neuromuscular Blockade Tubocurarine->Blockade Ion_Channel Ion Channel Opening nAChR->Ion_Channel Depolarization Muscle Membrane Depolarization Ion_Channel->Depolarization Contraction Muscle Contraction Depolarization->Contraction

Tubocurarine's Mechanism of Action

Conclusion

The discovery and history of isoquinoline alkaloids represent a remarkable chapter in the annals of science and medicine. From the pioneering work of Sertürner to the elucidation of complex biosynthetic pathways and mechanisms of action, our understanding of these compounds has evolved dramatically. This technical guide has provided a comprehensive overview of the key historical discoveries, the foundational synthetic methodologies, and the quantitative biological and spectroscopic data that have defined this field. The continued exploration of the vast chemical space occupied by isoquinoline alkaloids, aided by modern analytical and synthetic techniques, promises to unveil new therapeutic agents and further deepen our understanding of their intricate roles in biology. This rich history serves as both an inspiration and a valuable resource for the next generation of researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of these extraordinary natural products.

4-Aminoisoquinoline derivatives and analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Aminoisoquinoline Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a significant heterocyclic motif that serves as a cornerstone in the development of novel therapeutic agents. As a privileged structure in medicinal chemistry, its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of this compound derivatives and their analogues, with a specific focus on their synthesis, multifaceted biological activities, and underlying mechanisms of action. This document summarizes key quantitative data in structured tables, details essential experimental protocols, and visualizes complex pathways and workflows to facilitate understanding and further research in this dynamic field of drug discovery.

Introduction

The isoquinoline ring system is a structural isomer of quinoline and is found in numerous naturally occurring alkaloids with potent biological activities.[2][3] The introduction of an amino group at the C4 position creates the this compound core, a versatile building block for constructing complex molecules with significant therapeutic potential.[1] These compounds and their analogues, such as the extensively studied 4-aminoquinolines, have been pivotal in medicinal chemistry, leading to the development of drugs like chloroquine and hydroxychloroquine for treating malaria and autoimmune diseases.[4][5] The exploration of this compound derivatives is driven by the continuous need for new chemical entities that can overcome challenges like drug resistance and provide better efficacy and safety profiles. This guide aims to provide researchers and drug development professionals with a detailed technical resource on the chemistry and biology of this important class of compounds.

Synthesis Strategies

The synthesis of this compound and its analogues often involves multi-step reactions, leveraging classical and modern organic chemistry techniques. A primary and widely used method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable leaving group at the 4-position, typically a halogen, is displaced by an amine.

Common synthetic approaches include:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent method, typically involving the reaction of a 4-chloroquinoline or 4-chloroisoquinoline precursor with a primary or secondary amine.[6] The reaction can be performed under conventional heating (refluxing) or accelerated using microwave irradiation to improve yields and reduce reaction times.[4][7]

  • Metal-Catalyzed Reactions: Palladium- and copper-catalyzed reactions have been developed for the synthesis of 4-aminoquinolines, offering alternative routes with high efficiency.[8]

  • Multi-Component Reactions: One-pot synthesis strategies, such as the three-component reaction of azides, α-fluoro-β-ketoesters, and amines, provide a modular approach to generate highly substituted 4-aminoquinoline derivatives.[8]

  • Annulation Strategies: Various cyclization or annulation reactions are employed to construct the core quinoline or isoquinoline ring system with the 4-amino group already incorporated or positioned for its introduction.[6][8]

Biological Activities and Therapeutic Potential

This compound derivatives and their analogues exhibit a wide spectrum of pharmacological effects, making them attractive candidates for drug development across multiple therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 4-aminoquinoline derivatives against various human cancer cell lines.[7] Some compounds show selective toxicity towards cancer cells over non-cancerous cell lines.[9]

Table 1: Cytotoxicity of 4-Aminoquinoline Derivatives Against Human Cancer Cell Lines

Compound ID Cell Line Activity Metric Value Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 GI₅₀ Potent [7]
Butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 GI₅₀ More potent than Chloroquine [7]
Compound 4 (aminoquinoline) MDA-MB-468 GI₅₀ 11.01 µM [7]
Compound 4 (aminoquinoline) MCF-7 GI₅₀ 51.57 µM [7]
Chloroquine MDA-MB-468 GI₅₀ 24.36 µM [7]

| Chloroquine | MCF-7 | GI₅₀ | 20.72 µM |[7] |

Antimicrobial Activity

This class of compounds has shown promise in combating bacterial and parasitic infections. Their activity extends to drug-resistant strains, a critical area of unmet medical need.

Certain 4-aminoquinoline derivatives display low-to-moderate antibacterial activity, with some exhibiting potent inhibition against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[4]

Table 2: Antibacterial Activity of 4-Aminoquinoline Derivatives

Compound ID Target Organism Activity Metric Value (mM) Reference
6-chlorocyclopentaquinolinamine (7b) MRSA MIC 0.125 [4]

| 2-fluorocycloheptaquinolinamine (9d) | S. pyogenes | MIC | 0.25 |[4] |

Hybrid molecules incorporating the 4-aminoquinoline scaffold have been synthesized and tested against M. tuberculosis, showing promising inhibitory activity at non-cytotoxic concentrations.[10]

Table 3: Anti-mycobacterial Activity of 4-Aminoquinoline Triads

Compound Series Target Organism Activity Metric Value Range (µM) Reference

| 4-aminoquinoline-isoindoline-dione-isoniazid triads | M. tuberculosis (mc²6230) | MIC | 5.1 - 11.9 |[10] |

The 4-aminoquinoline core is famously associated with antimalarial drugs.[11] Research continues to produce new analogues with high efficacy against chloroquine-resistant strains of Plasmodium.[11] Furthermore, these derivatives have demonstrated significant activity against Leishmania parasites.[12]

Table 4: In Vivo Antimalarial and In Vitro Antileishmanial Activity

Compound ID Target Organism/Model Activity Metric Value Reference
1m P. berghei (in vivo) ED₅₀ 2.062 mg/kg [11]
1o P. berghei (in vivo) ED₅₀ 2.231 mg/kg [11]
2c P. berghei (in vivo) ED₅₀ 1.431 mg/kg [11]
2j P. berghei (in vivo) ED₅₀ 1.623 mg/kg [11]
AMQ-j L. amazonensis promastigotes IC₅₀ 5.9 µg/mL [12]

| AMQ-j | L. amazonensis amastigotes | IC₅₀ | 2.4 µg/mL |[12] |

Other Activities

Derivatives of 4-aminoquinoline and isoquinoline have also been investigated for their anti-inflammatory, antiviral, and platelet aggregation inhibition activities.[3][5][13] For instance, certain pyrimido-isoquinoline derivatives inhibit platelet phosphodiesterase, leading to an anti-aggregatory effect.[13]

Table 5: Platelet Aggregation Inhibition

Compound ID Target Activity Metric Value (µM) Reference
IQ3b (pyrimido-isoquinolin-4-one derivative) Phosphodiesterase IC₅₀ 11 ± 5 [13]
IQ3b (pyrimido-isoquinolin-4-one derivative) Calcium Elevation IC₅₀ 9 ± 4 [13]
AQ11 (pyrimido-quinolin-1-one derivative) Phosphodiesterase IC₅₀ 43 ± 8 [13]

| AQ11 (pyrimido-quinolin-1-one derivative) | Calcium Elevation | IC₅₀ | 32 ± 6 |[13] |

Mechanism of Action

The diverse biological activities of this compound analogues stem from multiple mechanisms of action.

  • Lysosomal Action: Chloroquine and hydroxychloroquine are known to accumulate in lysosomes, increasing the lysosomal pH. This disrupts the function of acidic hydrolases and interferes with processes like autophagy and antigen presentation, which is thought to be central to their anti-inflammatory and rheumatologic effects.[14]

  • Inhibition of Heme Polymerization: In the context of malaria, 4-aminoquinolines are believed to interfere with the detoxification of heme in the parasite's food vacuole, leading to a buildup of toxic heme and parasite death.[15]

  • Mitochondrial Dysfunction: Certain antileishmanial 4-aminoquinoline derivatives have been shown to induce depolarization of the mitochondrial membrane potential in parasites.[12] This leads to increased production of reactive oxygen species (ROS) and triggers oxidative stress, culminating in parasite cell death.[12]

  • Enzyme Inhibition: As seen in platelet studies, some derivatives can act as inhibitors of key enzymes like phosphodiesterase, leading to downstream effects on signaling pathways (e.g., increased cAMP levels and reduced intracellular calcium).[13]

G cluster_membrane Mitochondrial Membrane Compound This compound Derivative (AMQ-j) Mito Mitochondrion Compound->Mito Induces Depolarization ROS Reactive Oxygen Species (ROS) Increase Mito->ROS Leads to OxStress Oxidative Stress ROS->OxStress Causes Death Parasite Cell Death OxStress->Death Triggers

Antileishmanial Mechanism of Action Pathway.

Structure-Activity Relationship (SAR) Studies

The biological activity of 4-aminoquinoline and isoquinoline derivatives is highly dependent on their structural features. SAR studies provide crucial insights for designing more potent and selective compounds. Key findings for the analogous 4-aminoquinoline scaffold include:

  • Quinoline/Isoquinoline Core: The heterocyclic ring system is essential for activity.[16]

  • Position 7 Substitution: Electron-withdrawing groups, such as a chlorine atom at the 7-position, are critical for antimalarial activity.[15] This substitution is believed to lower the pKa of the ring and side-chain nitrogens.[16] Halogen substitution at positions other than C7 often results in inactive compounds.[16]

  • Position 3 and 8 Substitution: Substitution at the C3 position generally decreases activity, while any substitution at the C8 position can abolish it completely.[15][16]

  • 4-Amino Side Chain: The nature of the alkylamino side chain at the C4 position is paramount.

    • Length: A chain of two to five carbons between the two nitrogen atoms is considered optimal for activity.[17]

    • Terminal Amine: A tertiary amino group at the end of the side chain is important for high activity.[15] Incorporating a hydroxyl group on this terminal amine can reduce toxicity.[15]

SAR_Summary cluster_ring Core Ring Modifications cluster_chain C4-Amino Side Chain Core This compound Core C7 C7 Substitution (e.g., -Cl) Core->C7 C3_C8 C3 / C8 Substitution Core->C3_C8 Length Optimal Length (2-5 carbons) Core->Length TerminalN Terminal Tertiary Amine Core->TerminalN Activity Biological Activity C7->Activity Increases C3_C8->Activity Decreases/ Abolishes Length->Activity Increases TerminalN->Activity Increases

Key Structure-Activity Relationships.

Key Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of this compound derivatives, based on common practices reported in the literature.

General Synthesis Protocol via Nucleophilic Substitution

This protocol describes a typical synthesis of a 4-aminoquinoline derivative from a 4-chloroquinoline precursor.[7]

  • Reactant Preparation: In a round-bottom flask, add 1 equivalent of the 7-substituted-4-chloroquinoline.

  • Amine Addition: Add an excess (typically 3-5 equivalents) of the desired primary or secondary amine. The amine can also be used as the solvent if it is a liquid.

  • Reaction Conditions:

    • Conventional Heating: Reflux the reaction mixture. The temperature is typically maintained at 130°C for 6-7 hours with continuous stirring.[7]

    • Microwave-Assisted: Place the sealed reaction vessel in a microwave reactor. Heat to 90–150 °C for 90–120 minutes.[4]

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., dichloromethane) and wash with water or a basic solution (e.g., 10% NaOH) to remove excess amine and hydrochloride salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry (MS).[4][7]

Synthesis_Workflow start Start reactants 1. Mix 4-Chloro-Precursor and Excess Amine start->reactants reaction 2. Heat Reaction (Reflux or Microwave) reactants->reaction workup 3. Aqueous Work-up (Dilute & Wash) reaction->workup purify 4. Purify Crude Product (Column Chromatography) workup->purify characterize 5. Structural Characterization (NMR, MS) purify->characterize end Pure Compound characterize->end

General Synthesis and Purification Workflow.
In Vitro Cytotoxicity Assay (MTT or SRB Assay)

This protocol outlines a standard procedure for evaluating the anticancer activity of synthesized compounds.[7][9]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a range of final concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Measurement:

    • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

    • SRB Assay: Fix the cells with trichloroacetic acid (TCA). Stain the fixed cells with Sulforhodamine B (SRB) dye. Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~510 nm for SRB).

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition values against the compound concentrations and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value using non-linear regression analysis.[9]

Conclusion and Future Directions

This compound derivatives and their analogues represent a highly versatile and pharmacologically significant class of compounds. Their established and emerging activities against cancer, microbes, and inflammatory conditions underscore their potential in drug discovery. The core structure is amenable to a wide range of chemical modifications, allowing for the fine-tuning of activity, selectivity, and pharmacokinetic properties through detailed SAR studies.

Future research should focus on several key areas:

  • Novel Scaffolds: Exploration of novel and more complex derivatives of the this compound core to identify new biological targets.

  • Mechanism Elucidation: In-depth studies to fully elucidate the mechanisms of action for compounds with promising activity, which will aid in target-based drug design.

  • Overcoming Resistance: Designing next-generation analogues specifically aimed at overcoming known drug resistance mechanisms, particularly in cancer and infectious diseases.

  • ADMET Profiling: Early and comprehensive profiling of absorption, distribution, metabolism, excretion, and toxicity (ADMET) to identify candidates with favorable drug-like properties for clinical development.

References

The Multifaceted Biological Activities of Isoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry and drug discovery. Both natural and synthetic isoquinoline derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the diverse biological activities of isoquinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved.

Anticancer Activity

Isoquinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[1][2] Their mechanisms of action are diverse and multifaceted, often involving the modulation of critical cellular processes that govern cancer cell proliferation, survival, and metastasis.[3][4]

A prominent mechanism of action for many isoquinoline derivatives is the induction of apoptosis, or programmed cell death.[5] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways. For instance, some derivatives have been shown to modulate the mitochondrial membrane potential and activate caspases, key executioners of apoptosis.[4] Furthermore, isoquinoline compounds can induce cell cycle arrest at various phases, thereby halting the uncontrolled proliferation of cancer cells.[2][3]

Several key signaling pathways are targeted by these compounds. The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is a frequent target.[3][4] By inhibiting this pathway, isoquinoline derivatives can effectively suppress tumor growth. Additionally, they have been shown to interfere with microtubule polymerization, disrupt the function of topoisomerase enzymes essential for DNA replication, and inhibit tumor multidrug resistance.[2][3] Natural alkaloids like berberine and the synthetic derivative N-(3-morpholinopropyl)-substituted isoquinoline are examples of compounds with potent anticancer effects.[3][6] Berberine, for instance, has been shown to induce apoptosis and inhibit cell migration and invasion in various cancer cells.[6]

Quantitative Data on Anticancer Activity
CompoundCancer Cell LineActivityValueReference
3,4-2H-tomentelline CHepG2IC507.42 µM[1]
9-demethylmucroniferanine AMGC-803IC505.1 µM[1]
9-demethylmucroniferanine AHGC-27IC507.6 µM[1]
N-(3-morpholinopropyl)-substituted isoquinolineMean of 60 human cancer cell linesGI5039 nM[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (isoquinoline derivatives)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the isoquinoline derivatives and a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Isoquinoline Derivatives

PI3K_Akt_mTOR_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Isoquinoline Isoquinoline Derivative Isoquinoline->PI3K Isoquinoline->Akt Isoquinoline->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the discovery of novel antimicrobial agents.[7] Isoquinoline derivatives, both from natural sources and synthetic origins, have demonstrated promising activity against a variety of bacteria, fungi, and parasites.[8][9]

Several isoquinoline alkaloids, such as berberine, exhibit broad-spectrum antimicrobial effects.[9] The mechanisms underlying their antibacterial action include the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[7] Some derivatives also interfere with bacterial cell division by targeting the FtsZ protein.[7] Synthetic isoquinoline compounds have been developed that show potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7]

Quantitative Data on Antibacterial Activity
CompoundBacteriaActivityValue (µg/mL)Reference
Compound 8dStaphylococcus aureusMIC16[7]
Compound 8fStaphylococcus aureusMIC32[7]
Compound 8fStreptococcus pneumoniaeMIC32[7]
Compound 8fEnterococcus faeciumMIC64[7]
Compound 8dEnterococcus faeciumMIC128[7]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (isoquinoline derivatives)

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (broth only)

Procedure:

  • Prepare a serial two-fold dilution of the isoquinoline derivatives in CAMHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound dilutions.

  • Include a positive control well with a known antibiotic and a negative control well with only broth and inoculum.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

Isoquinoline derivatives have also been investigated for their potential as antiviral agents against a range of DNA and RNA viruses.[10][11] Their modes of action often involve targeting viral replication processes or modulating the host's immune response to the infection.[10]

Berberine has been shown to be effective against several viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and human cytomegalovirus (HCMV).[11] Its antiviral mechanisms can include the inhibition of viral entry, replication, and release. Some synthetic isoquinolone derivatives have demonstrated potent activity against influenza viruses by inhibiting the viral polymerase, a key enzyme in the viral replication cycle.[12] The ability of certain isoquinoline alkaloids to modulate host inflammatory responses, such as the p38 MAPK signaling pathway, can also contribute to their antiviral effects, particularly in the context of viral-induced inflammation.[13]

Quantitative Data on Antiviral Activity
CompoundVirusCell LineActivityValue (µM)Reference
Isoquinolone compound 1Influenza AMDCKEC500.2 - 0.6[12]
Isoquinolone compound 1Influenza BMDCKEC500.2 - 0.6[12]
Isoquinolone compound 21Influenza AMDCKEC509.9 - 18.5[12]
Isoquinolone compound 21Influenza BMDCKEC509.9 - 18.5[12]

Experimental Workflow: Plaque Reduction Assay for Antiviral Activity

Plaque_Reduction_Assay CellCulture 1. Seed host cells in 6-well plates VirusInfection 2. Infect cells with virus in the presence of varying concentrations of isoquinoline derivative CellCulture->VirusInfection Incubation1 3. Incubate to allow virus adsorption VirusInfection->Incubation1 Overlay 4. Add semi-solid overlay (e.g., agar or methylcellulose) to restrict virus spread Incubation1->Overlay Incubation2 5. Incubate for several days to allow plaque formation Overlay->Incubation2 Staining 6. Fix and stain cells (e.g., with crystal violet) Incubation2->Staining Analysis 7. Count plaques and calculate the percent inhibition Staining->Analysis

Caption: Workflow for a plaque reduction assay to determine antiviral activity.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Isoquinoline derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[8][9]

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory effects of isoquinoline compounds.[14] For example, the novel isoquinoline alkaloid Litcubanine A has been shown to inhibit the LPS-induced activation of inflammatory macrophages via the NF-κB pathway, leading to a decrease in inflammatory factors such as iNOS, TNF-α, and IL-1β.[14] Other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, are also targeted by these compounds.[10] Berberine, for instance, can suppress the production of pro-inflammatory cytokines like TNF-α and cyclooxygenase-2 (COX-2).[15]

Signaling Pathway: NF-κB Inhibition by Isoquinoline Derivatives

NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates InflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) Nucleus->InflammatoryGenes Induces Isoquinoline Isoquinoline Derivative Isoquinoline->IKK Isoquinoline->NFkB Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by isoquinoline derivatives.

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Isoquinoline alkaloids have shown considerable promise as neuroprotective agents, acting through various mechanisms to protect neurons from damage and promote their survival.[15][16]

A key mechanism of their neuroprotective action is the attenuation of oxidative stress, a major contributor to neuronal damage.[15] Compounds like nuciferine can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[15] Furthermore, isoquinoline derivatives can inhibit neuroinflammation, which plays a crucial role in the progression of neurodegenerative disorders.[15] They can also regulate autophagy, a cellular process for clearing damaged components, and modulate intracellular calcium levels to prevent excitotoxicity.[15][17] Some alkaloids have been found to regulate central neurotransmitter systems and improve vascular endothelial dysfunction, further contributing to their overall neuroprotective effects.[15]

Logical Relationship: Mechanisms of Neuroprotection by Isoquinoline Derivatives

Neuroprotection_Mechanisms Isoquinoline Isoquinoline Derivatives OxidativeStress Reduction of Oxidative Stress Isoquinoline->OxidativeStress Neuroinflammation Inhibition of Neuroinflammation Isoquinoline->Neuroinflammation Autophagy Regulation of Autophagy Isoquinoline->Autophagy Calcium Modulation of Intracellular Ca2+ Isoquinoline->Calcium Neurotransmitter Regulation of Neurotransmitters Isoquinoline->Neurotransmitter Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Neuroinflammation->Neuroprotection Autophagy->Neuroprotection Calcium->Neuroprotection Neurotransmitter->Neuroprotection

Caption: Multiple mechanisms contribute to the neuroprotective effects of isoquinoline derivatives.

Conclusion

Isoquinoline derivatives represent a vast and versatile class of compounds with a wide spectrum of biological activities. Their ability to modulate multiple cellular targets and signaling pathways makes them highly attractive for the development of new drugs to treat a range of diseases, from cancer and infectious diseases to inflammatory disorders and neurodegenerative conditions. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals, highlighting the immense therapeutic potential of the isoquinoline scaffold. Further research into the structure-activity relationships, pharmacokinetic properties, and safety profiles of these compounds will be crucial in translating their promise into clinical applications.

References

The Therapeutic Potential of 4-Aminoisoquinoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The heterocyclic scaffold, 4-aminoisoquinoline, has emerged as a versatile and potent building block in the development of novel therapeutics, demonstrating significant potential across a range of diseases, most notably in oncology and inflammatory conditions. This technical guide provides an in-depth overview of the therapeutic applications of this compound derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental methodologies to aid researchers and drug development professionals in this promising field.

The unique chemical structure of this compound allows for its use as a key intermediate in the synthesis of a variety of bioactive molecules.[1] Its derivatives have been investigated for their roles as inhibitors of critical cellular targets, including Poly (ADP-ribose) polymerase (PARP), various protein kinases, and their ability to induce cytotoxic effects in cancer cells.[2][3][4][5]

Mechanism of Action: Targeting Key Cellular Pathways

The therapeutic efficacy of this compound derivatives stems from their ability to modulate the activity of key enzymes and signaling pathways implicated in disease pathogenesis.

Kinase Inhibition: A significant area of research has focused on the development of this compound-based kinase inhibitors. These compounds have shown potent activity against several kinases that are often dysregulated in cancer and inflammatory diseases.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Derivatives of 4-aminoquinoline have been designed to target the ATP binding site of EGFR, a receptor tyrosine kinase frequently overexpressed in various cancers.[6] Inhibition of EGFR can block downstream signaling pathways responsible for cell proliferation and survival.

  • Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibition: Novel 4-aminoquinoline derivatives have been identified as potent inhibitors of RIPK2, a key mediator of inflammatory signaling pathways initiated by NOD1 and NOD2 pattern recognition receptors.[3] One such derivative demonstrated a high affinity for RIPK2 with an IC50 of 5.1 ± 1.6 nM.[3]

  • Bruton's Tyrosine Kinase (BTK) Inhibition: 4-Aminoquinoline-3-carboxamide derivatives have been discovered as potent and reversible inhibitors of BTK, a crucial enzyme in B-cell receptor signaling.[4] A lead compound in this series exhibited an IC50 of 5.3 nM against wild-type BTK and 39 nM against the C481S mutant, showing promise for the treatment of autoimmune diseases like rheumatoid arthritis.[4]

  • Phosphatidylinositol 3-Kinase (PI3K) Inhibition: The structurally related 4-aminoquinazoline scaffold has been shown to produce potent inhibitors of PI3Kα, a key component of the PI3K/Akt signaling pathway that regulates cell survival and proliferation.[7]

Poly (ADP-ribose) Polymerase (PARP) Inhibition: The isoquinoline nucleus is a known pharmacophore for PARP inhibition.[5][8] PARP enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. One 4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione derivative displayed 100-fold selectivity for PARP-1 over PARP-2.[5] 5-Aminoisoquinoline (5-AIQ) itself is a known and potent PARP-1 inhibitor.[9][10]

Anticancer Cytotoxicity: A number of 4-aminoquinoline derivatives have demonstrated direct cytotoxic effects against various cancer cell lines.[2][11][12] For instance, a series of these compounds were effective against human breast tumor cell lines MCF7 and MDA-MB468.[11][12] The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly potent against MDA-MB 468 cells.[12]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various 4-aminoquinoline and its derivatives.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound ClassTarget KinasePotency (IC50)Reference
4-Aminoquinoline derivativeRIPK25.1 ± 1.6 nM[3]
4-Aminoquinoline-3-carboxamide derivative (Compound 25)BTK (wild-type)5.3 nM[4]
4-Aminoquinoline-3-carboxamide derivative (Compound 25)BTK (C481S mutant)39 nM[4]
4-Aminoquinazoline derivative (Compound 6b)PI3Kα13.6 nM[7]

Table 2: PARP Inhibitory Activity of Isoquinoline Derivatives

CompoundTargetPotency (pIC50)SelectivityReference
BYK49187 (Imidazoquinolinone)PARP-18.36No selectivity for PARP-1/2[5]
BYK236864 (Imidazoquinolinone)PARP-17.81No selectivity for PARP-1/2[5]
BYK204165 (Isoquinolindione)PARP-17.35100-fold for PARP-1[5]

Table 3: Anticancer Activity of 4-Aminoquinoline Derivatives

CompoundCell LineActivity (GI50 in µM)Reference
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (Compound 13)MDA-MB468 vs MCF10A (non-cancer)Up to 17.6-fold more potent against cancer cells[2]
Thiophenyl-2-carboxylic acid methyl ester substituted 7-chloro-4-aminoquinoline sulfonamide (Compound 33)MDA-MB2315.97[2]
Thiophenyl-2-carboxylic acid methyl ester substituted 7-chloro-4-aminoquinoline sulfonamide (Compound 33)MDA-MB4684.18[2]
Thiophenyl-2-carboxylic acid methyl ester substituted 7-chloro-4-aminoquinoline sulfonamide (Compound 33)MCF74.22[2]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB468More potent than chloroquine and amodiaquine[11][12]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7More potent than chloroquine[11][12]

Table 4: Anti-mycobacterial Activity of 4-Aminoquinoline Triads

Compound ClassTarget StrainPotency (MIC in µM)Reference
4-aminoquinoline-isoindoline-dione-isoniazid triadsM. tuberculosis (mc26230)5.1-11.9[13]

Experimental Protocols

Detailed methodologies are crucial for the validation and advancement of this compound-based drug candidates.

Synthesis of this compound Derivatives

A common method for the synthesis of 4-aminoquinoline derivatives is through aromatic nucleophilic substitution.[11][14]

General Procedure:

  • A mixture of a 4-chloro-7-substituted-quinoline (1 equivalent) and the desired mono/dialkyl amine (2 equivalents) is heated.[11]

  • For instance, a mixture of 4,7-dichloroquinoline and N,N-dimethyl-propane-1,3-diamine is heated to 130°C for 8 hours with continuous stirring.[11]

  • After cooling to room temperature, the reaction mixture is dissolved in dichloromethane.

  • The organic layer is washed sequentially with 5% aqueous NaHCO3, water, and brine.

  • The organic layer is then dried over anhydrous MgSO4, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel.[11]

Another reported synthesis of the parent this compound involves heating 4-bromoisoquinoline with concentrated ammonium hydroxide and copper sulfate in an autoclave.[15]

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[16][17]

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[16]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivative (e.g., from 0.01 to 100 µM) and incubated for 48-72 hours.[16][17]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[16]

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values are then determined.[11]

Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory effect of a this compound derivative on a specific kinase.

Protocol:

  • Reagent Preparation: Prepare solutions of the purified target kinase, its specific substrate, and the test compound in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the kinase solution, and varying concentrations of the this compound derivative. Include control wells (no inhibitor) and blank wells (no enzyme).

  • Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate (and ATP, if required).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity. This can be done through various methods, such as quantifying the amount of phosphorylated substrate or the amount of ADP produced.

Visualizing the Molecular Landscape

Understanding the complex signaling pathways targeted by this compound derivatives is facilitated by visual representations.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K 4-Aminoisoquinoline_Derivative This compound Derivative 4-Aminoisoquinoline_Derivative->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: EGFR signaling pathway and its inhibition.

PARP_Inhibition_Mechanism DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates DNA_Repair DNA Repair PARP1->DNA_Repair Cell_Death Cell Death (in repair-deficient cells) PARP1->Cell_Death inhibition leads to 4-Aminoisoquinoline_Derivative This compound Derivative 4-Aminoisoquinoline_Derivative->PARP1 inhibits

Caption: Mechanism of PARP inhibition in cancer therapy.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Derivative (various concentrations) Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate GI50/IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated potent and selective activity against a range of clinically relevant targets in oncology and inflammation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to the clinic. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in vivo evaluation in relevant animal models will be critical next steps in realizing the full therapeutic potential of this versatile chemical class.

References

The Ascendance of the 4-Aminoisoquinoline Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoisoguinoline core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery of potent drug candidates across a spectrum of therapeutic areas. This technical guide provides an in-depth review of the 4-aminoisoguinoline nucleus, with a focus on its synthesis, biological activities, and mechanism of action, particularly in the realms of oncology and kinase inhibition. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, curated quantitative data, and visual representations of key biological pathways to aid in the design and development of novel 4-aminoisoguinoline-based therapeutics.

Synthetic Strategies for 4-Aminoisoquinoline Derivatives

The synthesis of the 4-aminoisoguinoline core and its derivatives is a critical aspect of harnessing its therapeutic potential. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR).

General Synthesis of this compound

A common and effective method for the preparation of the parent 4-aminoisoguinoline involves the amination of a 4-haloisoquinoline precursor. A detailed protocol is provided below.

Experimental Protocol: Synthesis of this compound from 4-Bromoisoquinoline [1]

  • Materials:

    • 4-Bromoisoquinoline

    • Concentrated ammonium hydroxide solution

    • Copper (II) sulfate pentahydrate

    • Dilute sodium hydroxide solution

    • Benzene

    • Anhydrous potassium carbonate

    • Activated charcoal

  • Procedure:

    • A mixture of 4-bromoisoquinoline (50 g), concentrated ammonium hydroxide solution (160 ml), and copper (II) sulfate pentahydrate (3 g) is heated in a shaking autoclave at 165-170°C for 16 hours.

    • The reaction mixture is then made alkaline with a dilute sodium hydroxide solution.

    • The alkaline mixture is extracted with five 100-ml portions of benzene.

    • The combined benzene extracts are dried over anhydrous potassium carbonate and treated with activated charcoal.

    • The benzene solution is concentrated to a volume of 70 ml.

    • Cooling of the concentrated solution precipitates 4-aminoisoguinoline.

    • The product can be further purified by recrystallization from benzene.

Synthesis of Substituted this compound Derivatives

The therapeutic efficacy of 4-aminoisoguinoline compounds is highly dependent on the nature and position of substituents on the isoquinoline ring and the amino group. The following protocols outline methods for the synthesis of substituted derivatives.

Experimental Protocol: Synthesis of 4-Amino-8-methylformate-isoquinoline [2][3]

This multi-step synthesis allows for the introduction of a methyl formate group at the 8-position.

  • Step 1: Carbonyl Insertion

    • 8-Bromoisoquinoline is reacted with carbon monoxide in the presence of a palladium catalyst and methanol as a solvent at 60°C for 8 hours under a carbon monoxide pressure of 60 psi to yield 8-isoquinolinecarboxylic acid methyl ester.[3]

  • Step 2: Bromination

    • The 8-isoquinolinecarboxylic acid methyl ester is reacted with N-bromosuccinimide in acetic acid at 110°C for 16 hours to produce 4-bromo-8-methylformate-isoquinoline.[2]

  • Step 3: Amination

    • The 4-bromo-8-methylformate-isoquinoline is reacted with a suitable amino source in the presence of a palladium catalyst and a base to yield the corresponding 4-amino-8-methylformate-isoquinoline derivative.

Experimental Protocol: Synthesis of C4-Substituted Isoquinolines via Heck Reaction [4][5]

This method allows for the introduction of substituents at the C4 position through a palladium-catalyzed Heck reaction.

  • Materials:

    • 4-Bromoisoquinoline

    • Appropriate acrylate ester (e.g., ethyl acrylate, methyl acrylate)

    • Triethylamine

    • Triphenylphosphine

    • Palladium(II) acetate

    • Argon

    • Water

    • Ethyl acetate

    • Celite

  • Procedure:

    • A mixture of 4-bromoisoquinoline, the acrylate ester, triethylamine, triphenylphosphine, and palladium(II) acetate is refluxed under an argon atmosphere for 15 hours.[5]

    • After cooling, the resulting suspension is treated with water and ethyl acetate and filtered through Celite.[5]

    • The organic layer is separated, dried, and concentrated to yield the α,β-unsaturated ester.

    • The ester can then be reacted with a primary amine to furnish the corresponding saturated or unsaturated amide.[4]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad range of biological activities, with significant potential in the treatment of cancer and inflammatory diseases through the inhibition of key cellular signaling pathways.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 4-aminoisoguinoline derivatives against a variety of cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [6]

This protocol is a standard colorimetric assay for assessing cell viability.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • This compound derivative (test compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in culture medium and add to the respective wells.

    • Incubate the plate for 48 or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.[6]

Experimental Protocol: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining) [6]

This method allows for the quantification of apoptotic and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Treat cells with the 4-aminoisoguinoline derivative at the desired concentration and time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the samples by flow cytometry.[6]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [7][8][9][10]

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and untreated cancer cells

    • PBS

    • Ice-cold 70% Ethanol

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol.[9][10]

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI/RNase staining buffer and incubate in the dark.[7][9][10]

    • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]

Kinase Inhibition

A significant focus of 4-aminoisoguinoline research has been on their ability to inhibit protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. Key targets include the PI3K/Akt/mTOR pathway and Rho-associated coiled-coil containing protein kinase (ROCK).

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[11] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. This compound derivatives have been investigated as inhibitors of this pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell Cycle\nProgression Cell Cycle Progression Akt->Cell Cycle\nProgression Inhibition of\nApoptosis Inhibition of Apoptosis Akt->Inhibition of\nApoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibition S6K1 S6K1 mTORC1->S6K1 Activation Protein\nSynthesis Protein Synthesis 4E-BP1->Protein\nSynthesis S6K1->Protein\nSynthesis 4_Aminoisoquinoline This compound Derivative 4_Aminoisoquinoline->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by 4-aminoisoguinoline derivatives.

Experimental Protocol: PI3-Kinase HTRF Assay [6][12][13][14][15]

This is a high-throughput screening assay to measure PI3K activity.

  • Materials:

    • PI 3-Kinase HTRF Assay Kit (containing reaction buffer, PIP2 substrate, ATP, stop solution, detection mix)

    • Purified PI3-Kinase enzyme

    • Test compound (4-aminoisoguinoline derivative)

    • 384-well plates

    • HTRF-compatible plate reader

  • Procedure:

    • Add the test compound or DMSO (control) to the wells of a 384-well plate.

    • Add the PI 3-Kinase enzyme and PIP2 substrate mixture to the wells.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the reaction at room temperature.

    • Stop the reaction by adding the stop solution.

    • Add the detection mix.

    • Read the plate on an HTRF-compatible reader to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.[6][12][13][14][15]

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation [11][16][17][18][19]

This method is used to determine the phosphorylation status of Akt, a key downstream effector of PI3K.

  • Materials:

    • Treated and untreated cell lysates

    • Primary antibodies (anti-phospho-Akt and anti-total-Akt)

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% BSA in TBST)

    • ECL substrate

    • Imaging system

  • Procedure:

    • Prepare cell lysates from treated and untreated cells.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[19]

    • Block the membrane with blocking buffer.[19]

    • Incubate the membrane with the primary antibody against phospho-Akt overnight.[16][17][18]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[17]

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.[17]

    • Strip the membrane and re-probe with an antibody against total Akt for normalization.[17]

Rho-associated Kinase (ROCK) Inhibition

ROCKs are serine/threonine kinases that play a critical role in regulating the actin cytoskeleton and are implicated in cancer cell invasion and metastasis. Certain isoquinoline derivatives have been identified as potent ROCK inhibitors.

Experimental Protocol: ROCK Activity Assay [7][16][18][19]

This assay measures the activity of ROCK by detecting the phosphorylation of a specific substrate.

  • Materials:

    • ROCK Activity Assay Kit (containing ROCK substrate, kinase buffer, ATP, anti-phospho-substrate antibody, HRP-conjugated secondary antibody, TMB substrate)

    • Purified active ROCK enzyme

    • Test compound

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Add the test compound or control to the wells of a 96-well plate.

    • Add the active ROCK enzyme.

    • Initiate the kinase reaction by adding the kinase reaction buffer containing ATP and the ROCK substrate (e.g., MYPT1).[19]

    • Incubate at 30°C.

    • Stop the reaction.

    • Add the anti-phospho-MYPT1 antibody.[19]

    • Add the HRP-conjugated secondary antibody.[19]

    • Add the TMB substrate and measure the absorbance to determine the extent of substrate phosphorylation.[16]

Quantitative Data Summary

The following tables summarize the biological activity of representative 4-aminoisoguinoline and related isoquinoline derivatives from the literature.

Table 1: Anticancer Activity of Isoquinoline Derivatives

CompoundCell LineAssayIC50 (µM)Reference
6b NSCLC-N16-L16CytotoxicityWorthy of further study[4]
6c NSCLC-N16-L16CytotoxicityWorthy of further study[4]
B01002 SKOV3Proliferation7.65 (µg/mL)[1]
C26001 SKOV3Proliferation11.68 (µg/mL)[1]

Table 2: Kinase Inhibitory Activity of Isoquinoline Derivatives

CompoundKinaseAssayKi (nM)IC50 (µM)Reference
H-1152P Rho-kinaseKinase Assay1.6-[20]
H-1152P PKAKinase Assay630-[20]
H-1152P PKCKinase Assay9270-[20]
Fasudil ROCK2Kinase Assay-0.158[21]
Hydroxyfasudil ROCK2Kinase Assay-0.72[21]
Ripasudil ROCK1Kinase Assay-0.051[21]

Experimental and Logical Workflow Diagrams

To facilitate the understanding of the experimental processes and logical relationships in the study of 4-aminoisoguinoline derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structure_Confirmation Structure_Confirmation Purification->Structure_Confirmation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Structure_Confirmation->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cytotoxicity_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Cytotoxicity_Assay->Cell_Cycle_Analysis Kinase_Inhibition_Assay Kinase Inhibition Assay Cytotoxicity_Assay->Kinase_Inhibition_Assay Western_Blot Western Blot (e.g., p-Akt) Kinase_Inhibition_Assay->Western_Blot

Caption: General experimental workflow for the evaluation of 4-aminoisoguinoline derivatives.

logical_relationship Compound This compound Derivative Kinase_Inhibition Kinase Inhibition (e.g., PI3K, ROCK) Compound->Kinase_Inhibition Signal_Pathway_Block Signaling Pathway Blockade Kinase_Inhibition->Signal_Pathway_Block Cell_Cycle_Arrest Cell Cycle Arrest Signal_Pathway_Block->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Signal_Pathway_Block->Apoptosis Anticancer_Effect Anticancer Effect Cell_Cycle_Arrest->Anticancer_Effect Apoptosis->Anticancer_Effect

Caption: Logical relationship of the anticancer mechanism of action for a 4-aminoisoguinoline-based kinase inhibitor.

Conclusion

The 4-aminoisoguinoline scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The potent inhibitory effects on key signaling pathways, such as the PI3K/Akt/mTOR and Rho kinase pathways, underscore the therapeutic potential of this compound class. This technical guide provides a solid foundation of synthetic methodologies, biological evaluation protocols, and mechanistic insights to empower researchers in their efforts to design and discover next-generation 4-aminoisoguinoline-based drugs. Further exploration of the vast chemical space around this privileged core is warranted and holds the promise of delivering innovative treatments for a range of human diseases.

References

An In-depth Technical Guide to the Synthesis and Characterization of Isoquinolin-4-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of isoquinolin-4-ylamine, a key building block in medicinal chemistry. The document details established synthetic protocols, methods of purification, and a full suite of analytical techniques for structural confirmation and purity assessment.

Synthesis of Isoquinolin-4-ylamine

The synthesis of isoquinolin-4-ylamine can be achieved through several strategic pathways. The selection of a particular method may be guided by the availability of starting materials, desired scale, and laboratory capabilities. Below are detailed protocols for established synthetic routes.

Method 1: Nucleophilic Aromatic Substitution of 4-Bromoisoquinoline

This classical approach involves the displacement of a bromine atom at the C4 position of the isoquinoline ring with an amino group.

Experimental Protocol:

A mixture of 50 g of 4-bromoisoquinoline, 160 ml of concentrated ammonium hydroxide solution, and 3 g of copper sulfate pentahydrate is heated in a shaking autoclave at 165-170°C for 16 hours.[1] After cooling, the reaction mixture is made alkaline with a dilute sodium hydroxide solution and extracted with five 100-ml portions of benzene. The combined organic layers are dried over anhydrous potassium carbonate and treated with charcoal. The benzene solution is then concentrated to a volume of 70 ml. Upon cooling, 24 g (a 70% yield) of isoquinolin-4-ylamine precipitates with a melting point of 107-107.5°C.[1] Two recrystallizations from benzene can elevate the melting point to 108.5°C.[1]

Workflow for Nucleophilic Aromatic Substitution:

G A 4-Bromoisoquinoline C Autoclave 165-170°C, 16h A->C B Conc. NH4OH, CuSO4·5H2O B->C D Reaction Mixture C->D E Alkalinize (NaOH) Extract (Benzene) D->E F Organic Phase E->F G Dry (K2CO3) Treat (Charcoal) F->G H Concentrate & Cool G->H I Isoquinolin-4-ylamine H->I

Caption: Synthesis of Isoquinolin-4-ylamine from 4-Bromoisoquinoline.

Method 2: Multi-step Synthesis from 8-Bromoisoquinoline

This pathway involves a series of functional group transformations on the isoquinoline core, offering a versatile route for substituted analogs.

Experimental Protocol:

  • Carbonylation: 8-Bromoisoquinoline reacts with carbon monoxide in methanol in the presence of a palladium catalyst to yield 8-isoquinolinecarboxylic acid methyl ester.[2]

  • Bromination: The resulting ester is treated with N-bromosuccinimide in acetic acid to generate 4-bromo-isoquinoline-8-methyl formate.[2]

  • Buchwald-Hartwig Amination: The bromo-substituted intermediate undergoes a palladium-catalyzed cross-coupling reaction with tert-butyl carbamate in the presence of cesium carbonate to form the protected 4-amino derivative.[2]

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed in a mixed solvent of hydrochloric acid and methanol to afford the final product, 4-aminoisoquinoline-8-methyl formate.[2]

Workflow for Multi-step Synthesis:

G cluster_0 Step 1: Carbonylation cluster_1 Step 2: Bromination cluster_2 Step 3: Amination (Boc Protected) cluster_3 Step 4: Deprotection A 8-Bromoisoquinoline B CO, MeOH, Pd Catalyst A->B C 8-Isoquinolinecarboxylic acid methyl ester B->C D 8-Isoquinolinecarboxylic acid methyl ester E NBS, Acetic Acid D->E F 4-Bromo-isoquinoline-8- methyl formate E->F G 4-Bromo-isoquinoline-8- methyl formate H t-Butyl carbamate, Pd Catalyst, Cs2CO3 G->H I 4-(Boc-amino)isoquinoline- 8-methyl formate H->I J 4-(Boc-amino)isoquinoline- 8-methyl formate K HCl, Methanol J->K L Isoquinolin-4-ylamine (as 8-methyl formate derivative) K->L G A Synthesized Isoquinolin-4-ylamine B Physical Characterization (MP, Appearance, Solubility) A->B C Spectroscopic Analysis A->C I Purity Assessment (e.g., HPLC, Elemental Analysis) A->I J Confirmed Structure & Purity of Isoquinolin-4-ylamine B->J D 1H NMR C->D E 13C NMR C->E F Mass Spectrometry C->F G IR Spectroscopy C->G H UV-Vis Spectroscopy C->H D->J E->J F->J G->J H->J I->J

References

Methodological & Application

Synthesis of 4-Aminoisoquinoline from 4-Bromoisoquinoline: A Detailed Guide to Palladium-Catalyzed C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Introduction: The Strategic Importance of the 4-Aminoisoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, the introduction of an amino group at the C4 position unlocks access to a class of compounds with significant therapeutic potential. This compound and its derivatives are key building blocks in the development of kinase inhibitors for oncology, mirroring the success seen with the analogous 4-aminoquinazoline core found in drugs like gefitinib and erlotinib[1][2]. The strategic placement of the amino group provides a critical vector for molecular elaboration, enabling chemists to modulate solubility, target engagement, and pharmacokinetic properties. This guide provides a detailed protocol for the synthesis of 4-aminoisooquinoline from its corresponding bromo-precursor, focusing on the robust and versatile Buchwald-Hartwig amination reaction.

Reaction Overview: The Buchwald-Hartwig Amination

The direct displacement of an aryl bromide with an amine is often challenging due to the high strength of the C(sp²)-Br bond. The Buchwald-Hartwig amination has emerged as a transformative method for constructing carbon-nitrogen bonds, utilizing a palladium catalyst to overcome this hurdle.[3][4] This reaction offers broad substrate scope, excellent functional group tolerance, and generally proceeds under milder conditions than classical methods like copper-catalyzed ammonolysis.[3][5]

The transformation relies on a catalytic cycle involving a palladium(0) species, a bulky, electron-rich phosphine ligand, and a base to facilitate the coupling of an aryl halide (4-bromoisoquinoline) with an amine source.

Mechanistic Insight: The Catalytic Cycle

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The widely accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through three key stages.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands (L), inserts into the carbon-bromine bond of 4-bromoisoquinoline. This is often the rate-determining step and results in a Pd(II) complex.[7][8]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the 4-aminoisooquinoline product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Pd(II) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amido_Complex Pd(II) Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0  Regeneration Product This compound Amido_Complex->Product Reductive Elimination Reactant1 4-Bromoisoquinoline Reactant1->OA_Complex Reactant2 Amine (NH₃ source) Reactant2->Amido_Complex Base Base Base->Amido_Complex caption Fig. 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Fig. 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol details a representative lab-scale synthesis. The choice of ligand and base is critical; while many combinations exist, the use of a modern biarylphosphine ligand like XPhos often provides high yields for challenging heteroaromatic substrates.[10]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromoisoquinoline≥97%CommercialStarting material. Harmful irritant.[11]
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercialPalladium source. Air-sensitive.
XPhosLigand GradeCommercialBulky phosphine ligand. Air-sensitive.
Sodium tert-butoxide (NaOtBu)≥98%CommercialStrong, non-nucleophilic base. Corrosive.
Benzophenone Imine≥97%CommercialAmmonia surrogate.
TolueneAnhydrousCommercialReaction solvent. Flammable, toxic.
Hydrochloric Acid (HCl)1M AqueousReagent GradeFor hydrolysis step.
Sodium Bicarbonate (NaHCO₃)Saturated AqueousReagent GradeFor neutralization.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying.
Silica Gel230-400 meshCommercialFor chromatography.
Argon or Nitrogen GasHigh PurityGas SupplierFor inert atmosphere.

Experimental Workflow

Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup (Inert Atmosphere) start->setup reaction 2. Buchwald-Hartwig Coupling (Heat) setup->reaction hydrolysis 3. Hydrolysis of Imine Intermediate reaction->hydrolysis workup 4. Aqueous Workup & Extraction hydrolysis->workup purify 5. Purification (Column Chromatography) workup->purify product End: Isolated this compound purify->product

Caption: Fig. 2: General workflow for the synthesis of this compound.

Step-by-Step Procedure

Part A: C-N Coupling

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromoisoquinoline (1.0 equiv), Pd₂(dba)₃ (0.015 equiv, 1.5 mol%), and XPhos (0.036 equiv, 3.6 mol%).

  • Reagent Addition: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent and Reactants: Under a positive pressure of inert gas, add anhydrous toluene (approx. 0.1 M concentration relative to the substrate). Add benzophenone imine (1.2 equiv). Finally, add sodium tert-butoxide (1.4 equiv) portion-wise.

    • Causality Note: Adding the strong base last prevents premature catalyst decomposition. Benzophenone imine is used as a practical and effective ammonia surrogate for forming primary anilines.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Cooling: Once complete, cool the reaction to room temperature.

Part B: Hydrolysis and Workup

  • Quenching: Carefully quench the reaction mixture by adding 1M aqueous HCl. Stir vigorously for 1-2 hours at room temperature to hydrolyze the intermediate imine.

  • Neutralization: Cool the mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part C: Purification

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting with neat dichloromethane and gradually increasing the polarity with methanol) is typically effective.

    • Field Insight: this compound is a basic compound and may streak on silica gel. Adding a small amount of triethylamine (~0.5-1%) to the eluent can significantly improve the separation.

  • Isolation: Combine the product-containing fractions and evaporate the solvent to yield 4-aminoisooquinoline as a solid.[12]

Alternative Protocol: Copper-Catalyzed Ammonolysis

For large-scale industrial applications, a classical approach may be considered. This method avoids expensive palladium catalysts and ligands but requires harsh conditions.

  • Setup: In a high-pressure autoclave, combine 4-bromoisoquinoline (1.0 equiv), copper(II) sulfate pentahydrate (catalytic amount, e.g., 0.1 equiv), and a concentrated aqueous ammonia solution.[13]

  • Reaction: Seal the autoclave and heat to 150-160 °C under stirring. The pressure will build significantly (e.g., 16-25 Kg/cm²).[13] Maintain this temperature for 8-12 hours.

  • Workup: After cooling completely, carefully vent the autoclave. Extract the aqueous mixture with a suitable organic solvent like dichloromethane. The subsequent purification follows a similar path of extraction and chromatography as described above.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[14]

  • Chemical Handling:

    • 4-Bromoisoquinoline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Handle in a well-ventilated area or fume hood.[11][15]

    • Palladium Catalysts & Phosphine Ligands: Many are air-sensitive and potentially toxic. Handle under an inert atmosphere whenever possible.[14][16]

    • Sodium tert-butoxide: Corrosive and reacts violently with water. Handle with care in a dry environment.

    • Solvents: Toluene is flammable and has associated reproductive toxicity. Use in a fume hood.

  • Emergency Procedures: Ensure eyewash stations and safety showers are accessible. In case of skin contact, wash immediately with soap and water.[11] For spills, use appropriate absorbent materials and follow institutional guidelines for chemical waste disposal.[16]

References

Synthesis of 4-Aminoisoquinoline: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides detailed experimental procedures for the synthesis of 4-Aminoisoquinoline, a valuable building block in medicinal chemistry and materials science.[1] The protocols described herein are based on established literature methods, offering researchers reliable and reproducible pathways to this important scaffold.

Introduction

This compound and its derivatives are key intermediates in the development of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.[1] They also find applications in the field of organic electronics.[1] This document outlines two primary synthetic routes to this compound: a classical amination of 4-bromoisoquinoline and a deprotection strategy.

Data Presentation

The following table summarizes the quantitative data for the described synthetic methods.

MethodStarting MaterialReagentsYield (%)Melting Point (°C)Reference
Nucleophilic Aromatic Substitution4-BromoisoquinolineConc. NH₄OH, CuSO₄·5H₂O70107-107.5--INVALID-LINK--[2]
DeprotectionN-benzyl-4-aminoisoquinolineAcetic acid, H₂SO₄53Not specified--INVALID-LINK--[3]

Experimental Protocols

Method 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound from 4-bromoisoquinoline.

Materials:

  • 4-Bromoisoquinoline (50 g)

  • Concentrated ammonium hydroxide solution (160 ml)

  • Copper sulfate 5-hydrate (3 g)

  • Dilute sodium hydroxide solution

  • Benzene

  • Anhydrous potassium carbonate

  • Charcoal

Procedure:

  • A mixture of 50 g of 4-bromoisoquinoline, 160 ml of concentrated ammonium hydroxide solution, and 3 g of copper sulfate 5-hydrate is heated in a shaking autoclave at 165-170°C for 16 hours.[2]

  • After cooling, the reaction mixture is made alkaline with a dilute sodium hydroxide solution.[2]

  • The mixture is then extracted with five 100-ml portions of benzene.[2]

  • The combined benzene extracts are dried over anhydrous potassium carbonate and treated with charcoal.[2]

  • The benzene solution is concentrated to a volume of 70 ml.[2]

  • Cooling the concentrated solution precipitates the product.[2]

  • The solid is collected to yield 24 g (70%) of this compound with a melting point of 107-107.5°C.[2]

  • Two recrystallizations from benzene can be performed to raise the melting point to 108.5°C.[2]

Method 2: Synthesis of this compound via Deprotection

This protocol describes the synthesis of this compound from N-benzyl-4-aminoisoquinoline.

Materials:

  • N-benzyl-4-aminoisoquinoline (1.00 g, 4.27 mmol)

  • Acetic acid (30 mL)

  • H₂SO₄ (7.5 mL)

  • Saturated aqueous NaHCO₃ solution

  • Na₂CO₃

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • A mixture of N-benzyl-4-aminoisoquinoline (1.00 g, 4.27 mmol), acetic acid (30 mL), and H₂SO₄ (7.5 mL) is stirred at 100°C for 6 hours.[3]

  • Upon completion, the mixture is cooled to room temperature.[3]

  • The reaction is quenched with a saturated aqueous NaHCO₃ solution.[3]

  • Na₂CO₃ (200 mL) is added, and the mixture is diluted with water.[3]

  • The aqueous layer is extracted with EtOAc (5 x 25 mL).[3]

  • The combined organic phases are concentrated, and the residue is purified by chromatography (eluent: EtOAc) to afford this compound (325 mg, 53% yield) as a yellow solid.[3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound via nucleophilic aromatic substitution.

experimental_workflow start Start reactants Mix: - 4-Bromoisoquinoline - Conc. NH4OH - CuSO4·5H2O start->reactants heating Heat in Autoclave 165-170°C, 16h reactants->heating basify Make Alkaline (dil. NaOH) heating->basify extraction Extract with Benzene (5 x 100ml) basify->extraction drying Dry & Treat (K2CO3, Charcoal) extraction->drying concentrate Concentrate Benzene to 70ml drying->concentrate precipitate Cool to Precipitate Product concentrate->precipitate end This compound (70% Yield) precipitate->end

Caption: Workflow for this compound Synthesis.

References

Application Notes and Protocols: 4-Aminoisoquinoline as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry and cell biology.[1][2] Certain derivatives have demonstrated intrinsic fluorescence, making them valuable tools for cellular imaging. 4-Aminoisoquinoline, a simple isoquinoline derivative, presents potential as a fluorescent probe for visualizing cellular structures and processes.[3] Its small size and lipophilic nature may facilitate cell permeability, a desirable characteristic for live-cell imaging probes.[4]

These application notes provide an overview of the potential use of this compound as a fluorescent probe, including its physicochemical properties, hypothetical applications, and generalized protocols for its use in cellular imaging. It is important to note that while the broader class of aminoquinolines has been explored for these applications, specific data for the parent this compound molecule as a fluorescent probe is limited. Therefore, some of the presented information is based on the properties and behaviors of structurally related compounds and should be considered as a starting point for further investigation and optimization.

Physicochemical and Photophysical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Isoquinolin-4-amine[3][5]
CAS Number 23687-25-4[3][5]
Molecular Formula C₉H₈N₂[3][5]
Molecular Weight 144.17 g/mol [5]
Appearance White to Brown powder/crystal[6]
Solubility Soluble in Methanol, slightly soluble in water[6]
Purity >98.0% (GC)(T)[6]

Table 2: Representative Photophysical Data of a Functionalized Isoquinoline Derivative

It is critical to experimentally determine these values for this compound in various solvents and cellular environments.

ParameterValue (Example: 1-(isoquinolin-3-yl)azetidin-2-one)Reference
Excitation Maximum (λex) 356 nm[7]
Emission Maximum (λem) 410 nm[7]
Quantum Yield (Φ) 0.963[7]
Stokes Shift 54 nm[7]
Solvent/Conditions 0.1 M H₂SO₄[7]

Potential Applications in Cellular Imaging

Based on the known biological activities of aminoquinoline derivatives, this compound could potentially be utilized in the following areas of cellular imaging:

  • Organelle Staining: The lipophilic nature of the isoquinoline scaffold may lead to its accumulation in specific organelles such as the endoplasmic reticulum, Golgi apparatus, or lysosomes.[8][9] The precise localization would need to be determined through co-localization studies with known organelle-specific markers.

  • Monitoring Cellular Processes: The fluorescence of aminoquinoline derivatives can be sensitive to the local microenvironment, such as pH.[10] This property could be exploited to monitor processes like endocytosis or changes in lysosomal pH.

  • Investigating Drug-Induced Effects: Given that some isoquinoline derivatives are investigated as anticancer agents that can induce apoptosis or affect the cell cycle, this compound could potentially be used to visualize these cellular changes.[2][11][12]

Experimental Protocols

The following are generalized protocols for the application of this compound in live-cell imaging. It is imperative to optimize parameters such as probe concentration and incubation time for each specific cell type and experimental setup.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: General Live-Cell Staining and Imaging
  • Materials:

    • Cells cultured on glass-bottom dishes or chamber slides

    • Complete cell culture medium

    • This compound stock solution (1 mM in DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS)

    • Confocal or widefield fluorescence microscope with appropriate filter sets

  • Procedure:

    • Seed cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 60-80%).

    • Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium or live-cell imaging buffer. The final concentration should be optimized, starting with a range of 1-10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

    • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging buffer to remove any unbound probe.

    • Add fresh, pre-warmed live-cell imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for the experimentally determined excitation and emission wavelengths of this compound.

Data Presentation

Table 3: Example Cytotoxicity Data for an Isoquinoline Derivative (for reference)

The cytotoxicity of this compound should be experimentally determined for each cell line used.

Compound/DerivativeCancer Cell LineCell TypeIC₅₀ (µM)Reference
B01002SKOV3Ovarian Cancer7.65 (µg/mL)[11]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for utilizing this compound as a fluorescent probe in cellular imaging experiments.

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_stock Prepare 1 mM Stock (this compound in DMSO) prepare_working Prepare Working Solution (1-10 µM in medium) prep_stock->prepare_working culture_cells Culture Cells on Imaging Dish incubate Incubate with Cells (15-60 min, 37°C) culture_cells->incubate prepare_working->incubate wash Wash Cells with PBS/Imaging Buffer incubate->wash acquire_images Fluorescence Microscopy wash->acquire_images analyze Image Analysis acquire_images->analyze

A general workflow for cellular imaging with this compound.
Hypothetical Signaling Pathway

Aminoquinolines have been reported to induce apoptosis and modulate autophagy in cancer cells. The following diagram depicts a hypothetical signaling pathway that could be investigated in relation to this compound's biological effects.

G 4_Aminoisoquinoline 4_Aminoisoquinoline Cellular_Uptake Cellular_Uptake 4_Aminoisoquinoline->Cellular_Uptake Lysosomal_Accumulation Lysosomal_Accumulation Cellular_Uptake->Lysosomal_Accumulation Autophagy_Inhibition Autophagy_Inhibition Lysosomal_Accumulation->Autophagy_Inhibition Mitochondrial_Stress Mitochondrial_Stress Autophagy_Inhibition->Mitochondrial_Stress Caspase_Activation Caspase_Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

A hypothetical signaling pathway for this compound's effects.

Conclusion

This compound holds promise as a foundational structure for the development of novel fluorescent probes for cellular imaging. Its straightforward synthesis and potential for cell permeability make it an attractive candidate for further investigation. However, a thorough characterization of its photophysical properties, cellular localization, and potential cytotoxicity is essential before it can be widely adopted as a reliable imaging tool. The protocols and information provided herein serve as a guide for researchers to initiate their own studies into the applications of this compound in cellular imaging.

References

Applications of 4-Aminoisoquinoline in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisoquinoline and its derivatives have emerged as a promising class of heterocyclic compounds in oncological research. Possessing a rigid bicyclic aromatic structure, these molecules serve as versatile scaffolds for the design and synthesis of novel therapeutic agents. Their mechanism of action is multifaceted, often involving the modulation of key signaling pathways implicated in tumor progression, proliferation, and survival. This document provides a detailed overview of the applications of this compound in cancer research, including quantitative data on the efficacy of its derivatives, detailed experimental protocols, and visual representations of the targeted signaling pathways.

Key Applications in Cancer Research

Derivatives of the 4-aminoquinoline scaffold have demonstrated significant potential in targeting various cancers by interfering with critical cellular processes. Research has highlighted their roles in:

  • Inhibition of Proliferation and Survival Pathways: Notably, derivatives have been shown to target the PI3K/Akt/mTOR and EGFR signaling cascades, which are frequently hyperactivated in various malignancies.[1][2][3][4][5]

  • Induction of Cell Cycle Arrest and Apoptosis: Certain 4-aminoquinoline compounds can halt the cell cycle and trigger programmed cell death in cancer cells.[3][6][7]

  • Targeting Hypoxia-Inducible Factor-1α (HIF-1α): Under hypoxic conditions common in solid tumors, HIF-1α promotes tumor survival and angiogenesis. Specific 4-aminoquinoline derivatives have been identified as potent inhibitors of this pathway.[8]

  • Modulation of the Tumor Microenvironment: Some derivatives exhibit anti-inflammatory properties by targeting pathways such as the Toll-like receptor 4 (TLR4) signaling pathway, which can influence cancer cell migration and invasion.[9]

  • Sensitization to Other Therapies: The 4-aminoquinoline scaffold, found in compounds like chloroquine, can sensitize cancer cells to conventional therapies such as Akt inhibitors.[1]

Quantitative Data: In Vitro Efficacy of this compound Derivatives

The following tables summarize the in vitro anti-proliferative activity of various 4-aminoquinoline and related derivatives against several cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Table 1: Anti-proliferative Activity (IC50/GI50 in µM) of 4-Aminoquinoline Derivatives in Breast Cancer Cell Lines

Compound/DerivativeMDA-MB-231MDA-MB-468MCF7Reference
Compound 13 (VR23)-< IC50 vs non-cancer cells-[6][7]
Compound 335.97-4.22[6]
Compound 4-11.0151.57[10]
Chloroquine (CQ)-24.3620.72[10]
Compound 5 (N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine)Effective sensitizerEffective sensitizerEffective sensitizer[1]

Table 2: Anti-proliferative Activity (IC50 in nM) of 4-Aminoquinoline Derivatives in Other Cancer Cell Lines

Compound/DerivativeMiaPaCa-2MDA-MB-231Cell LineReference
Compound 3s0.653.3Pancreatic, Breast[8]
Compound 3b--MCF-7 (Breast)[2][4]
4e (4-aminoquinoline-thiazolidinone hybrid)--TNBC[9]

Signaling Pathways Targeted by this compound Derivatives

The following diagrams illustrate the key signaling pathways that are modulated by 4-aminoquinoline derivatives in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Aminoquinoline This compound Derivatives Aminoquinoline->PI3K inhibit Aminoquinoline->Akt inhibit Aminoquinoline->mTORC1 inhibit HIF1a_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HIF1 HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_translocation->HIF1 Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HIF1->Target_Genes Angiogenesis Angiogenesis & Metabolic Adaptation Target_Genes->Angiogenesis Aminoquinoline This compound Derivative (3s) Aminoquinoline->HIF1a_stabilization inhibits expression MTT_Workflow A Seed Cells in 96-well plate B Treat with This compound Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

References

Application Notes & Protocols: Leveraging the 4-Aminoisoquinoline Scaffold for the Development of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rise of Privileged Scaffolds in Kinase Drug Discovery

The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes for modern drug discovery, particularly in oncology and immunology.[1] The remarkable success of kinase inhibitors is built upon the foundational principle of identifying and optimizing molecular scaffolds that can effectively and selectively target the ATP-binding site of these enzymes. Among these, nitrogen-containing heterocyclic structures have emerged as "privileged scaffolds" due to their ability to form key hydrogen bond interactions within the kinase hinge region, a critical anchoring point for ATP-competitive inhibitors.[2][3]

The 4-aminoisoquinoline core, a bioisostere of the well-established 4-aminoquinoline and 4-aminoquinazoline scaffolds, represents a promising framework for the development of novel kinase inhibitors.[3][4] Its structural features offer a unique vector space for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive guide for researchers on utilizing the this compound scaffold, from initial hit identification and synthesis to detailed biochemical and cellular characterization.

The this compound Scaffold: A Structural Perspective

The power of the this compound scaffold lies in its inherent ability to mimic the adenine moiety of ATP. The nitrogen atoms within the heterocyclic core and the exocyclic amino group can engage in crucial hydrogen-bonding interactions with the kinase hinge region, a conserved peptide segment that connects the N- and C-lobes of the kinase domain.[5]

Diagram: Kinase Hinge Interaction

G cluster_kinase Kinase Hinge Region cluster_inhibitor This compound Core hinge_NH Backbone NH (e.g., Met793 in EGFR) hinge_CO Backbone C=O N1 N1 N1->hinge_NH H-Bond Donor NH2 4-NH2 NH2->hinge_CO H-Bond Acceptor caption Fig. 1: Key hydrogen bonds between the this compound scaffold and the kinase hinge.

Caption: Fig. 1: Key hydrogen bonds between the this compound scaffold and the kinase hinge.

X-ray crystallography studies of related 4-anilinoquinazolines bound to kinases like CDK2 and p38 have confirmed this binding mode. The quinazoline N-1 atom typically accepts a hydrogen bond from a backbone amide in the hinge region, providing a key anchor point for the inhibitor.[5] By analogy, the isoquinoline N-2 and the 4-amino group are positioned to form similar critical interactions. Further substitutions on the isoquinoline ring and the 4-amino position can then be explored to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing potency and achieving selectivity.[6][7]

Part 1: Synthesis and Library Development

A common and effective method for synthesizing a library of this compound derivatives involves the nucleophilic aromatic substitution (SNAr) of a 4-chloro- or 4-fluoro-isoquinoline precursor with a variety of primary or secondary amines.[8] This approach allows for the rapid generation of diverse compound libraries for screening.

Protocol 1: General Procedure for the Synthesis of 4-Anilinoisoquinoline Derivatives

This protocol describes a general method for the coupling of 4-chloroisoquinoline with a substituted aniline.

Materials:

  • 4-chloroisoquinoline

  • Substituted aniline (various)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3 or K3PO4)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Standard glassware for inert atmosphere reactions

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • NMR tubes, deuterated solvents (e.g., DMSO-d6)

  • Mass spectrometer

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroisoquinoline (1.0 eq), the desired substituted aniline (1.1-1.5 eq), cesium carbonate (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd2(dba)3 (2 mol%) and Xantphos (4 mol%)).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-anilinoisoquinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[6]

Diagram: Synthetic Workflow

G A 1. Reaction Setup (4-chloroisoquinoline, aniline, catalyst, base) B 2. Solvent Addition & Heating (80-100°C) A->B Inert Atmosphere C 3. Reaction Monitoring (TLC / LC-MS) B->C Time D 4. Work-up & Extraction C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, HRMS) E->F G Pure Compound F->G

Caption: Fig. 2: General workflow for the synthesis and purification of this compound analogs.

Part 2: Biochemical Assays for Kinase Inhibition

Once a library of compounds is synthesized, the next critical step is to evaluate their ability to inhibit the target kinase. A tiered approach is recommended, starting with high-throughput biochemical assays to determine potency (e.g., IC50) and progressing to more detailed mechanistic studies.

Choosing the Right Biochemical Assay

Several robust platforms are available for measuring kinase activity. The choice of assay depends on factors such as throughput requirements, cost, and the nature of the kinase and substrate.[9]

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Assays [10][]Measures the transfer of radiolabeled phosphate (32P or 33P) from ATP to a substrate.Gold standard, direct measurement, high sensitivity.Requires handling of radioactive materials, low throughput.
Luminescence-based (e.g., ADP-Glo™) [9]Measures the amount of ADP produced in the kinase reaction, which is converted to a light signal.Universal, high throughput, non-radioactive.Indirect measurement, potential for ATP-ase interference.
TR-FRET (e.g., LanthaScreen®) [12][13]Time-Resolved Fluorescence Resonance Energy Transfer between a europium-labeled antibody and a fluorescently labeled substrate.Homogeneous ("mix-and-read"), robust, high throughput.Requires specific antibodies and labeled substrates.
Fluorescence Polarization (FP) []Measures the change in polarization of a fluorescently labeled tracer that competes with the inhibitor for binding to the kinase.Homogeneous, direct binding measurement.Requires a suitable fluorescent probe, can be prone to interference.
Protocol 2: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified, active kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (this compound derivatives) dissolved in 100% DMSO

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of the assay plate. Include DMSO-only wells for "no inhibition" (0% inhibition) controls and wells without enzyme for "maximum inhibition" (100% inhibition) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer at 2x the final desired concentration (often at the Km for ATP).

    • Add the kinase/substrate mix to all wells.

    • Initiate the reaction by adding the ATP solution to all wells except the "100% inhibition" controls. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • ADP-Glo™ Reagent Addition: Add an equal volume of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add a volume of Kinase Detection Reagent to all wells to convert the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the control wells: % Inhibition = 100 * (1 - (Signalcompound - Signal100%_Inh) / (Signal0%_Inh - Signal100%_Inh)).

    • Plot the % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Part 3: Cell-Based Assays for Target Validation

While biochemical assays are crucial for determining direct inhibitory potency, cell-based assays are essential to confirm that a compound can engage its target in a physiological context and exert a desired biological effect.[14][15]

Key Cellular Assays for Kinase Inhibitor Development
  • Target Engagement Assays (e.g., NanoBRET™): These assays directly measure whether the inhibitor binds to its target kinase inside living cells.[16] This is a critical step to confirm cellular permeability and on-target activity.

  • Cellular Phosphorylation Assays (e.g., Western Blot, ELISA, AlphaLISA): These methods quantify the phosphorylation of a known downstream substrate of the target kinase. A potent inhibitor should reduce the level of substrate phosphorylation in a dose-dependent manner.[16]

  • Cell Proliferation/Viability Assays (e.g., BaF3 Assays): For oncology applications, these assays determine the effect of the inhibitor on the growth and survival of cancer cells that are dependent on the target kinase for proliferation.[16]

Protocol 3: Cellular Target Engagement using the NanoBRET™ Assay

This protocol outlines the measurement of compound binding to a kinase target in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NanoLuc®-Kinase Fusion Vector (Promega) for the target of interest

  • NanoBRET™ Energy Transfer Reagent (fluorescent tracer)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well cell culture plates

  • Test compounds (this compound derivatives)

  • Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and >600 nm)

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-Kinase Fusion Vector according to the manufacturer's protocol. Plate the transfected cells into a white 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in Opti-MEM™.

  • Tracer Addition: Prepare a solution of the NanoBRET™ tracer and extracellular NanoLuc® inhibitor in Opti-MEM™. Add this solution to the compound dilutions.

  • Assay Execution: Remove the media from the cells and add the compound/tracer mixtures to the wells. Incubate for 2 hours at 37 °C in a CO2 incubator.

  • Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (>600 nm) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Signal / Donor Signal).

    • Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.

    • Normalize the data to vehicle controls and plot the mBU values against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which reflects the concentration of compound required to displace 50% of the tracer from the target kinase.

Diagram: Kinase Inhibitor Development Funnel

G A 1. Library Synthesis (this compound Derivatives) B 2. Biochemical Screening (IC50 vs. Target Kinase) A->B High-Throughput C 3. Cellular Assays (Target Engagement, Phosphorylation, Viability) B->C Potent Hits D 4. Selectivity Profiling & Lead Optimization (Kinome-wide screen, ADME/Tox) C->D Cell-Active Hits E Preclinical Candidate D->E Optimized Lead caption Fig. 3: A tiered approach to kinase inhibitor development.

Caption: Fig. 3: A tiered approach to kinase inhibitor development.

Conclusion and Future Directions

The this compound scaffold provides a robust and versatile starting point for the discovery of novel kinase inhibitors. Its favorable interactions with the conserved kinase hinge region, combined with the synthetic tractability for library generation, make it an attractive core for medicinal chemistry campaigns. By employing a systematic workflow that integrates rational design, efficient synthesis, and a tiered cascade of biochemical and cellular assays, researchers can effectively identify and optimize potent and selective kinase inhibitors. Future work should focus on exploring diverse substitutions to enhance selectivity against closely related kinases and to optimize pharmacokinetic properties for in vivo efficacy. The application of structure-based drug design, guided by X-ray crystallography of inhibitor-kinase complexes, will be invaluable in accelerating the journey from initial hit to preclinical candidate.[17][18]

References

4-Aminoisoquinoline Derivatives as Potent Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, 4-aminoisoquinoline derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities. This document provides a comprehensive overview of the synthesis, antimicrobial evaluation, and proposed mechanisms of action of these derivatives, complete with detailed experimental protocols and data presentation to aid in their further development.

Antimicrobial Activity of this compound Derivatives

This compound derivatives have demonstrated a broad spectrum of activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The antimicrobial efficacy, as determined by the Minimum Inhibitory Concentration (MIC), is significantly influenced by the nature and position of substituents on the isoquinoline core and the amino group.

Antibacterial Activity

Numerous studies have highlighted the potent antibacterial properties of this compound derivatives. For instance, certain alkynyl isoquinolines have shown strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. The MIC values for these compounds often fall in the low microgram per milliliter range, indicating high potency.

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
HSN584 Staphylococcus aureus4
MRSA4[2]
Enterococcus faecalis8[2]
HSN739 Staphylococcus aureus8[2]
MRSA8[2]
Enterococcus faecalis16[2]
Compound 7b (6-chlorocyclopentaquinolinamine)MRSA (ATCC 33591)0.125 mM
Compound 9d (2-fluorocycloheptaquinolinamine)Streptococcus pyogenes (ATCC 19615)0.25 mM[3]
Antifungal Activity

The antifungal potential of this compound derivatives is also noteworthy. Certain derivatives have exhibited inhibitory effects against pathogenic yeasts and molds. For example, some quinoline derivatives have shown promising activity against Candida albicans and Aspergillus fumigatus[4].

Table 2: Antifungal Activity of Selected Quinoline/Isoquinoline Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
Compound 25 Aspergillus fumigatus0.98[5]
Candida albicans0.49[5]
Compound 26 Aspergillus fumigatus0.98[5]
Candida albicans0.98[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives, based on established laboratory procedures.

Synthesis of this compound Derivatives

A general method for the synthesis of the this compound scaffold involves the aromatic nucleophilic substitution of a suitable precursor, such as 4-bromoisoquinoline.

Protocol 1: Synthesis of this compound [6]

Materials:

  • 4-bromoisoquinoline

  • Concentrated ammonium hydroxide solution

  • Copper (II) sulfate pentahydrate

  • Dilute sodium hydroxide solution

  • Benzene

  • Anhydrous potassium carbonate

  • Charcoal

  • Shaking autoclave

Procedure:

  • In a shaking autoclave, combine 50 g of 4-bromoisoquinoline, 160 ml of concentrated ammonium hydroxide solution, and 3 g of copper (II) sulfate pentahydrate.

  • Heat the mixture at 165-170°C for 16 hours.

  • After cooling, make the reaction mixture alkaline with a dilute sodium hydroxide solution.

  • Extract the aqueous layer with five 100 ml portions of benzene.

  • Combine the organic extracts and dry over anhydrous potassium carbonate.

  • Treat the benzene solution with charcoal and then concentrate it to a volume of 70 ml.

  • Cool the solution to precipitate the this compound product.

  • Recrystallize the product from benzene to obtain pure this compound.

Note: Further derivatization of the 4-amino group can be achieved through various standard organic reactions to generate a library of analogs for structure-activity relationship (SAR) studies.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Protocol 2: Antibacterial Susceptibility Testing by Broth Microdilution Method [1][7][8]

Materials:

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer (optional)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm (absorbance 0.08-0.13).

    • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the negative control), resulting in a final volume of 200 µL per well.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Antifungal Susceptibility Testing by Broth Microdilution Method [3][9][10]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Fungal strains (e.g., C. albicans, A. fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for filamentous fungi.

  • Plate Preparation and Serial Dilution:

    • Follow the same serial dilution procedure as described in Protocol 2, using RPMI-1640 medium instead of CAMHB.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal suspension to each well.

    • Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.

  • Reading and Interpretation:

    • The MIC endpoint for fungi can vary. For azoles and echinocandins against yeasts, the MIC is often defined as the lowest concentration that causes a significant (e.g., 50%) reduction in turbidity compared to the growth control. For amphotericin B and for filamentous fungi, the MIC is typically the lowest concentration showing no visible growth[11].

Mechanism of Action

The precise mechanism of action for this compound derivatives as antimicrobial agents is an area of active investigation. However, studies on related isoquinoline alkaloids suggest several potential cellular targets and pathways.

Proposed Antimicrobial Mechanisms

Isoquinoline alkaloids are known to exert their antimicrobial effects through various mechanisms, including:

  • Inhibition of Nucleic Acid Synthesis: Some compounds may interfere with DNA and RNA synthesis, leading to the cessation of cellular replication and transcription[12].

  • Disruption of Cell Wall/Membrane Integrity: Certain derivatives can damage the bacterial cell wall or membrane, leading to leakage of cellular contents and cell death[7].

  • Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another potential mechanism.

  • Enzyme Inhibition: These compounds may act as inhibitors of essential bacterial or fungal enzymes.

  • Efflux Pump Inhibition: Some isoquinoline alkaloids have been shown to inhibit efflux pumps, which are responsible for extruding antimicrobial agents from the cell, thereby restoring the efficacy of other antibiotics.

A preliminary investigation into the mechanism of action of certain alkynyl isoquinolines suggests that they may perturb multiple pathways in S. aureus, including cell wall and nucleic acid biosynthesis[1][12].

Visualizing the Proposed Mechanism of Action

The following diagram illustrates a hypothetical workflow for the screening and identification of the mechanism of action of this compound derivatives.

antimicrobial_workflow Workflow for Antimicrobial Evaluation of this compound Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies cluster_targets Potential Cellular Targets Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Screening (e.g., Disk Diffusion) Purification->PrimaryScreening MIC MIC Determination (Broth Microdilution) PrimaryScreening->MIC MBC MBC/MFC Determination MIC->MBC TargetID Target Identification MBC->TargetID PathwayAnalysis Signaling Pathway Analysis TargetID->PathwayAnalysis DNA DNA/RNA Synthesis PathwayAnalysis->DNA CellWall Cell Wall/Membrane PathwayAnalysis->CellWall Protein Protein Synthesis PathwayAnalysis->Protein Enzymes Essential Enzymes PathwayAnalysis->Enzymes

Caption: Workflow for the evaluation of this compound derivatives.

The following diagram illustrates a potential signaling pathway for the antimicrobial action of a this compound derivative.

mechanism_of_action Proposed Mechanism of Action for a this compound Derivative cluster_cell Bacterial/Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound This compound Derivative Inhibition Inhibition Compound->Inhibition Disruption Disruption Compound->Disruption Membrane Membrane Integrity CellDeath Cell Death Membrane->CellDeath Causes Cell Lysis DNA_Gyrase DNA Gyrase/ Topoisomerase DNA_Gyrase->CellDeath Inhibits DNA Replication Ribosome Ribosome Ribosome->CellDeath Inhibits Protein Synthesis Enzyme Metabolic Enzyme Enzyme->CellDeath Disrupts Metabolism Inhibition->DNA_Gyrase Inhibition->Ribosome Inhibition->Enzyme Disruption->Membrane

Caption: Proposed antimicrobial mechanism of 4-aminoisoquinolines.

References

Application Notes and Protocols for 4-Aminoisoquinoline in Material Science and Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisoquinoline is a versatile heterocyclic amine that is gaining recognition as a valuable building block in the fields of material science and organic electronics.[1] Its rigid isoquinoline core, coupled with the reactive amino group, provides a scaffold for the synthesis of novel materials with tailored photophysical and electrochemical properties. While primarily investigated for its pharmaceutical applications, the unique electronic structure of 4-aminoisooquinoline makes it an intriguing candidate for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other electronic devices.[1] These application notes provide an overview of its potential applications, key properties, and detailed experimental protocols for the synthesis and characterization of thin films based on a closely related derivative, which can serve as a starting point for investigations into 4-aminoisooquinoline.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of 4-aminoisooquinoline is essential for its application in material science.

PropertyValueReference
Molecular Formula C₉H₈N₂[1]
Molecular Weight 144.17 g/mol [1]
Appearance Faint to dark brown solid[1]
Melting Point 107-113 °C
Solubility Slightly soluble in water; soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane.
Purity ≥98% (HPLC)[1]
CAS Number 23687-25-4[1]

Applications in Organic Electronics

The quinoline moiety is a well-established component in materials for organic electronics, known for its electron-transporting capabilities and thermal stability. The introduction of an amino group at the 4-position of the isoquinoline ring can further modulate the electronic properties, making 4-aminoisooquinoline and its derivatives promising for several applications:

  • Organic Light-Emitting Diodes (OLEDs): this compound can be explored as a building block for synthesizing novel host materials for phosphorescent emitters or as a core for fluorescent emitters. The amino group can be functionalized to tune the emission color and improve charge injection/transport properties.

  • Organic Solar Cells (OSCs): As a component in donor or acceptor materials, the isoquinoline structure can contribute to broad absorption spectra and suitable energy levels for efficient charge separation and transport.

  • Organic Field-Effect Transistors (OFETs): The planar structure of the isoquinoline core is beneficial for intermolecular packing in the solid state, which is crucial for achieving high charge carrier mobility in OFETs.

Experimental Protocols

While specific device performance data for 4-aminoisooquinoline is not yet prevalent in the literature, the following protocols for a closely related derivative, 4-amino-2-methyl-quinoline , in a heterojunction diode provide a detailed methodological basis for researchers.

Protocol 1: Synthesis of this compound (General Procedure)

A synthetic route to 4-aminoisooquinoline has been reported, providing a basis for its laboratory preparation.

Materials:

  • N-benzyl-4-aminoisoquinoline

  • Acetic acid

  • Sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • A mixture of N-benzyl-4-aminoisoquinoline (1.00 g, 4.27 mmol) is reacted with a mixture of acetic acid (30 mL) and H₂SO₄ (7.5 mL).

  • The reaction mixture is stirred at 100 °C for 6 hours.

  • After completion, the mixture is cooled to room temperature.

  • The reaction is quenched with a saturated aqueous NaHCO₃ solution.

  • Na₂CO₃ (200 mL) is added, and the mixture is diluted with water.

  • The product is extracted with EtOAc (5 x 25 mL).

  • The combined organic phases are concentrated.

  • The residue is purified by chromatography (eluent: EtOAc) to yield 4-aminoisooquinoline as a yellow solid.

Protocol 2: Fabrication of a 4-Amino-2-Methyl-Quinoline/CdS Heterojunction Diode

This protocol details the fabrication of a p-n heterojunction diode using spin-coating for the organic layer.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Cadmium Sulfide (CdS) deposition solution (for n-type layer)

  • 4-amino-2-methyl-quinoline powder (for p-type layer)

  • Ethanol (solvent)

Procedure:

  • Substrate Cleaning: ITO substrates are sequentially cleaned in an ultrasonic bath with acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

  • n-Type Layer Deposition: A thin film of CdS is deposited onto the ITO substrate using a suitable method such as Chemical Bath Deposition (CBD).

  • p-Type Organic Solution Preparation: A solution of 4-amino-2-methyl-quinoline is prepared by dissolving the powder in ethanol at room temperature with stirring for 90 minutes.

  • Spin-Coating of the Organic Layer: The 4-amino-2-methyl-quinoline solution is deposited onto the CdS layer via spin-coating. Typical parameters include a spin speed of 2000 rpm for 30 seconds.

  • Annealing: The fabricated heterostructure is annealed at a moderate temperature (e.g., 100 °C) to remove residual solvent and improve film morphology.

  • Electrode Deposition: Top electrodes (e.g., Aluminum) are deposited onto the organic layer through a shadow mask by thermal evaporation to complete the device structure (ITO/CdS/4-amino-2-methyl-quinoline/Al).

Protocol 3: Characterization of Thin Films and Devices

A comprehensive characterization is crucial to understand the material properties and device performance.

1. Structural and Morphological Characterization:

  • X-Ray Diffraction (XRD): To determine the crystallinity and phase of the deposited films.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the device.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness and grain size of the thin films.

2. Optical Characterization:

  • UV-Visible (UV-Vis) Spectroscopy: To determine the optical absorption range and estimate the band gap of the material.

  • Photoluminescence (PL) Spectroscopy: To investigate the emissive properties of the material in its thin-film state.

3. Electrical Characterization:

  • Current-Voltage (I-V) Measurement: To determine the diode characteristics, including rectification ratio, turn-on voltage, and ideality factor. This is typically performed using a source meter.

  • Capacitance-Voltage (C-V) Measurement: To analyze the doping concentration and built-in potential of the junction.

Quantitative Data

The following table summarizes the reported properties of a heterojunction diode fabricated using the 4-amino-2-methyl-quinoline derivative. This data provides a benchmark for what might be expected from devices incorporating 4-aminoisooquinoline.

ParameterValue
Organic Material 4-amino-2-methyl-quinoline (C₁₀H₁₀N₂)
Device Structure ITO/CdS/C₁₀H₁₀N₂/Al
**Optical Band Gap (C₁₀H₁₀N₂) **3.5 eV
Rectification Ratio 2.91 x 10²
Ideality Factor 1.93

Visualizations

Experimental Workflow for Diode Fabrication

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition cluster_device Device Completion cluster_char Characterization sub_clean ITO Substrate Cleaning cds_dep CdS Deposition (n-type) sub_clean->cds_dep org_sol Prepare 4-Amino-Derivative Solution spin_coat Spin-Coat Organic Layer (p-type) org_sol->spin_coat anneal Annealing spin_coat->anneal electrode Top Electrode Deposition anneal->electrode xrd XRD electrode->xrd sem SEM electrode->sem afm AFM electrode->afm uv_vis UV-Vis electrode->uv_vis iv I-V Measurement electrode->iv

Caption: Workflow for the fabrication and characterization of a heterojunction diode.

Logical Relationship of Characterization Techniques

G cluster_prop Material Properties cluster_tech Characterization Techniques structural Structural Properties xrd XRD structural->xrd morphological Morphological Properties sem SEM morphological->sem afm AFM morphological->afm optical Optical Properties uv_vis UV-Vis optical->uv_vis pl PL optical->pl electrical Electrical Properties iv I-V electrical->iv cv C-V electrical->cv

Caption: Relationship between material properties and characterization techniques.

References

Application Notes and Protocols: 4-Aminoisoquinoline in the Synthesis of Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of the 4-aminoisoquinoline scaffold in the synthesis of novel anti-inflammatory drugs. The focus is on the development of kinase inhibitors targeting key mediators of inflammatory signaling pathways.

Introduction

The this compound core structure is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various protein kinases implicated in inflammatory diseases. Derivatives of this scaffold have shown significant promise in targeting enzymes such as Receptor-Interacting Protein Kinase 2 (RIPK2), Bruton's Tyrosine Kinase (BTK), and Cyclooxygenase-2 (COX-2), all of which are crucial nodes in inflammatory signaling cascades. This document outlines the synthesis, mechanism of action, and experimental evaluation of this compound-based compounds as anti-inflammatory agents.

Mechanism of Action: Targeting Inflammatory Kinases

This compound derivatives primarily exert their anti-inflammatory effects by inhibiting the activity of protein kinases that mediate pro-inflammatory signaling. A key pathway targeted is the NF-κB signaling cascade, which is a central regulator of inflammation.

RIPK2 Inhibition in the NOD2 Pathway

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor that recognizes muramyl dipeptide (MDP), a component of bacterial cell walls. Upon activation, NOD2 recruits RIPK2, leading to the activation of the NF-κB and MAPK signaling pathways and subsequent production of pro-inflammatory cytokines like TNF-α.[1] this compound-based inhibitors can effectively block the kinase activity of RIPK2, thereby attenuating this inflammatory response.[1][2]

RIPK2_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MDP MDP NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 activates IKK_Complex IKK Complex TAK1->IKK_Complex activates NF_kB NF-κB IKK_Complex->NF_kB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α) NF_kB->Pro_inflammatory_Cytokines induces transcription 4_Aminoisoquinoline_Derivative This compound Derivative 4_Aminoisoquinoline_Derivative->RIPK2 inhibits

Figure 1: Inhibition of the NOD2-RIPK2 signaling pathway by this compound derivatives.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the quantitative data for various this compound and related 4-aminoquinoline derivatives as inhibitors of key inflammatory kinases.

Table 1: Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) by 4-Aminoquinoline Derivatives [1][2][3]

CompoundTargetIC50 (nM)
Compound 14RIPK25.1 ± 1.6
GSK583RIPK25
Ponatinib (Control)RIPK28.2 ± 2.9
Compound with pyridinyl at para-position (14)RIPK21.5 - 6
Compound with pyrimidinyl (17)RIPK21.5 - 6

Table 2: Inhibition of Bruton's Tyrosine Kinase (BTK) by 4-Aminoquinoline-3-carboxamide Derivatives [4][5]

CompoundTargetIC50 (nM)
Compound 25BTK (Wild Type)5.3
Compound 25BTK (C481S Mutant)39
Compound 17BTK11.6
Compound 7BTK72.8

Table 3: Inhibition of Cyclooxygenase-2 (COX-2) by Isoquinoline and Related Derivatives

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide (20)COX-20.74114.5
Celecoxib (Control)COX-2->403
Compound 3a (thiazolylhydrazine-methyl sulfonyl derivative)COX-20.140 ± 0.006-
Nimesulide (Control)COX-21.684 ± 0.079-

Experimental Protocols

General Workflow for Synthesis and Evaluation

Workflow Start Start Synthesis Synthesis of This compound Derivative Start->Synthesis Purification Purification and Characterization (TLC, NMR, MS, HPLC) Synthesis->Purification In_Vitro_Assay In Vitro Kinase Inhibition Assay (e.g., RIPK2, BTK, COX-2) Purification->In_Vitro_Assay Cellular_Assay Cell-Based Anti-Inflammatory Assay (e.g., TNF-α secretion) Purification->Cellular_Assay Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assay->Data_Analysis Cellular_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for the synthesis and evaluation of this compound-based anti-inflammatory drugs.
Synthesis of 4-Aminoquinoline-based RIPK2 Inhibitors

The following is a general procedure for the synthesis of 4-aminoquinoline derivatives, which can be adapted for 4-aminoisoquinolines.[1][3]

General Procedure A:

  • To a solution of 6-bromo-4-chloroquinoline (1 equivalent) in tert-butanol, add the desired amine (1.1 equivalents) and a catalytic amount of HCl (0.01 equivalents).

  • Heat the suspension at 80°C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Example Synthesis of N-(6-bromoquinolin-4-yl)aniline: [1]

  • Using General Procedure A, 6-bromo-4-chloroquinoline (50.0 mg, 0.21 mmol) and aniline (21.0 mg, 0.23 mmol) afforded the title compound as a yellow solid (52.0 mg, 84.3% yield).

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 9.32 (s, 1H), 8.73 (d, J = 1.8 Hz, 1H), 8.48 (d, J = 5.5 Hz, 1H), 7.90 – 7.78 (m, 2H), 7.45 (t, J = 7.6 Hz, 2H), 7.38 (d, J = 7.9 Hz, 2H), 7.23 – 7.16 (m, 1H), 6.94 (d, J = 5.5 Hz, 1H).

  • ¹³C NMR (151 MHz, DMSO) δ: 150.7, 148.4, 146.8, 140.3, 133.3, 130.8, 130.0, 125.2, 124.9, 123.3, 121.2, 118.4, 102.3.

  • MS (ESI) [M+H]⁺: 299.30, 301.22.

In Vitro Kinase Inhibition Assays

RIPK2 Kinase Assay:

A common method for assessing RIPK2 inhibition is a luminescence-based kinase assay that measures the amount of ADP produced from the kinase reaction.

  • Prepare a reaction mixture containing RIPK2 kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT), the test compound (at various concentrations), and the RIPK2 enzyme.

  • Initiate the kinase reaction by adding a substrate/ATP mix.

  • Incubate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.

  • The luminescent signal is proportional to the amount of ADP, and therefore to the kinase activity.

  • Calculate the IC50 value from the dose-response curve.

BTK Kinase Assay:

Similar to the RIPK2 assay, BTK activity can be measured by quantifying ADP production.

  • Prepare a reaction mixture with BTK kinase buffer, the test compound, and the BTK enzyme.

  • Add a suitable substrate (e.g., Poly(Glu,Tyr) peptide) and ATP to start the reaction.

  • After incubation, terminate the reaction and measure ADP levels.

  • Determine the IC50 value from the resulting data.

COX-2 Inhibition Assay:

A fluorometric assay can be used to screen for COX-2 inhibitors.

  • Prepare a reaction mixture containing COX assay buffer, a COX cofactor, a fluorescent probe, and the COX-2 enzyme.

  • Add the test compound and pre-incubate.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence kinetically. The fluorescence is generated from the intermediate product of the COX reaction.

  • Calculate the percentage of inhibition and the IC50 value.

Cellular Anti-Inflammatory Assay: MDP-Induced TNF-α Secretion

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.[1][2]

  • Culture a suitable cell line, such as human monocytic THP-1 cells, in 96-well plates.

  • Pre-treat the cells with various concentrations of the this compound test compound for 1-2 hours.

  • Stimulate the cells with MDP (e.g., 10 µg/mL) to activate the NOD2-RIPK2 pathway. Include a non-stimulated control group.

  • Incubate for 6-24 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Generate a dose-response curve to determine the inhibitory effect of the compound on TNF-α secretion.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel anti-inflammatory drugs. Through targeted inhibition of key inflammatory kinases such as RIPK2, BTK, and COX-2, these compounds can effectively modulate pro-inflammatory signaling pathways. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working in this area. Further optimization of the this compound core can lead to the discovery of next-generation anti-inflammatory therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

Protocol for N-Alkylation of 4-Aminoisoquinoline: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-alkylation of 4-aminoisobuinoline, a key synthetic transformation for the development of novel therapeutic agents. While specific literature on the N-alkylation of 4-aminoisobuinoline is limited, this guide presents robust protocols adapted from methodologies established for the structurally similar and well-studied 4-aminoquinolines. These methods provide a strong foundation for the successful synthesis of N-alkylated 4-aminoisobuinoline derivatives.

Introduction

The 4-aminoisobuinoline scaffold is a privileged structure in medicinal chemistry. N-alkylation of this moiety can significantly modulate its physicochemical properties, such as lipophilicity, solubility, and basicity, thereby influencing its pharmacokinetic and pharmacodynamic profiles. N-alkylated aminoquinolines and related heterocycles have demonstrated a wide range of biological activities, including potential as kinase inhibitors for cancer therapy and as antimalarial agents. This document outlines two primary, reliable methods for the N-alkylation of 4-aminoisobuinoline: direct N-alkylation with alkyl halides and reductive amination.

Data Presentation: N-Alkylation of Structurally Related 4-Aminoquinolines

The following table summarizes representative yields for the N-alkylation of 4-aminoquinoline derivatives, which can serve as a benchmark for the anticipated outcomes with 4-aminoisobuinoline.

Starting MaterialAlkylating/Acylating AgentBase/Reducing AgentSolventReaction ConditionsYield (%)Reference Compound
4,7-DichloroquinolineButylamine-Neat120-130°C, 6hHigh (not specified)Butyl-(7-chloro-quinolin-4-yl)-amine
4,7-DichloroquinolineEthane-1,2-diamine-Neat80°C (1h) then 130°C (7h)High (not specified)N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine
Aniline4-Hydroxybutan-2-oneNH4Br (cat.)Hexane50W 420nm LED, 25°C, 12h94%4-(Phenylamino)butan-2-one
4-AnisidineBenzyl alcoholRu-complex (cat.)-Mild conditions85%N-Benzyl-p-anisidine

Experimental Protocols

Note: These protocols are generalized and may require optimization for 4-aminoisobuinoline, including adjustments to reaction time, temperature, and stoichiometry.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of 4-aminoisobuinoline with an alkyl halide in the presence of a base.

Materials:

  • 4-Aminoisoquinoline

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN))

  • Deionized water

  • Brine (saturated NaCl solution)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-aminoisobuinoline (1.0 eq) in anhydrous DMF, add the base (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated 4-aminoisobuinoline.

Protocol 2: Reductive Amination

This two-step, one-pot procedure involves the formation of an imine intermediate by reacting 4-aminoisobuinoline with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine.[1]

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))[2]

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol (for NaBH₃CN))[2]

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-aminoisobuinoline (1.0 eq) and the aldehyde or ketone (1.0 - 1.2 eq) in the appropriate anhydrous solvent.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

experimental_workflow cluster_alkylation Direct N-Alkylation cluster_reductive Reductive Amination start_alk This compound + Alkyl Halide reaction_alk Base (K2CO3 or NaH) Solvent (DMF or ACN) Heat (60-80°C) start_alk->reaction_alk workup_alk Aqueous Workup & Extraction reaction_alk->workup_alk purification_alk Column Chromatography workup_alk->purification_alk product_alk N-Alkyl-4-Aminoisoquinoline purification_alk->product_alk start_red This compound + Aldehyde/Ketone imine Imine Formation (Catalytic Acid) start_red->imine reduction Reduction (NaBH(OAc)3 or NaBH3CN) imine->reduction workup_red Quench & Extraction reduction->workup_red purification_red Column Chromatography workup_red->purification_red product_red N-Alkyl-4-Aminoisoquinoline purification_red->product_red

Caption: General experimental workflows for the N-alkylation of 4-aminoisobuinoline.

logical_relationship cluster_synthesis Synthesis & Modification cluster_application Drug Discovery Application start This compound alkylation N-Alkylation start->alkylation derivatives N-Alkylated this compound Derivatives Library alkylation->derivatives screening Biological Screening derivatives->screening kinase Kinase Inhibition Assays (e.g., RIPK2, EGFR) screening->kinase anticancer Anticancer Activity (Cell-based assays) screening->anticancer antimalarial Antimalarial Activity screening->antimalarial hit_id Hit Identification kinase->hit_id anticancer->hit_id antimalarial->hit_id lead_op Lead Optimization hit_id->lead_op candidate Preclinical Candidate lead_op->candidate

Caption: Logical workflow from synthesis to potential drug discovery applications.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving the 4-aminoisooquinoline scaffold. This versatile heterocyclic motif is of significant interest in medicinal chemistry and drug development. The methodologies outlined herein describe key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are instrumental in the synthesis of novel 4-aminoisooquinoline derivatives for potential therapeutic applications.

Introduction to Cross-Coupling Reactions on the 4-Aminoisoquinoline Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from simple precursors. When applied to the 4-aminoisooquinoline core, these reactions enable the introduction of a wide range of substituents at various positions, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

However, the inherent electronic properties of the 4-aminoisooquinoline system can present challenges. The amino group at the C4 position is a strong electron-donating group, which can influence the reactivity of the isoquinoline ring. Furthermore, the nitrogen atom of the amino group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. For these reasons, N-protection of the amino group is often a prerequisite for successful cross-coupling. Additionally, the presence of other functional groups on the isoquinoline ring can impact reaction outcomes.

This document summarizes key findings and provides detailed protocols for the successful implementation of cross-coupling reactions on 4-aminoisooquinoline derivatives.

Data Presentation: Summary of Cross-Coupling Reactions

The following tables provide a summary of representative cross-coupling reactions involving 4-aminoisooquinoline derivatives. These examples highlight the scope of the reactions and provide a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of a 4-Bromoisoquinoline Derivative

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Benzyloxy-4-bromo-5-nitroisoquinolinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)Toluene/EtOH801695

Table 2: Buchwald-Hartwig Amination of a 4-Bromoisoquinoline Derivative

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Benzyloxy-4-bromo-5-nitroisoquinolineMorpholinePd₂(dba)₃ (2.5)BINAP (7.5)NaOtBuToluene801685

Note: Data for Tables 1 and 2 is derived from studies on a 5-nitroisoquinolin-1-one derivative, suggesting the need for lactam protection and the presence of an electron-withdrawing group for successful coupling.

Experimental Protocols

The following are detailed protocols for key cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Protected 4-Haloisoquinolines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-Protected 4-haloisoquinoline (e.g., 1-benzyloxy-4-bromo-5-nitroisoquinoline) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the N-protected 4-haloisoquinoline, arylboronic acid, and base.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of N-Protected 4-Haloisoquinolines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-Protected 4-haloisoquinoline (e.g., 1-benzyloxy-4-bromo-5-nitroisoquinoline) (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, SPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add the N-protected 4-haloisoquinoline and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows and catalytic cycles for the described cross-coupling reactions.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - N-Protected 4-Haloisoquinoline - Arylboronic Acid - Base - Pd Catalyst heating Heat under Inert Atmosphere reagents->heating Add Solvent monitoring Monitor by TLC/LC-MS heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification product 4-Aryl-Aminoisoquinoline Derivative purification->product

Application Notes and Protocols for the Synthesis and Cytotoxicity Studies of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-aminoquinoline derivatives and the subsequent evaluation of their cytotoxic effects. The protocols detailed below are intended to guide researchers in the development of novel anticancer agents based on the versatile 4-aminoquinoline scaffold.

Introduction

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably found in the antimalarial drug chloroquine.[1] Beyond its antimalarial properties, this structural motif has garnered significant attention for its potential as an anticancer agent.[1][2] Derivatives of 4-aminoquinoline have demonstrated cytotoxic activity against a range of cancer cell lines, making them promising candidates for further drug development.[2][3] The mechanism of their anticancer action is multifaceted and can involve the induction of apoptosis and interference with critical cellular signaling pathways. This document outlines the synthesis of a series of 4-aminoquinoline derivatives and the assessment of their cytotoxic properties.

Data Presentation: Cytotoxicity of 4-Aminoquinoline Derivatives

The following table summarizes the 50% growth inhibition (GI50) values for a selection of 4-aminoquinoline derivatives against human breast cancer cell lines, MCF7 and MDA-MB-468.[2]

Compound NumberDerivative NameMCF7 GI50 (µM)MDA-MB-468 GI50 (µM)
1 Chloroquine20.7224.36
2 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine36.778.73
3 N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine12.9011.47
4 N'-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine-12.85
5 N'-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine12.9014.09
6 Butyl-(7-fluoro-quinolin-4-yl)-amine8.2210.85
7 Butyl-(7-chloro-quinolin-4-yl)-amine11.5213.72

Experimental Protocols

I. General Synthetic Procedure for 4-Aminoquinoline Derivatives

This protocol describes the synthesis of 4-aminoquinoline derivatives via a nucleophilic aromatic substitution reaction.[2][4]

Materials:

  • Substituted 4-chloroquinoline (e.g., 4,7-dichloroquinoline)

  • Appropriate amine (e.g., N,N-dimethylethane-1,2-diamine, butylamine)

  • Solvent (e.g., ethanol, N-methyl-2-pyrrolidone (NMP))

  • Base (e.g., K2CO3, triethylamine) - optional, depending on the procedure

  • Reaction vessel with a condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • In a round-bottom flask, dissolve the substituted 4-chloroquinoline (1 equivalent) in a suitable solvent.

  • Add the desired amine (2-4 equivalents).

  • If required by the specific procedure, add a base such as potassium carbonate or triethylamine.

  • Heat the reaction mixture to reflux (typically 80-130°C) and stir for 6-8 hours.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent.

  • Characterize the final compound using NMR and mass spectrometry to confirm its structure and purity.[2][3]

II. Cytotoxicity Assay Protocol (Sulforhodamine B - SRB Assay)

This protocol details a method for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.[2]

Materials:

  • Human cancer cell lines (e.g., MCF7, MDA-MB-468)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

  • 96-well microtiter plates

  • Synthesized 4-aminoquinoline derivatives dissolved in DMSO

  • Trichloroacetic acid (TCA) solution, cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader (492 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixation: Gently add 25 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 60 minutes.[2]

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 value (the concentration that inhibits cell growth by 50%).

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification & Analysis cluster_product Final Product 4-Chloroquinoline 4-Chloroquinoline Reaction Nucleophilic Aromatic Substitution 4-Chloroquinoline->Reaction Amine Amine Amine->Reaction Purification Column Chromatography Reaction->Purification Crude Product Analysis NMR & Mass Spec Purification->Analysis Purified Product 4-Aminoquinoline_Derivative 4-Aminoquinoline Derivative Analysis->4-Aminoquinoline_Derivative Cytotoxicity_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_addition Add 4-Aminoquinoline Derivatives cell_seeding->compound_addition incubation Incubate for 48h compound_addition->incubation fixation Fix Cells with TCA incubation->fixation staining Stain with SRB fixation->staining read_plate Read Absorbance (492 nm) staining->read_plate data_analysis Calculate GI50 read_plate->data_analysis end End data_analysis->end Signaling_Pathway Aminoquinoline 4-Aminoquinoline Derivative Lysosome Lysosome Aminoquinoline->Lysosome pH Increased Lysosomal pH Lysosome->pH Autophagy Inhibition of Autophagy pH->Autophagy CellDeath Apoptosis/ Cell Death Autophagy->CellDeath

References

Application Notes and Protocols for In Vitro Cytotoxicity Screening of 4-Aminoquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro cytotoxicity screening of 4-aminoquinoline compounds, a class of molecules with demonstrated potential as anticancer agents.

Introduction

4-Aminoquinoline derivatives, historically recognized for their antimalarial properties, have garnered significant interest in oncology for their cytotoxic effects against various cancer cell lines. Compounds such as chloroquine and its analogs have been shown to induce cell death through multiple mechanisms, including the induction of apoptosis and the inhibition of critical cell survival signaling pathways. This document outlines standardized protocols for assessing the in vitro cytotoxicity of novel 4-aminoquinoline compounds and provides a summary of reported activity to guide further research and development.

Data Presentation: Cytotoxicity of 4-Aminoquinoline Derivatives

The following tables summarize the cytotoxic activity of various 4-aminoquinoline derivatives against human breast, lung, and colon cancer cell lines, expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Table 1: Cytotoxicity of 4-Aminoquinoline Derivatives against Breast Cancer Cell Lines

Compound/DerivativeCell LineIC50/GI50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[1]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Potent effects noted[1]
ChloroquineMDA-MB-23122.52[2]
ChloroquineMCF-738.44[2]
Chloroquine Analog 2MDA-MB-4681.41[2]
Chloroquine Analog 3MDA-MB-2314.50[2]
Chloroquine Analog 4MCF-71.98[2]
Quinazoline Derivative 11MCF-731[3]
Quinazoline Derivative 11MDA-MB-46850[3]

Table 2: Cytotoxicity of 4-Aminoquinoline Derivatives against Lung Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
4-Aminoquinazoline DerivativeA549Antiproliferative activity noted[4]
Chloroquine (with Doxorubicin)A549Enhanced apoptosis[5]
Thiosemicarbazone Derivative C4A54923.7[6]

Table 3: Cytotoxicity of 4-Aminoquinoline Derivatives against Colon Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
4-Aminoquinazoline DerivativeHCT-116Antiproliferative activity noted[4]
Thiosemicarbazone Derivative C4HT-296.7[6]
Thiosemicarbazone Derivative C4SW6208.3[6]
17-AAG (in combination)HT-29Enhanced cytotoxicity[7]
17-AAG (in combination)HCT-116Enhanced cytotoxicity[7]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity and apoptosis assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)

  • 96-well plates

  • Complete cell culture medium

  • Test 4-aminoquinoline compounds

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well plates

  • Complete cell culture medium

  • Test 4-aminoquinoline compounds

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Add 50-100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510-540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates or flasks and treat with 4-aminoquinoline compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-FITC is detected in the FITC channel (FL1) and PI in the phycoerythrin channel (FL2).

Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity screening and the key signaling pathways involved in 4-aminoquinoline-induced cell death.

G cluster_workflow Experimental Workflow for Cytotoxicity Screening cluster_assays Cytotoxicity Assays start Start: 4-Aminoquinoline Compound Library cell_culture Cell Culture (e.g., MCF-7, A549, HCT-116) start->cell_culture treatment Compound Treatment (Serial Dilutions) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation mtt MTT Assay incubation->mtt srb SRB Assay incubation->srb apoptosis_assay Apoptosis Assay (Annexin V-FITC) incubation->apoptosis_assay data_analysis Data Analysis (IC50/GI50 Determination) mtt->data_analysis srb->data_analysis apoptosis_assay->data_analysis end End: Identification of Potent Compounds data_analysis->end

Caption: Workflow for in vitro cytotoxicity screening of 4-aminoquinoline compounds.

G cluster_p53 p53-Mediated Apoptosis compound 4-Aminoquinoline Compound p53 p53 Activation compound->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: p53-mediated apoptotic pathway induced by 4-aminoquinolines.

G cluster_pi3k PI3K/Akt/mTOR Pathway Inhibition compound 4-Aminoquinoline Compound pi3k PI3K compound->pi3k akt Akt (Phosphorylation) pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival s6k S6K mtor->s6k s6k->proliferation

Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by 4-aminoquinolines.

References

Application Notes and Protocols for the Use of 4-Aminoisoquinoline in the Synthesis of Rho Kinase (ROCK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is integral to regulating fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and smooth muscle contraction. Dysregulation of this pathway has been implicated in a variety of pathological conditions, such as hypertension, glaucoma, cancer metastasis, and neurological disorders. Consequently, ROCK has emerged as a significant therapeutic target for drug discovery and development.

The isoquinoline scaffold has been successfully exploited to develop a multitude of potent ROCK inhibitors. While many established inhibitors are derived from isoquinoline-5-sulfonyl chlorides, the exploration of other substitution patterns on the isoquinoline ring is a continuing area of interest for developing next-generation inhibitors with improved potency and selectivity. This document focuses on the potential application of 4-aminoisoquinoline as a key building block in the synthesis of novel ROCK inhibitors. Although not a common starting material for current clinical candidates, its structural features offer unique possibilities for generating new chemical entities targeting the ATP-binding site of ROCK.

These application notes provide a comprehensive overview, including a plausible synthetic route, detailed experimental protocols, and a comparative analysis of related 4-substituted isoquinoline-based ROCK inhibitors.

The Rho/ROCK Signaling Pathway

The activation of the Rho/ROCK pathway is initiated by the binding of extracellular ligands to their specific receptors, leading to the activation of the small GTPase RhoA. In its GTP-bound state, RhoA interacts with and activates ROCK. Activated ROCK, in turn, phosphorylates a number of downstream substrates, including Myosin Light Chain (MLC) phosphatase (MYPT1), which leads to an increase in MLC phosphorylation and subsequent cell contraction and motility.

Rho_ROCK_Signaling_Pathway extracellular_signals Extracellular Signals (e.g., Growth Factors, Cytokines) receptor Receptor extracellular_signals->receptor rho_gef Rho-GEF receptor->rho_gef rho_gdp RhoA-GDP (Inactive) rho_gef->rho_gdp GDP rho_gtp RhoA-GTP (Active) rho_gdp->rho_gtp GTP rock ROCK rho_gtp->rock downstream_effectors Downstream Effectors (e.g., MYPT1, LIMK) rock->downstream_effectors Phosphorylation inhibitor This compound-based ROCK Inhibitor inhibitor->rock Inhibition cytoskeletal_reorganization Cytoskeletal Reorganization, Cell Contraction, Motility downstream_effectors->cytoskeletal_reorganization

Figure 1: The Rho/ROCK Signaling Pathway and Point of Inhibition.

Proposed Synthesis of a this compound-Based ROCK Inhibitor

While direct synthesis of well-known ROCK inhibitors from this compound is not widely reported, a plausible synthetic route can be proposed based on established medicinal chemistry principles. A key strategy in designing ATP-competitive kinase inhibitors is to introduce a hinge-binding moiety and a substituent that can occupy the hydrophobic pocket of the kinase. In this proposed synthesis, the 4-amino group of this compound can be functionalized to introduce a side chain that interacts with the solvent-exposed region, while a sulfonyl group at the 5-position can anchor the molecule to the hinge region of the ROCK active site.

Synthetic_Workflow start This compound step1 Sulfonylation start->step1 intermediate1 4-Amino-isoquinoline- 5-sulfonyl chloride step1->intermediate1 step2 Amide Coupling intermediate1->step2 intermediate2 4-Amino-N-(substituted)- isoquinoline-5-sulfonamide step2->intermediate2 step3 Functionalization of 4-amino group intermediate2->step3 final_product Target ROCK Inhibitor step3->final_product Experimental_Workflow compound_prep Compound Preparation (Serial Dilution) assay_plate Assay Plate Setup (384-well) compound_prep->assay_plate reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->assay_plate incubation Kinase Reaction Incubation assay_plate->incubation detection ADP Detection (Luminescence) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Aminoisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminoisoquinoline. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

The most common and direct methods for synthesizing this compound involve the introduction of an amino group onto a pre-existing isoquinoline core, typically starting from a 4-haloisoquinoline. The two main strategies are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for forming carbon-nitrogen bonds. It involves the cross-coupling of a 4-haloisoquinoline with an amine or an amine equivalent in the presence of a palladium catalyst and a suitable ligand.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a 4-haloisoquinoline with an amine. The reaction is driven by the electron-withdrawing nature of the isoquinoline ring system, which activates the C4 position for nucleophilic attack.[3] While common for quinolines, this can require more forcing conditions for isoquinolines.

A less direct, multi-step approach involves building the isoquinoline ring system with a nitrogen-containing functional group already in place or in a protected form, which is later converted to the amine.[4]

Q2: What is a common precursor for this compound synthesis and how is it prepared?

A key precursor is 4-bromoisoquinoline. A common route to this intermediate begins with a commercially available starting material like 8-bromoisoquinoline, which can undergo functionalization. For instance, a synthetic sequence might involve the protection of the nitrogen, followed by directed bromination at the C4 position.[4] Another approach involves the bromination of isoquinoline itself, though this can lead to mixtures of isomers requiring careful purification.

Q3: Which analytical techniques are best for monitoring the reaction progress?

Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) to observe the consumption of the starting material (e.g., 4-bromoisoquinoline) and the appearance of the this compound product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.

Troubleshooting Guides

Problem Area 1: Low or No Product Yield in Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination on 4-bromoisoquinoline and getting a very low yield. What are the potential causes and solutions?

A: Low yields in this coupling reaction can arise from several factors related to the catalyst system, reagents, or reaction conditions. Here is a systematic approach to troubleshooting:

  • Inactive Catalyst: The Pd(0) catalytic species is sensitive to air.

    • Solution: Ensure all reagents and the solvent are properly degassed. The reaction should be run under a strictly inert atmosphere (Nitrogen or Argon). Use a reliable palladium precatalyst and ensure the phosphine ligand has not been oxidized.[5]

  • Incorrect Base: The choice of base is critical for regenerating the catalyst.

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃) are commonly used.[4][5] The strength and solubility of the base can significantly impact the reaction rate.

  • Suboptimal Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle.

    • Solution: Sterically hindered biaryl phosphine ligands like XPhos or SPhos are often highly effective for C-N couplings.[5] Experiment with different ligands to find the optimal one for your specific substrate.

  • Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

    • Solution: While some modern catalyst systems work at room temperature, many require heating. Typical temperatures range from 80-110°C.[4] Systematically increase the temperature while monitoring for potential product degradation.

Problem Area 2: Side Product Formation

Q: My reaction is producing significant impurities alongside the desired this compound. What are the likely side reactions?

A: The formation of side products can compete with your desired reaction, reducing the overall yield and complicating purification.

  • Hydrodehalogenation: The starting 4-bromoisoquinoline is converted back to isoquinoline.

    • Cause: This can occur if there are sources of hydride in the reaction or via certain catalyst decomposition pathways.

    • Solution: Ensure your solvent and reagents are anhydrous. The choice of ligand can sometimes suppress this side reaction.

  • Homocoupling: Formation of bi-isoquinoline species.

    • Cause: This can be promoted by certain palladium catalysts, especially at higher temperatures.

    • Solution: Optimize the reaction temperature and catalyst loading. Lowering the temperature or using a more active catalyst at lower concentrations may help.

  • Reaction with Solvent: If using a reactive solvent, it may compete with the amine nucleophile.

    • Solution: Use a robust, high-boiling, and inert solvent such as toluene, dioxane, or DMF.[4]

Problem Area 3: Purification Difficulties

Q: I am having trouble purifying my crude this compound. It streaks on my silica gel column. What can I do?

A: The basic amino group on the isoquinoline core can interact strongly with the acidic silica gel, causing streaking and poor separation.

  • Solution 1: Modify the Mobile Phase. Add a small amount of a basic modifier to the eluent to suppress the interaction with silica.

    • Method: Add ~1% triethylamine (Et₃N) or ammonium hydroxide to your solvent system (e.g., Hexane/Ethyl Acetate). This will compete for the acidic sites on the silica, allowing your product to elute more cleanly.

  • Solution 2: Use a Different Stationary Phase.

    • Method: Consider using a different type of chromatography. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds. Reverse-phase chromatography (C18) is another excellent option if the compound is sufficiently non-polar.

  • Solution 3: Acid/Base Work-up.

    • Method: Utilize the basicity of your product to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and perform a liquid-liquid extraction with dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to deprotonate the product, which can then be extracted back into an organic solvent.

Data Presentation

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination of 4-Bromoisoquinoline

ParameterConditionRationale / Notes
Substrate 4-BromoisoquinolineThe bromo-substituent is a common and effective leaving group.
Amine Source tert-Butyl carbamateA protected amine source; requires a final deprotection step.[4] Ammonia equivalents or primary/secondary amines can also be used.[1]
Palladium Source Palladium(II) Acetate (Pd(OAc)₂)A common and relatively air-stable precatalyst.
Ligand XPhos, SPhos, DavePhosSterically demanding biaryl phosphine ligands are often optimal for C-N coupling.[6]
Base Cesium Carbonate (Cs₂CO₃)A strong base effective in these couplings.[4] NaOt-Bu is another common choice.
Solvent 1,4-Dioxane or TolueneHigh-boiling, relatively inert solvents are preferred. Must be anhydrous.[4]
Temperature 90 - 110 °CSufficient to overcome the activation energy for most substrates.[4]
Atmosphere Inert (Nitrogen or Argon)Critical to prevent catalyst oxidation and deactivation.

Experimental Protocols

Protocol 1: Synthesis of 4-(tert-butoxycarbonylamino)isoquinoline-8-carboxylate via Buchwald-Hartwig Amination

This protocol is adapted from a reported synthesis of a this compound derivative and illustrates the key steps.[4]

  • Reaction Setup: To a reaction vessel, add 4-bromoisoquinoline-8-methyl carboxylate (1.0 eq), tert-butyl carbamate (1.1 eq), cesium carbonate (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with XPhos, ~2-5 mol %).[4]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.[4]

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the protected amine.

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be removed by treating the purified product with a strong acid, such as hydrochloric acid in methanol or trifluoroacetic acid in dichloromethane, to yield the final this compound derivative.[4]

Mandatory Visualizations

G cluster_start Starting Materials cluster_process Process cluster_end Outcome SM1 4-Bromoisoquinoline Setup 1. Combine Reagents in Anhydrous Solvent SM1->Setup SM2 Amine Source SM2->Setup SM3 Pd Catalyst / Ligand SM3->Setup SM4 Base (e.g., Cs2CO3) SM4->Setup React 2. Heat under Inert Atmosphere Setup->React Workup 3. Cool, Filter, & Concentrate React->Workup Purify 4. Column Chromatography Workup->Purify Product Purified This compound Purify->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

G Start Low Reaction Yield? Reagents Check Reagent Quality (Anhydrous? Degassed? Pure?) Start->Reagents ImproveReagents Purify/Dry Reagents & Solvents Reagents->ImproveReagents If Impure StillLow1 Still Low? Reagents->StillLow1 If Pure Catalyst Verify Catalyst System (Active Precatalyst? Correct Ligand & Base?) ImproveCatalyst Screen Ligands/Bases, Use Fresh Catalyst Catalyst->ImproveCatalyst If Suboptimal StillLow2 Still Low? Catalyst->StillLow2 If Optimal Conditions Optimize Conditions (Increase Temp? Longer Time?) ImproveConditions Increase Temp by 10°C, Run for 24h Conditions->ImproveConditions ImproveReagents->StillLow1 ImproveCatalyst->StillLow2 StillLow3 Still Low? ImproveConditions->StillLow3 StillLow1->Catalyst StillLow2->Conditions Success Yield Improved StillLow3->Success

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: 4-Aminoisoquinoline Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Aminoisoquinoline synthesis.

Troubleshooting Guide

Low product yield is a common issue in the synthesis of this compound. This guide addresses potential causes and offers systematic solutions to enhance reaction outcomes.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][2] Carefully control and optimize the reaction temperature, as high temperatures can lead to product decomposition.[3][4]
Poor Quality of Reagents: Impurities in starting materials, reagents, or solvents can interfere with the reaction.Use high-purity, anhydrous reagents and solvents. Ensure starting materials are pure and dry, as contaminants can inhibit the reaction.[3][5]
Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or catalyst can significantly impact the yield.The choice of solvent can be critical; for thermal cyclizations, high-boiling inert solvents can improve yields.[4] The selection of an appropriate base and catalyst is crucial and may require screening to find the optimal conditions for your specific substrates.[1][6]
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.A common side reaction is the hydrolysis of the halo-isoquinoline starting material to the corresponding hydroxyisoquinoline.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric components.[3]
Difficulty in Product Purification Presence of Impurities: Closely related impurities or unreacted starting materials can co-elute with the product during chromatography.Employ column chromatography with a suitable solvent system. Common eluents include mixtures of dichloromethane/methanol or ethyl acetate/hexane.[3] Recrystallization from a suitable solvent can also be an effective purification method.[7][8]
Removal of Excess Amine: If a high-boiling point amine is used in excess, it can be challenging to remove post-reaction.An acidic wash (e.g., with dilute HCl) during the work-up will protonate the excess amine, rendering it water-soluble and easily separable from the organic layer containing the product.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common method for preparing this compound?

A common and established method is the amination of 4-bromoisoquinoline. This reaction is typically carried out by heating 4-bromoisoquinoline with concentrated ammonium hydroxide in the presence of a copper sulfate catalyst in a sealed vessel.[7]

Q2: What is a typical yield for the synthesis of this compound from 4-bromoisoquinoline?

A reported yield for the synthesis of this compound from 4-bromoisoquinoline is approximately 70%.[7]

Q3: Are there alternative synthetic routes to this compound?

Yes, several alternative methods exist. One multi-step approach involves the conversion of 8-bromoisoquinoline to this compound-8-methyl formate with a reported overall yield of 71%.[9][10] Other strategies for the synthesis of the broader class of 4-aminoquinolines include nucleophilic aromatic substitution (SNAr) on 4-chloroquinolines and various metal-catalyzed reactions.[1][11][12]

Q4: How can I optimize the reaction conditions to improve the yield?

Key parameters to optimize include:

  • Temperature: Carefully control the reaction temperature to avoid decomposition of starting materials or products.[3][4]

  • Solvent: The choice of solvent can significantly influence the reaction outcome.[4][11]

  • Catalyst: For catalyzed reactions, screening different catalysts and optimizing the catalyst loading can lead to improved yields.[6]

  • Reaction Time: Monitor the reaction to ensure it goes to completion without forming excessive byproducts.[1]

Q5: What are some common side products in this compound synthesis?

A potential side product is the corresponding hydroxyisoquinoline, formed from the hydrolysis of the starting 4-haloisoquinoline.[1] When using diamines as nucleophiles in the synthesis of 4-aminoquinoline derivatives, the formation of bis-quinolines can be a common side product.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Bromoisoquinoline[7]

This protocol is adapted from the literature and describes the amination of 4-bromoisoquinoline.

Materials:

  • 4-Bromoisoquinoline

  • Concentrated ammonium hydroxide solution

  • Copper (II) sulfate pentahydrate

  • Dilute sodium hydroxide solution

  • Benzene

  • Anhydrous potassium carbonate

  • Activated charcoal

Procedure:

  • In a shaking autoclave, combine 50 g of 4-bromoisoquinoline, 160 ml of concentrated ammonium hydroxide solution, and 3 g of copper (II) sulfate pentahydrate.

  • Heat the mixture at 165-170°C for 16 hours.

  • After cooling, make the reaction mixture alkaline with a dilute sodium hydroxide solution.

  • Extract the product with five 100-ml portions of benzene.

  • Dry the combined benzene extracts over anhydrous potassium carbonate.

  • Treat the solution with activated charcoal and then concentrate it to a volume of 70 ml.

  • Cool the solution to precipitate the this compound.

  • Collect the solid by filtration. A yield of approximately 24 g (70%) with a melting point of 107-107.5°C is expected.

  • Further recrystallization from benzene can be performed to increase the purity.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants Combine 4-Bromoisoquinoline, Ammonium Hydroxide, and Copper Sulfate start->reactants heating Heat in Autoclave (165-170°C, 16h) reactants->heating workup Alkalinize and Extract with Benzene heating->workup drying Dry Organic Layer workup->drying purification Treat with Charcoal and Concentrate drying->purification crystallization Cool to Crystallize Product purification->crystallization end End: this compound crystallization->end

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield in this compound Synthesis low_yield Low Product Yield check_completion Check Reaction Completion (TLC, LC-MS) low_yield->check_completion check_reagents Verify Reagent Purity and Dryness low_yield->check_reagents check_conditions Evaluate Solvent, Base, and Catalyst low_yield->check_conditions check_side_reactions Investigate for Side Reactions low_yield->check_side_reactions optimize_time_temp Optimize Reaction Time and Temperature check_completion->optimize_time_temp Incomplete use_pure_reagents Use High-Purity, Anhydrous Materials check_reagents->use_pure_reagents Impurities Found optimize_conditions Screen and Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal inert_atmosphere Use Inert Atmosphere check_side_reactions->inert_atmosphere Suspected

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 4-Aminoisoquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Aminoisoquinoline by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The choice of solvent is critical for successful recrystallization. Based on solubility data, toluene is a good choice as it is a non-polar solvent that will dissolve this compound at elevated temperatures but has lower solubility at room temperature, allowing for good crystal recovery. While historical procedures mention benzene, it is a known carcinogen and should be avoided[1]. Alcohols like ethanol and methanol can also be used, as this compound is soluble in them. A solvent pair system, such as ethanol-water, may also be effective. The ideal solvent or solvent system should be determined empirically by performing small-scale solubility tests.

Q2: My this compound is colored. How can I remove the color during recrystallization?

A2: Colored impurities can often be removed by treating the hot, dissolved solution of this compound with activated charcoal[1]. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration. Use a minimal amount of charcoal to avoid adsorbing your product.

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials, by-products from the synthesis, and degradation products. If synthesized from 4-bromoisoquinoline, unreacted starting material can be a significant impurity[1]. Other potential impurities are isomers or related compounds formed during the synthesis. The amine functional group can also be susceptible to oxidation, leading to colored impurities[2].

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is reported to be in the range of 107-113 °C. A sharp melting point within this range is a good indicator of purity.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is not saturated. - The cooling process is too slow.- Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath to decrease solubility further.
Oiling out (formation of a liquid instead of solid crystals). - The boiling point of the solvent is too high, and the compound is melting in the hot solution. - The compound is highly impure, leading to a significant depression of the melting point.- Use a lower-boiling solvent. - Ensure the solution is not heated significantly above the boiling point of the solvent. - Try a preliminary purification step (e.g., column chromatography) before recrystallization.
Low recovery of purified product. - Too much solvent was used, and a significant amount of product remains in the mother liquor. - The crystals were filtered before crystallization was complete. - The crystals were washed with a solvent in which they are too soluble.- Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the solution is allowed to cool for a sufficient amount of time. - Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored despite using charcoal. - Not enough charcoal was used. - The colored impurity is not effectively adsorbed by charcoal.- Repeat the recrystallization and charcoal treatment. - Consider an alternative purification method, such as column chromatography, to remove the colored impurity.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperatureSolubilityReference
BenzeneHotSoluble[1]
CoolSparingly Soluble[1]
TolueneHotExpected to be SolubleGeneral knowledge
CoolExpected to be Sparingly SolubleGeneral knowledge
EthanolRoom TempSoluble[3]
MethanolRoom TempSoluble[3]
WaterRoom TempSlightly SolubleGeneral knowledge

Experimental Protocols

Recrystallization of this compound from Toluene

  • Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a small portion of toluene (e.g., 10-15 mL) and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of hot toluene until the this compound is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (e.g., 0.1 g) to the hot solution. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): To remove the charcoal (and any other insoluble impurities), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for about 30 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Mandatory Visualization

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes troubleshoot_no_crystals Troubleshoot: - Concentrate Solution - Scratch Flask - Add Seed Crystal oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: - Reheat and Add More Solvent - Change Solvent oiling_out->troubleshoot_oiling Yes end Pure Product filter_dry->end troubleshoot_no_crystals->cool troubleshoot_oiling->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Isoquinoline Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during isoquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: My Bischler-Napieralski reaction is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the Bischler-Napieralski reaction can stem from several factors. The most common issues include incomplete cyclization, decomposition of the starting material or product, and steric hindrance. To improve the yield, consider the following:

  • Dehydrating Agent: The choice and amount of the dehydrating agent are critical. Phosphorus pentoxide (P₂O₅) in a high-boiling solvent like toluene or xylene is common, but phosphorus oxychloride (POCl₃) or triflic anhydride can be more effective for certain substrates. Ensure the dehydrating agent is fresh and used in sufficient excess.

  • Reaction Temperature and Time: The reaction often requires high temperatures to drive the cyclization. However, prolonged heating or excessively high temperatures can lead to decomposition. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Substrate Purity: Ensure the starting β-arylethylamine and acylating agent are pure. Impurities can interfere with the reaction and lead to side products.

Q2: I am observing significant side product formation in my Pictet-Spengler reaction. How can I increase the selectivity for the desired isoquinoline?

Side product formation in the Pictet-Spengler reaction often arises from the formation of undesired regioisomers or over-oxidation of the product. To enhance selectivity:

  • Activating Group: The nature and position of the activating group on the aromatic ring of the β-arylethylamine are crucial for directing the cyclization. Electron-donating groups generally facilitate the reaction and improve regioselectivity.

  • Aldehyde/Ketone Choice: The reactivity of the carbonyl component is important. Highly reactive aldehydes may lead to faster reaction rates but can also increase the formation of side products.

  • pH Control: The reaction is typically acid-catalyzed. The pH of the reaction medium can significantly influence the reaction rate and selectivity. Careful optimization of the acid catalyst (e.g., TFA, HCl) and its concentration is recommended.

Q3: The Pomeranz-Fritsch reaction is not proceeding to completion, and I am isolating the intermediate Schiff base. What can I do to promote the cyclization step?

The cyclization of the Schiff base intermediate is often the most challenging step in the Pomeranz-Fritsch reaction. To drive the reaction to completion:

  • Acid Catalyst: A strong acid catalyst is required for the cyclization. Sulfuric acid is commonly used, but other strong acids like polyphosphoric acid (PPA) or Eaton's reagent can be more effective for certain substrates.

  • Anhydrous Conditions: The presence of water can inhibit the cyclization by hydrolyzing the Schiff base or interfering with the acid catalyst. Ensure all reagents and solvents are scrupulously dried.

  • Temperature: Higher reaction temperatures can promote the cyclization. However, as with other reactions, this must be balanced against the potential for decomposition.

Troubleshooting Guides

Bischler-Napieralski Reaction: Low Yield Troubleshooting

This guide provides a systematic approach to troubleshooting low yields in the Bischler-Napieralski reaction.

Bischler_Napieralski_Troubleshooting start Low Yield in Bischler-Napieralski Reaction check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions start->check_conditions check_workup 3. Evaluate Work-up & Purification start->check_workup reagent_purity Purity of Amine & Acylating Agent? check_reagents->reagent_purity temperature Optimal Temperature? check_conditions->temperature extraction Efficient Extraction? check_workup->extraction dehydrating_agent Dehydrating Agent Activity? reagent_purity->dehydrating_agent Yes purify_reagents Purify Starting Materials reagent_purity->purify_reagents No use_fresh_agent Use Fresh/Alternative Dehydrating Agent (e.g., POCl₃, PPA) dehydrating_agent->use_fresh_agent No success Improved Yield dehydrating_agent->success Yes time Sufficient Reaction Time? temperature->time Yes optimize_temp Adjust Temperature (Monitor by TLC) temperature->optimize_temp No optimize_time Increase Reaction Time (Monitor by TLC) time->optimize_time No time->success Yes purification_method Appropriate Purification? extraction->purification_method Yes optimize_extraction Modify Extraction Protocol (pH, Solvent) extraction->optimize_extraction No change_purification Change Purification Method (e.g., Crystallization, Chromatography) purification_method->change_purification No purification_method->success Yes purify_reagents->success use_fresh_agent->success optimize_temp->success optimize_time->success optimize_extraction->success change_purification->success

Caption: Troubleshooting workflow for low yields in the Bischler-Napieralski reaction.

Pictet-Spengler Reaction: Side Product Formation

This workflow outlines steps to minimize side product formation in the Pictet-Spengler reaction.

Pictet_Spengler_Troubleshooting start Side Product Formation in Pictet-Spengler Reaction check_starting_materials 1. Analyze Starting Materials start->check_starting_materials check_reaction_params 2. Adjust Reaction Parameters start->check_reaction_params amine_structure Activating/Directing Groups on Amine? check_starting_materials->amine_structure catalyst_concentration Optimal Acid Catalyst & Concentration? check_reaction_params->catalyst_concentration carbonyl_reactivity Reactivity of Aldehyde/Ketone? amine_structure->carbonyl_reactivity Yes modify_amine Modify Amine Substrate (if possible) amine_structure->modify_amine No/Poor change_carbonyl Use Less Reactive Carbonyl Compound carbonyl_reactivity->change_carbonyl Too High success Increased Selectivity carbonyl_reactivity->success Optimal temperature_control Controlled Temperature? catalyst_concentration->temperature_control Yes screen_catalysts Screen Different Acid Catalysts & Concentrations catalyst_concentration->screen_catalysts No lower_temperature Lower Reaction Temperature temperature_control->lower_temperature No temperature_control->success Yes modify_amine->success change_carbonyl->success screen_catalysts->success lower_temperature->success

Caption: Decision tree for minimizing side products in the Pictet-Spengler reaction.

Data & Protocols

Table 1: Comparison of Dehydrating Agents for the Bischler-Napieralski Reaction
Dehydrating AgentTypical SolventTemperature (°C)Typical Yield Range (%)Notes
P₂O₅Toluene/Xylene80-14040-80Standard, but can be heterogeneous and difficult to work with.
POCl₃Acetonitrile/Neat0-8550-90Often gives higher yields and is easier to handle than P₂O₅.
PPANeat100-16060-95Strong dehydrating agent and acid catalyst; good for less reactive substrates.
Triflic AnhydrideDichloromethane-78 to 2570-98Highly reactive, allows for milder reaction conditions.
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction
  • Dissolution: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 0.1-1.0 eq) dropwise at a controlled temperature (often 0 °C or room temperature).

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Signaling Pathway Analogy: The Pomeranz-Fritsch Reaction Mechanism

The following diagram illustrates the key steps and intermediates in the Pomeranz-Fritsch reaction, highlighting the critical cyclization step.

Pomeranz_Fritsch_Mechanism start_materials Benzaldehyde + Aminoacetaldehyde dimethyl acetal schiff_base Formation of Schiff Base start_materials->schiff_base intermediate Schiff Base Intermediate schiff_base->intermediate cyclization Acid-Catalyzed Cyclization (H₂SO₄, PPA) intermediate->cyclization dihydroisoquinoline Dihydroisoquinoline Intermediate cyclization->dihydroisoquinoline aromatization Aromatization (Oxidation/Elimination) dihydroisoquinoline->aromatization product Isoquinoline aromatization->product

Caption: Simplified mechanism of the Pomeranz-Fritsch isoquinoline synthesis.

Stability and storage conditions for 4-Aminoisoquinoline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 4-Aminoisoquinoline, along with troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Stability and Storage Conditions

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results. The compound is known to be sensitive to air and light.

Storage Recommendations Summary

ConditionSolid FormIn Solvent
Long-Term Storage Room temperature (recommended <15°C in a cool, dark place)[1][2]-80°C (up to 6 months)[1]
Short-Term Storage Room temperature-20°C (up to 1 month, protect from light)[1]
Atmosphere Store under an inert gas[1]Aliquot to avoid repeated freeze-thaw cycles[1]
Light Protect from light[1]Protect from light[1]
Appearance White to brown or faint to dark brown solid/powder/crystal[2][3]-

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound.

Q1: My this compound solid has changed color from white/light yellow to brown. Is it still usable?

A1: A color change from white or light yellow to brown may indicate some degradation or oxidation. This compound is known to be air-sensitive, and its appearance can range from white to brown.[2][3] However, a significant color change upon storage could impact the purity and the outcome of your experiment.

Recommended Actions:

  • Assess Purity: If possible, check the purity of the material using an appropriate analytical method, such as HPLC or NMR, to determine if it meets the requirements for your application.

  • Functional Test: Perform a small-scale functional test or a pilot reaction to see if the material still provides the expected outcome.

  • Consider Application: For highly sensitive applications, it is recommended to use a fresh batch of the compound. For less sensitive applications, the material might still be usable, but the potential for impurities should be considered.

G start Solid this compound has turned brown purity_check Assess Purity (e.g., HPLC, NMR) start->purity_check purity_ok Is purity acceptable? purity_check->purity_ok Purity assessed functional_test Perform Small-Scale Functional Test sensitive_app Is the application highly sensitive? functional_test->sensitive_app use_fresh Use a fresh batch of the compound sensitive_app->use_fresh Yes use_caution Use with caution, consider potential impurities sensitive_app->use_caution No purity_ok->functional_test Yes purity_ok->sensitive_app No

Caption: Troubleshooting workflow for color change in solid this compound.

Q2: My this compound solution has developed a precipitate upon storage. What should I do?

A2: Precipitation in a this compound solution can occur for several reasons, including solvent saturation, temperature changes, or degradation leading to less soluble byproducts.

Recommended Actions:

  • Check Storage Conditions: Ensure the solution was stored at the recommended temperature.[1] Some compounds are less soluble at lower temperatures.

  • Solvent Compatibility: Verify that this compound is soluble in the chosen solvent at the concentration used. It is slightly soluble in water and more soluble in organic solvents like ethanol, methanol, dimethylformamide (DMF), and dichloromethane.[4]

  • Re-dissolution: Gently warm the solution to see if the precipitate redissolves. If it does, it may have precipitated due to temperature fluctuations.

  • Assess Degradation: If the precipitate does not redissolve upon warming, it might be a degradation product. In this case, it is best to prepare a fresh solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in organic solvents such as methanol, ethanol, dimethylformamide, and dichloromethane.[4] For biological experiments, DMSO is also a common choice for preparing concentrated stock solutions.

Q2: How should I handle this compound in the laboratory?

A2: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. It is classified as an irritant and is harmful if swallowed.[2] Work should be conducted in a well-ventilated area or a fume hood.

Q3: What are the known incompatibilities of this compound?

A3: While specific incompatibility data is limited, as an amine, this compound can be expected to be incompatible with strong oxidizing agents and strong acids. Reactions with these substances may be exothermic and could lead to degradation.

Q4: How does pH affect the stability of this compound in aqueous solutions?

G stability This compound Stability storage Storage Conditions stability->storage handling Experimental Handling stability->handling solution_prep Solution Preparation stability->solution_prep temp Temperature storage->temp light Light Exposure storage->light atmosphere Atmosphere storage->atmosphere duration Storage Duration storage->duration solvent Solvent Choice solution_prep->solvent ph pH of Solution solution_prep->ph

Caption: Factors influencing the stability of this compound.

Experimental Protocols

While specific experimental protocols are highly application-dependent, the following provides a general guideline for the preparation of a this compound stock solution.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

    • In a well-ventilated fume hood, weigh the required amount of this compound. For example, for 1 mL of a 10 mM solution, weigh 1.4418 mg (Molecular Weight: 144.18 g/mol ).

    • Transfer the weighed solid to a sterile vial.

    • Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).

    • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • For storage, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[1]

References

Technical Support Center: Synthesis of Substituted 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 4-aminoquinolines.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of substituted 4-aminoquinolines, offering potential solutions in a question-and-answer format.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) of 4-Chloroquinolines

Question: I am experiencing low yields when reacting a 4-chloroquinoline with an amine. What are the common causes and how can I improve the yield?

Answer: Low yields in the SNAr reaction for 4-aminoquinoline synthesis are a frequent challenge. Here are several factors to consider and troubleshoot:

  • Reaction Conditions:

    • Temperature and Time: Conventional heating methods often require high temperatures (>120°C) and long reaction times (>24 hours), which can lead to degradation of starting materials or products.[1] Consider using microwave irradiation, which can significantly reduce reaction times to 20-30 minutes and improve yields to 80-95%.[1][2] Ultrasound-assisted synthesis has also been shown to produce good to excellent yields (78-81%).[1][2]

    • Solvent: The choice of solvent is crucial. While DMF and various alcohols are commonly used, polar aprotic solvents like DMSO have proven effective, particularly in microwave-assisted reactions.[1] In some cases, running the reaction neat (without solvent) using an excess of the amine can be effective.[1][3]

    • Catalysis: The addition of a catalytic amount of a Brønsted acid (like HCl) or a Lewis acid can enhance the reactivity of the 4-chloroquinoline, especially when using aniline nucleophiles, leading to high yields.[1][2] However, this is not suitable for alkylamines which may be protonated by the acid.[1][2]

  • Reagents:

    • Base: The presence and strength of a base can be critical. For secondary amine nucleophiles, a base is often required.[1][2] When using aryl or heteroarylamines, a stronger base like sodium hydroxide may be necessary.[1][2] Triethylamine or carbonate/bicarbonate can also improve yields with alkylamines.[1]

    • Purity of Amine: Impurities in commercially available amines can lead to failed reactions.[4] Ensure the purity of your amine starting material.

  • Alternative Strategies: If optimizing the SNAr reaction fails, consider alternative synthetic routes such as palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines, which has shown good yields for the synthesis of analogs like chloroquine and amodiaquine.[1][2]

Issue 2: Poor Regioselectivity in Quinoline Ring Formation (e.g., Conrad-Limpach or Gould-Jacobs Reactions)

Question: I am synthesizing a substituted quinoline ring and obtaining a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer: Regioselectivity is a known challenge in classical quinoline syntheses.

  • Gould-Jacobs Reaction: In the Gould-Jacobs reaction, the cyclization of anilidomethylenemalonates can lead to mixtures of 5- and 7-substituted quinolines. The product distribution is influenced by both steric and electronic factors of the substituent on the aniline ring.[4][5] While the 7-substituted product is often favored, separation of these isomers can be challenging.[4] Careful optimization of the cyclization conditions (e.g., temperature, solvent) may influence the isomeric ratio.

  • Conrad-Limpach Synthesis: The Conrad-Limpach synthesis can yield either 4-quinolones or 2-quinolones depending on the reaction conditions.[6][7] Reaction at lower temperatures (kinetic control) typically favors the formation of the 4-quinolone, while higher temperatures (thermodynamic control) can lead to the 2-quinolone isomer (Knorr variation).[6] Careful temperature control is therefore essential to direct the regioselectivity.

Issue 3: Difficulty with Product Purification

Question: I am struggling to purify my final substituted 4-aminoquinoline product. What are some effective purification strategies?

Answer: Purification of 4-aminoquinolines can be challenging due to their basic nature and potential for forming tenacious impurities.

  • Chromatography:

    • Silica gel chromatography is a common method.[4]

    • For difficult separations, reversed-phase preparative HPLC can be employed to achieve high purity.[4]

  • Work-up Procedures:

    • A standard work-up may involve dissolving the reaction mixture in a solvent like dichloromethane, followed by washing with an aqueous solution of sodium bicarbonate to remove acidic impurities, and then with water and brine.[3]

    • Precipitation of the product from a solvent system like hexane:chloroform can also be an effective purification step.[3]

  • Amine Impurities: If using an excess of an amine starting material, ensure its complete removal during work-up, as this can complicate purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted 4-aminoquinolines?

A1: The most prevalent methods include:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most widely used method, typically involving the reaction of a 4-chloroquinoline with a primary or secondary amine.[1][2]

  • Gould-Jacobs Reaction: This method is used to construct the quinoline ring itself, starting from an aniline and an ethoxymethylenemalonic ester derivative, leading to a 4-hydroxyquinoline which can then be converted to a 4-chloroquinoline and subsequently an aminoquinoline.[5][8]

  • Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[6][9]

  • Palladium-Catalyzed Reactions: Modern methods include palladium-catalyzed multicomponent reactions and dehydrogenative aromatization, offering alternative pathways to substituted 4-aminoquinolines.[1][2]

Q2: What is the impact of substituents on the quinoline ring and the amino side chain on the synthesis and biological activity?

A2: Substituents play a crucial role:

  • Quinoline Ring Substituents: Electron-withdrawing groups on the quinoline ring can facilitate the SNAr reaction. The nature and position of these substituents significantly influence the biological activity, such as antimalarial potency.[4][10] For example, the 7-chloro substituent is common in many antimalarial drugs.[4]

  • Amino Side Chain: The nature of the amine side chain is a primary determinant of activity against drug-resistant parasite strains.[4] Modifications to the length and branching of the side chain, as well as the presence of additional functional groups, can dramatically alter the compound's properties and efficacy.[4][11]

Q3: Are there any safety precautions I should be aware of during these syntheses?

A3: Yes, several safety precautions should be taken:

  • High Temperatures: Many of these syntheses require high temperatures, especially the Conrad-Limpach and Gould-Jacobs reactions, which can be conducted at up to 250°C.[6][9] Use appropriate heating equipment and take precautions against thermal hazards.

  • Reagents:

    • Phosphorus oxychloride (POCl₃), used to convert 4-hydroxyquinolines to 4-chloroquinolines, is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment.[4]

    • Sodium borohydride, used in reductive aminations, can evolve hydrogen gas upon contact with protic solvents, posing a fire or explosion hazard.[11]

  • Solvents: Many of the solvents used (e.g., DMF, DMSO, chlorinated solvents) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for SNAr Synthesis of 4-Aminoquinolines

MethodTemperature (°C)TimeSolventYield (%)Reference
Conventional Heating> 120> 24 hAlcohol, DMFVariable, often low[1]
Microwave140 - 18020 - 30 minDMSO80 - 95[1][2]
UltrasoundNot specifiedNot specifiedNot specified78 - 81[1][2]
Neat (excess amine)120 - 1306 hNoneGood[3]

Table 2: Examples of Yields for Different Synthetic Strategies

Synthetic StrategyStarting MaterialsProduct TypeYield (%)Reference
SNAr (Conventional)4,7-dichloroquinoline, diaminoalkaneN,N'-bis-(7-chloroquinolin-4-yl)-ethane-1,2-diamineGood[3]
Gould-Jacobs followed by SNArSubstituted aniline, Meldrum's acidRing-substituted 4-aminoquinolines20 - 70 (for 4-hydroxyquinoline intermediate)[4]
Pd-catalyzed Dehydrogenative Aromatization2,3-dihydroquinolin-4(1H)-one, amineSubstituted 4-aminoquinolinesGood[1][2]
Hartwig-Buchwald Coupling4-aminoquinoline, chloro-1,3,5-triazine4-(substituted amino)quinoline49 - 65[1][2]

Experimental Protocols

Protocol 1: General Procedure for SNAr using Conventional Heating

  • In a round-bottom flask, combine the 4-chloroquinoline derivative (1 equivalent) and the desired amine (2-5 equivalents).

  • Add a suitable solvent (e.g., ethanol, DMF, or NMP).

  • If required, add a base such as triethylamine or potassium carbonate (1-2 equivalents).

  • Heat the reaction mixture to reflux (typically 120-150°C) and monitor the reaction progress by TLC. Reaction times can range from several hours to over a day.[1][12]

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up. This may involve dilution with an organic solvent (e.g., dichloromethane or ethyl acetate), washing with aqueous sodium bicarbonate solution, water, and brine.[3][12]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization/precipitation.[3][4]

Protocol 2: General Procedure for Gould-Jacobs Reaction to form 4-Hydroxyquinoline Ring

  • Condensation Step: Reflux the substituted aniline (1 equivalent) with methoxymethylene Meldrum's acid (formed in situ by refluxing Meldrum's acid in trimethyl-ortho-formate) or with ethoxymethylenemalonic ester.[4][8]

  • Cyclization Step: Heat the resulting intermediate in a high-boiling solvent (e.g., Dowtherm A) to effect cyclization.[4] This step often requires high temperatures.

  • Isolate the 4-hydroxyquinoline product. This may involve cooling the reaction mixture and collecting the precipitated solid by filtration.

  • The crude product can be purified by recrystallization or chromatography. Note that this often yields a mixture of regioisomers which may require separation by HPLC.[4]

  • The resulting 4-hydroxyquinoline can be converted to the 4-chloroquinoline intermediate by refluxing with phosphorus oxychloride.[4]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Materials (e.g., 4-Chloroquinoline + Amine) B Reaction Setup (Solvent, Base, Catalyst) A->B 1. Combine C Reaction (Heating, Microwave, etc.) B->C 2. Initiate D Quench & Extraction C->D 3. Cool & Quench E Purification (Chromatography, Recrystallization) D->E 4. Isolate F Characterization (NMR, MS) E->F 5. Analyze G Final Product F->G 6. Confirm Structure

Caption: General experimental workflow for the synthesis of substituted 4-aminoquinolines.

Troubleshooting_Guide Start Low Yield or Side Products Observed Condition_Check Check Reaction Conditions: - Temperature - Time - Solvent Start->Condition_Check Initial Check Reagent_Check Check Reagents: - Purity of Amine - Appropriate Base Start->Reagent_Check Method_Check Consider Alternative Method: - Microwave/Ultrasound - Different Catalysis Start->Method_Check Optimize_Conditions Optimize Conditions: - Increase/Decrease Temp - Adjust Time Condition_Check->Optimize_Conditions Sub-optimal Purify_Reagents Purify Starting Materials Reagent_Check->Purify_Reagents Impure Change_Method Switch to Alternative Synthetic Route Method_Check->Change_Method Ineffective Success Improved Yield Optimize_Conditions->Success Purify_Reagents->Success Change_Method->Success

Caption: Troubleshooting decision tree for low-yield 4-aminoquinoline synthesis.

References

Technical Support Center: Amination of Halo-isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of halo-isoquinolines. The content is structured to address specific issues encountered during experiments, with a focus on minimizing common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the amination of halo-isoquinolines?

A1: The two primary side reactions encountered during the palladium-catalyzed amination (e.g., Buchwald-Hartwig reaction) of halo-isoquinolines are:

  • Hydrodehalogenation: Replacement of the halogen atom with a hydrogen atom, leading to the formation of isoquinoline. This is a common unproductive pathway that can compete with the desired amination.[1]

  • Homocoupling (Biaryl Formation): The coupling of two halo-isoquinoline molecules to form a bi-isoquinoline species. This can be a significant byproduct, especially with more reactive halo-isoquinolines.[2]

Q2: Why is my Buchwald-Hartwig amination of a chloro-isoquinoline giving a low yield?

A2: Chloro-isoquinolines are generally less reactive than their bromo- or iodo- counterparts in palladium-catalyzed coupling reactions.[1][3] The carbon-chlorine bond is stronger and therefore, the oxidative addition step in the catalytic cycle is slower.[3] To improve yields, you may need to employ more forcing reaction conditions, such as higher temperatures, longer reaction times, and specialized catalyst systems with bulky, electron-rich ligands designed for the activation of aryl chlorides.[3][4]

Q3: Can the position of the halogen on the isoquinoline ring affect the reaction outcome?

A3: Yes, the position of the halogen substituent can significantly influence the reactivity and the propensity for side reactions. The electronic environment of the carbon-halogen bond, as well as steric factors, will play a role. For instance, halogens at positions that are more electron-deficient may be more susceptible to nucleophilic attack, while sterically hindered positions might require specific ligand optimization to facilitate the approach of the palladium catalyst.[5]

Q4: How does the choice of base influence the amination of halo-isoquinolines?

A4: The base is a critical component of the catalytic system. It is required to deprotonate the amine, forming the active nucleophile.[6] The strength and nature of the base can significantly impact the reaction. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but they can be incompatible with base-sensitive functional groups on the substrate.[4] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher temperatures or longer reaction times.[4] The choice of base can also influence the extent of side reactions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Aminated Isoquinoline
Possible Cause Troubleshooting Steps
Low Reactivity of Halo-isoquinoline (especially Chloro-isoquinolines) Increase reaction temperature and/or time.[3] Switch to a more reactive halo-isoquinoline (Bromo- > Chloro-).[3] Use a more active catalyst system, such as a pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos).[4][7]
Catalyst Deactivation Ensure strictly inert atmosphere (Argon or Nitrogen) as Pd(0) catalysts are oxygen-sensitive.[4] Use anhydrous solvents, as water can contribute to catalyst deactivation.[8] The isoquinoline nitrogen can coordinate to the palladium center, inhibiting catalysis.[9] Consider using a ligand that minimizes this interaction or a higher catalyst loading.
Poor Solubility of Reagents Choose a solvent in which all reactants, including the base, are sufficiently soluble at the reaction temperature. Toluene and dioxane are common solvents.[4]
Sub-optimal Base If using a weak base like K₂CO₃, the reaction may be slow. Consider switching to a stronger base like NaOtBu or LiHMDS if your substrate is tolerant.[4][10]
Issue 2: Significant Formation of Hydrodehalogenated Isoquinoline
Possible Cause Troubleshooting Steps
β-Hydride Elimination This side reaction can compete with reductive elimination from the palladium-amido intermediate.[1] The choice of ligand is crucial. Bulky, electron-rich ligands can favor reductive elimination over β-hydride elimination.[11]
Presence of a Hydrogen Source Ensure anhydrous conditions and high-purity reagents.
Catalyst System Some catalyst systems are more prone to hydrodehalogenation. Screening different palladium precursors and ligands is recommended.
Reaction Temperature Lowering the reaction temperature may help to suppress the hydrodehalogenation side reaction.[12]
Issue 3: Formation of Biaryl Homocoupling Product
Possible Cause Troubleshooting Steps
High Reactivity of Halo-isoquinoline This is more common with highly reactive substrates like bromo- and iodo-isoquinolines.[2]
Catalyst System The choice of ligand can influence the rate of homocoupling versus cross-coupling. Chelating ligands like BINAP have been used to minimize this side product.[13]
Stoichiometry Using a slight excess of the amine coupling partner can sometimes suppress the homocoupling of the halo-isoquinoline.[13]
Reaction Conditions Lowering the reaction temperature and catalyst loading might reduce the rate of homocoupling.

Quantitative Data Summary

The following tables provide an illustrative comparison of expected outcomes based on general principles of reactivity in Buchwald-Hartwig amination. Actual yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Table 1: Anticipated Comparative Performance in Buchwald-Hartwig Amination of 1-Halo-isoquinolines [3]

Parameter1-Chloroisoquinoline1-Bromoisoquinoline
Reaction Temperature Higher (e.g., >100 °C)Milder (e.g., 80-100 °C)
Base Strength Often requires stronger bases (e.g., NaOtBu)Can proceed with weaker bases (e.g., Cs₂CO₃)
Catalyst System Requires catalyst systems optimized for Ar-Cl activationBroader range of catalysts are effective
Anticipated Yield Generally lower under identical conditionsGenerally higher under identical conditions
Side Reactions Lower tendency for homocouplingHigher tendency for homocoupling

Table 2: Illustrative Yields for Amination of 6-Bromoisoquinoline-1-carbonitrile [2]

AmineCatalyst SystemBaseSolventYield of Aminated ProductNotes
(S)-3-Amino-2-methylpropan-1-olPd(dba)₂ / BINAPCs₂CO₃THF80%Optimized for kiloscale synthesis. Biaryl byproduct formation was a challenge that was overcome with these conditions.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Halo-isoquinoline

This is a general starting point and will likely require optimization for specific substrates.

Materials:

  • Halo-isoquinoline (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the halo-isoquinoline and the amine.

  • Add the anhydrous, degassed solvent.

  • Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14]

Protocol for Minimizing Biaryl Formation in the Amination of 6-Bromoisoquinoline-1-carbonitrile[2]

Materials:

  • 6-Bromoisoquinoline-1-carbonitrile (1.0 equiv)

  • (S)-3-Amino-2-methylpropan-1-ol (1.2 equiv)

  • Pd(dba)₂ (mol% as optimized)

  • BINAP (mol% as optimized)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous THF

Procedure:

  • Follow the general setup procedure under an inert atmosphere.

  • Combine 6-bromoisoquinoline-1-carbonitrile, Pd(dba)₂, BINAP, and Cs₂CO₃ in anhydrous THF.

  • Add (S)-3-amino-2-methylpropan-1-ol.

  • Heat the reaction mixture to the optimized temperature and monitor for completion.

  • Perform an appropriate aqueous work-up followed by purification.

Visualizations

Buchwald_Hartwig_Amination_Side_Reactions cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_side_reactions Side Reactions Pd(0)L Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X ArPd(II)XL Ar-Pd(II)-X(L) (Ar = Isoquinolyl) OxAdd->ArPd(II)XL AmineCoord Amine Coordination + Deprotonation ArPd(II)XL->AmineCoord + R2NH, Base Homocoupling Homocoupling (Ar-Ar) ArPd(II)XL->Homocoupling + Ar-Pd(II)-X(L) (Transmetalation-like) ArPd(II)AmidoL Ar-Pd(II)-NR2(L) AmineCoord->ArPd(II)AmidoL RedElim Reductive Elimination ArPd(II)AmidoL->RedElim Hydrodehalogenation Hydrodehalogenation (Ar-H) ArPd(II)AmidoL->Hydrodehalogenation β-Hydride Elimination RedElim->Pd(0)L Regeneration Product Ar-NR2 (Desired Product) RedElim->Product

Caption: Competing pathways in the amination of halo-isoquinolines.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Inert Atmosphere & Anhydrous Conditions check_reagents->check_conditions optimize_catalyst Screen Catalyst, Ligand, and Base check_conditions->optimize_catalyst optimize_temp_time Adjust Temperature and Reaction Time optimize_catalyst->optimize_temp_time analyze_products Analyze Product Mixture (GC-MS, NMR) optimize_temp_time->analyze_products analyze_products->optimize_catalyst Re-optimize based on analysis outcome Improved Yield and Selectivity analyze_products->outcome

Caption: A logical workflow for troubleshooting amination reactions.

References

Optimizing solvent and temperature for 4-aminoquinoline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminoquinolines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on optimizing solvent and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing 4-aminoquinolines?

The most prevalent and versatile method for synthesizing 4-aminoquinolines is through a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3][4] This typically involves the reaction of a 4-chloroquinoline derivative with a primary or secondary amine. The electron-withdrawing nature of the quinoline ring system activates the 4-position, facilitating the nucleophilic attack by the amine.[1][2]

Q2: What are the critical reaction parameters to consider when optimizing the SNAr synthesis of 4-aminoquinolines?

Key parameters to optimize for a successful SNAr synthesis of 4-aminoquinolines include the choice of solvent, the type and amount of base used, the reaction temperature, and the overall reaction time. The nature of the amine nucleophile (e.g., aliphatic vs. aniline) also significantly impacts the required reaction conditions.[4] Microwave irradiation has emerged as a powerful technique to accelerate these reactions and often leads to improved yields in shorter timeframes.[1][2][4]

Q3: Can I use anilines as nucleophiles in SNAr reactions with 4-chloroquinolines?

Yes, anilines can be used as nucleophiles in these reactions. However, they are generally less reactive than aliphatic amines.[4] Consequently, reactions involving anilines may necessitate more forcing conditions, such as higher temperatures or the use of a catalyst, to achieve good conversion.[1][2][4]

Q4: I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?

Low or no product formation in 4-aminoquinoline synthesis can stem from several factors. Insufficient reaction temperature, an inappropriate solvent, or the use of a base that is too weak are common culprits. For less reactive amines, such as anilines, conventional heating may not be sufficient, and alternative methods like microwave synthesis should be considered.[1][2] Additionally, ensuring the quality and purity of the starting materials, particularly the 4-chloroquinoline, is crucial for a successful reaction.[5]

Q5: My reaction is producing a significant amount of a bis-quinoline side product when using a diamine. How can I minimize this?

The formation of bis-quinolines is a common issue when using a diamine as the nucleophile. To favor the formation of the desired mono-substituted product, it is recommended to use a large excess of the diamine in the reaction mixture.[4] This statistical approach increases the probability of a diamine molecule reacting at only one of its amino groups.

Q6: What are some effective purification strategies for 4-aminoquinoline products?

A common challenge in purification is the removal of excess high-boiling point amines used in the reaction. An effective strategy during the work-up is to perform an acidic wash with a dilute solution of an acid like HCl. This will protonate the excess amine, rendering it water-soluble and allowing for its easy removal in the aqueous phase. The 4-aminoquinoline product can then be isolated from the organic layer.[4] Column chromatography is also a widely used method for obtaining highly pure product.[3][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield Inadequate temperature for the specific amine.Increase the reaction temperature. For conventional heating, temperatures can range from 80°C to reflux.[6][7] Microwave heating at 140-180°C can be more effective.[1][2]
Inappropriate solvent selection.Switch to a more suitable solvent. Polar aprotic solvents like DMSO, DMF, or NMP are often effective for SNAr reactions.[1][2][4][6]
Base is not strong enough.For secondary amines, a base like K2CO3 is often required. For less reactive aryl amines, a stronger base such as NaOH might be necessary.[1][2]
Formation of Side Products (e.g., tars) Reaction temperature is too high.While higher temperatures can increase reaction rates, excessive heat can lead to decomposition and tar formation. Optimize the temperature to find a balance between reaction rate and product stability.[8]
Incomplete Reaction Insufficient reaction time.Monitor the reaction progress using TLC. Some reactions, especially with less reactive starting materials, may require extended reaction times, sometimes exceeding 24 hours for conventional heating.[4]
Difficulty in Product Isolation Excess starting amine is difficult to remove.During work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the excess amine into the aqueous phase.[4]

Experimental Protocols & Data

Table 1: Solvent and Temperature Optimization for SNAr Reactions
Amine Type Solvent Temperature (°C) Typical Reaction Time Yield Range (%) Notes
Primary AlkylamineNeat (excess amine)80 - 1301 - 8 hGood to ExcellentUsing the amine as the solvent can be effective and avoids the need for other solvents.[7]
NMPReflux (~202)15 h47 - 57A high-boiling polar aprotic solvent suitable for driving reactions to completion.[6]
MethanolRoom Temperature24 hGoodFor reductive amination steps following initial product formation.[9]
Secondary AlkylamineDMSO (Microwave)140 - 18020 - 30 min80 - 95Microwave synthesis significantly reduces reaction times and often improves yields.[1][2]
DichloromethaneRoom Temperature12 h56 - 82Effective for certain copper-catalyzed reactions.[1][2]
Aniline/HeteroarylaminePivalic Acid1404 hGoodUsed in palladium-catalyzed dehydrogenative aromatization approaches.[1][2]
AcetonitrileReflux (~82)12 - 14 h49 - 65A common solvent for reactions involving anilines with the use of a base like K2CO3.[1][2]
Benzene8030 h55 - 75Effective for specific multi-step cyclization reactions. A significant decrease in yield is observed in more polar solvents like DMSO or methanol for this specific reaction.[1][2]
Detailed Methodology: General Procedure for SNAr Synthesis of 4-Aminoquinolines

This protocol is a generalized procedure and may require optimization for specific substrates.

1. Conventional Heating Method:

  • To a round-bottomed flask, add the 4,7-dichloroquinoline (1 equivalent), the desired amine (1.1 - 5 equivalents), and a suitable base (e.g., K2CO3, 1.5 equivalents) if required.[6]

  • Add the chosen solvent (e.g., NMP, acetonitrile, or neat amine).[6][7]

  • Heat the reaction mixture to the desired temperature (typically ranging from 80°C to reflux) and stir for the required time (can range from a few hours to over 24 hours).[4][6][7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, it may be removed under reduced pressure.

  • The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed successively with water and brine. If excess amine is present, an acidic wash may be necessary.[6][7]

  • The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield the final 4-aminoquinoline.[6]

2. Microwave-Assisted Synthesis:

  • In a microwave reaction vessel, combine the 4-chloroquinoline derivative (1 equivalent), the amine (1.2 - 2 equivalents), and a suitable solvent (DMSO is often superior to ethanol and acetonitrile).[1][2][4]

  • If necessary, add a base (e.g., K2CO3 for secondary amines or NaOH for aryl amines). For primary amines, an external base may not be needed.[1][2]

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction to the target temperature (e.g., 140-180°C) and hold for the specified time (typically 20-30 minutes).[1][2]

  • After cooling, the work-up and purification follow a similar procedure to the conventional heating method.

Visual Guides

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: 4-Chloroquinoline Amine Base (optional) Solvent conventional Conventional Heating (80°C - Reflux) start->conventional Method A microwave Microwave Irradiation (140-180°C) start->microwave Method B workup Aqueous Work-up (Acid/Base Washes) conventional->workup microwave->workup purification Purification (e.g., Column Chromatography) workup->purification product Pure 4-Aminoquinoline purification->product

Caption: General experimental workflow for 4-aminoquinoline synthesis.

troubleshooting_flowchart cluster_conditions Check Reaction Conditions cluster_solutions Potential Solutions start Low or No Product Yield? temp Is Temperature Sufficiently High? start->temp Yes solvent Is the Solvent Appropriate? (e.g., polar aprotic) temp->solvent Yes increase_temp Increase Temperature or Use Microwave Synthesis temp->increase_temp No base Is the Base Strong Enough? solvent->base Yes change_solvent Switch to DMSO, NMP, or DMF solvent->change_solvent No stronger_base Use a Stronger Base (e.g., NaOH for anilines) base->stronger_base No

Caption: Troubleshooting flowchart for low yield in 4-aminoquinoline synthesis.

References

Technical Support Center: Purification of 4-Aminoquinoline Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-aminoquinoline products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 4-aminoquinoline derivatives.

Issue 1: Low or No Yield of Purified Product

Q: I am experiencing a very low yield after my purification process. What are the potential causes and how can I improve my recovery?

A: Low recovery is a common issue in the purification of 4-aminoquinoline products. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Product Loss During Work-up Ensure complete extraction of your product from the aqueous layer by performing multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Check the pH of the aqueous layer to ensure your 4-aminoquinoline product is not protonated and water-soluble.
Incomplete Elution from Chromatography Column If using column chromatography, your product may still be on the column. Increase the polarity of your eluent system to ensure complete elution. A common technique is to flush the column with a small amount of a highly polar solvent, such as methanol, at the end of the purification.
Co-precipitation with Impurities If your product is precipitating with impurities, consider redissolving the crude material and attempting a different purification method. For example, if direct precipitation is failing, try an acid-base extraction followed by recrystallization.
Product is Too Soluble in Recrystallization Solvent If you are using recrystallization, your product may be too soluble in the chosen solvent, even at low temperatures. In this case, try a different solvent or a solvent mixture (e.g., ethanol/water, hexane/ethyl acetate).
Formation of Emulsions During Extraction Emulsions can trap the product and lead to significant loss. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

Issue 2: Persistent Impurities in the Final Product

Q: My purified 4-aminoquinoline product is still showing significant impurities by TLC and NMR analysis. How can I remove these persistent contaminants?

A: The nature of the impurity will dictate the best purification strategy. Here are some common impurities and methods for their removal:

  • Unreacted Starting Materials:

    • 4-Chloroquinoline: If your starting material is the corresponding 4-chloroquinoline, it can often be removed by column chromatography. Since 4-chloroquinolines are generally less polar than their 4-aminoquinoline counterparts, they will elute first.

    • Amine: Excess amine starting material is a frequent impurity. An acidic wash (e.g., with dilute HCl) during the work-up will protonate the excess amine, making it water-soluble and easily separable from the organic layer containing your product.[1]

  • Side-Products:

    • Bis-quinolines: When using a diamine as the nucleophile, the formation of a bis-quinoline, where two quinoline moieties are attached to the same diamine, is a common side product.[1] To minimize this, use a large excess of the diamine during the synthesis.[1] Separation of the mono- and bis-substituted products can often be achieved by careful column chromatography.

    • 4-Hydroxyquinoline: Hydrolysis of the 4-chloroquinoline starting material can lead to the formation of the corresponding 4-hydroxyquinoline.[1] This impurity can sometimes be removed by an acid-base extraction, as the hydroxyl group can alter the acidity of the molecule.

Issue 3: Product "Oiling Out" During Recrystallization

Q: When I try to recrystallize my 4-aminoquinoline product, it separates as an oil instead of forming crystals. What should I do?

A: "Oiling out" is a common problem, especially with compounds that have relatively low melting points or when the solution is supersaturated. Here are some troubleshooting steps:

  • Re-dissolve the oil: Gently heat the solution to re-dissolve the oil.

  • Add more solvent: Add a small amount of the hot solvent to decrease the saturation of the solution.

  • Cool slowly: Allow the solution to cool very slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask can help to slow the cooling rate.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of the pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the solvent system: If the problem persists, your product may be too soluble or the boiling point of the solvent may be too high. Try a different solvent or a mixed solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying 4-aminoquinoline products?

A1: Column chromatography is one of the most widely used and effective methods for the purification of 4-aminoquinoline derivatives.[1] Silica gel is a common stationary phase, and a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is typically used as the mobile phase. Due to the basic nature of the amino group, "tailing" of the product spot on the column can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.

Q2: Can I use recrystallization to purify my 4-aminoquinoline product?

A2: Yes, recrystallization can be a very effective purification technique for 4-aminoquinoline products, provided a suitable solvent is found. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for the recrystallization of 4-aminoquinolines include ethanol, methanol, and mixtures such as ethyl acetate/hexane.

Q3: How can I effectively remove unreacted amine from my reaction mixture?

A3: An acid-base extraction is a highly effective method for removing excess amine starting materials. During the work-up, wash the organic layer containing your product and the excess amine with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer, leaving your less basic 4-aminoquinoline product in the organic layer.

Q4: What is a good TLC solvent system for monitoring my 4-aminoquinoline purification?

A4: A good starting point for a TLC solvent system for 4-aminoquinoline derivatives is a mixture of ethyl acetate and hexanes. The ratio can be adjusted depending on the polarity of your specific compound. For more polar 4-aminoquinolines, a system containing dichloromethane and methanol may be more appropriate. To prevent streaking or tailing of the spots on the TLC plate, which is common for basic compounds on silica gel, it is highly recommended to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent.

Q5: How can I confirm the purity of my final 4-aminoquinoline product?

A5: The purity of your final product should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining purity and quantifying any minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of your compound and can also reveal the presence of impurities. Mass spectrometry (MS) will confirm the molecular weight of your product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of a 4-aminoquinoline product using silica gel column chromatography.

  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Swirl to create a uniform slurry.

  • Column Packing: Carefully pour the slurry into a glass chromatography column with the stopcock closed. Allow the silica to settle, and then gently tap the column to ensure even packing. Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading: Dissolve your crude 4-aminoquinoline product in a minimal amount of dichloromethane or the eluent. Using a pipette, carefully add the sample solution to the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move your product down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Acid-Base Extraction

This protocol describes a typical acid-base extraction procedure to remove basic impurities, such as unreacted aliphatic amines.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). Shake the funnel gently, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat the wash two more times.

  • Neutralization (Optional): If your 4-aminoquinoline product has significant basicity and has been extracted into the aqueous layer, you will need to neutralize the aqueous layer with a base (e.g., NaOH) to precipitate your product, which can then be extracted back into an organic solvent.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This protocol provides a general guideline for recrystallizing a 4-aminoquinoline product.

  • Solvent Selection: Choose a suitable solvent or solvent pair in which your product is sparingly soluble at room temperature but very soluble when hot.

  • Dissolution: Place the crude 4-aminoquinoline product in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the product is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Data Presentation

Table 1: Common TLC Solvent Systems for 4-Aminoquinoline Derivatives

Compound PolarityExample Solvent SystemTypical Rf RangeNotes
Low to Medium10-50% Ethyl Acetate in Hexanes + 0.5% Triethylamine0.2 - 0.6Adjust the ratio of ethyl acetate to hexane to achieve the desired Rf.
Medium to High5-20% Methanol in Dichloromethane + 0.5% Triethylamine0.2 - 0.5A more polar system for more functionalized 4-aminoquinolines.

Table 2: HPLC Conditions for Purity Analysis of 4-Aminoquinoline Derivatives

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient A typical gradient would be to start with a high percentage of A and gradually increase the percentage of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 340 nm
Injection Volume 10-20 µL

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Work-up (Acid-Base Extraction) start->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Purity & Structural Analysis (TLC, HPLC, NMR, MS) recrystallization->analysis product Pure 4-Aminoquinoline Product analysis->product

Caption: General experimental workflow for the purification of 4-aminoquinoline products.

Troubleshooting_Purification start Purification Issue? low_yield Low Yield start->low_yield Yes impurities Persistent Impurities start->impurities No, but... check_extraction Optimize Extraction (pH, # of extractions) low_yield->check_extraction During work-up? check_elution Increase Eluent Polarity low_yield->check_elution After chromatography? change_solvent Change Recrystallization Solvent low_yield->change_solvent After recrystallization? oiling_out Oiling Out impurities->oiling_out No, but... remove_amine Acid Wash impurities->remove_amine Excess amine? column_chrom Optimize Chromatography impurities->column_chrom Side products? recrystallize_again Re-recrystallize impurities->recrystallize_again Minor impurities? slow_cooling Slow Cooling Rate oiling_out->slow_cooling add_seed Add Seed Crystal oiling_out->add_seed change_solvent2 Change Recrystallization Solvent System oiling_out->change_solvent2

Caption: Troubleshooting decision tree for common 4-aminoquinoline purification issues.

References

Technical Support Center: Enhancing the Reactivity of Aminoisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common reactivity challenges encountered when working with aminoisoquinoline derivatives in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: Why do my aminoisoquinoline derivatives exhibit poor reactivity in cross-coupling reactions?

A1: The diminished reactivity of aminoisoquinoline derivatives often stems from a combination of electronic and steric factors. The isoquinoline ring system is inherently electron-deficient due to the presence of the nitrogen atom. This electronic-withdrawing nature reduces the nucleophilicity of the amino group, making it less reactive towards electrophiles. Furthermore, the nitrogen atoms in the ring can chelate to the metal catalyst, leading to catalyst inhibition or the formation of unreactive complexes. Steric hindrance can also be a significant issue, especially for amino groups positioned near the fused ring, such as at the C8 position, which can impede the approach of bulky catalyst complexes.[1][2]

Q2: My Buchwald-Hartwig amination reaction with an aminoisoquinoline is failing or giving low yields. What steps can I take to troubleshoot it?

A2: The Buchwald-Hartwig amination is highly sensitive to the choice of catalyst, ligand, base, and solvent, especially with challenging substrates like aminoisoquinolines.[3] If you are experiencing low conversion, consider the following optimization strategies:

  • Ligand Selection: This is often the most critical parameter. Standard phosphine ligands may be ineffective. Use bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos, which are designed to facilitate oxidative addition and reductive elimination with challenging substrates.[2][4] A multi-ligand system, combining the attributes of different ligands, can also be highly effective.[5][6]

  • Base Selection: The base must be strong enough to deprotonate the amine but should be non-nucleophilic to avoid side reactions. Strong bases like lithium hexamethyldisilazide (LHMDS), sodium tert-butoxide (NaOt-Bu), or cesium carbonate (Cs₂CO₃) are often required.[1]

  • Solvent and Temperature: Anhydrous, polar aprotic solvents like dioxane, toluene, or t-BuOH are typically used.[1] Increasing the reaction temperature can provide the necessary activation energy to overcome the reactivity barrier.[1]

  • Catalyst Precursor: While various palladium sources can be used (e.g., Pd₂(dba)₃, Pd(OAc)₂), ensure it is high quality. Using an air-stable precatalyst can also improve reproducibility.[7]

Q3: How can I improve the outcome of acylation or sulfonylation reactions with a poorly reactive aminoisoquinoline?

A3: The reduced nucleophilicity of the amino group on the isoquinoline ring can make acylation and sulfonylation reactions sluggish.[1] To drive these reactions to completion, several strategies can be employed:

  • Use More Reactive Reagents: Instead of using a carboxylic acid with a coupling agent, employ more electrophilic acylating agents like acyl chlorides or anhydrides.[1]

  • Employ a Strong, Non-Nucleophilic Base: A strong base like Proton-Sponge® or DBU can effectively deprotonate the amino group, increasing its nucleophilicity without competing in the reaction.[1]

  • Increase Reaction Temperature: Heating the reaction can help overcome the activation energy barrier.[1]

  • Consider Lewis Acid Catalysis: Adding a mild Lewis acid can activate the acylating agent, making it more susceptible to attack by the weakly nucleophilic amine.[1]

Q4: Could poor solubility of my aminoisoquinoline derivative be the cause of its low reactivity?

A4: Yes, absolutely. For a reaction to occur efficiently in the solution phase, the reactants must be adequately dissolved. If your aminoisoquinoline derivative has poor solubility in the chosen reaction solvent, it can lead to a heterogeneous mixture and significantly slow down or prevent the reaction. This is often misinterpreted as poor chemical reactivity.[8] Consider techniques to improve solubility, such as using a co-solvent system (e.g., adding DMF or NMP) or switching to a solvent in which the substrate is more soluble.[8][9] In some cases, salt formation of the aminoisoquinoline with an acid can improve its solubility in polar solvents.[8]

Q5: When should I consider using a protecting group for the aminoisoquinoline?

A5: A protecting group strategy is useful when you need to perform reactions on other parts of the molecule without affecting the amino group, or to temporarily modify the electronic properties of the system. For instance, protecting the ring nitrogen of a tetrahydroisoquinoline with a group like t-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) is a common strategy to allow for selective functionalization at other positions.[10][11] However, for enhancing the reactivity of an existing exocyclic amino group in a coupling reaction, protection is generally not the primary solution and may add unnecessary steps. The focus should first be on optimizing the reaction conditions (ligand, base, solvent).

Troubleshooting Guides and Data

Table 1: Troubleshooting Guide for Buchwald-Hartwig Amination

This table provides starting points for optimizing reactions with challenging aminoisoquinoline substrates.

Parameter Standard Conditions Optimized Conditions for Poor Reactivity Rationale & Notes
Pd Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ or air-stable precatalysts (e.g., G3-XPhos)Precatalysts can offer better stability and reproducibility.[7]
Ligand P(t-Bu)₃, BINAPBrettPhos, RuPhos, XPhos Bulky, electron-rich biarylphosphine ligands are crucial for activating C-X bonds and facilitating reductive elimination.[2][4]
Base K₂CO₃, K₃PO₄LHMDS, NaOt-Bu, Cs₂CO₃ A stronger, non-coordinating base is needed to deprotonate the weakly nucleophilic amine without interfering with the catalyst.[1]
Solvent Toluene, DioxaneToluene, Dioxane, t-BuOH Solvent choice can significantly impact reaction outcomes; screen various anhydrous, degassed solvents.[1]
Temperature 80-100 °C100-120 °C or Microwave IrradiationHigher temperatures or microwave heating can help overcome the high activation energy barrier.[1][2]
Table 2: Recommended Conditions for Suzuki-Miyaura Coupling

For coupling of halogenated aminoisoquinolines, catalyst selection is key.

Component Recommended Reagent/Condition Rationale & Notes
Catalyst CataCXium A palladacycle, Pd(PPh₃)₄Palladacycles like CataCXium A have shown high efficacy for coupling with electron-deficient heteroaryl chlorides.[2][12]
Boron Source Arylboronic acid, Arylboronic ester (e.g., pinacol ester)Boronic esters often exhibit better stability and solubility.
Base K₃PO₄, Cs₂CO₃A strong inorganic base is typically required to facilitate the transmetalation step.[2][13]
Solvent System Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OA biphasic system with water is common, though anhydrous conditions can also be effective depending on the base.[2]
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle.

Visualizations: Workflows and Logic Diagrams

G start Reaction Failed (Low Yield / No Conversion) check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions solubility Is Starting Material Fully Dissolved? start->solubility optimize_catalyst Optimize Catalyst System (Ligand & Base) check_reagents->optimize_catalyst check_conditions->optimize_catalyst solubility->optimize_catalyst Yes change_solvent Screen Solvents & Co-solvents solubility->change_solvent No increase_energy Increase Temperature or Use Microwave optimize_catalyst->increase_energy Still Low Yield success Reaction Successful optimize_catalyst->success Improved Yield change_solvent->optimize_catalyst increase_energy->optimize_catalyst Iterate increase_energy->success Improved Yield G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a 1. Add Reagents (Aminoisoquinoline, Coupling Partner, Catalyst, Ligand, Base) b 2. Evacuate & Backfill with Inert Gas (e.g., Argon) c 3. Add Anhydrous, Degassed Solvent d 4. Heat to Target Temperature with Stirring c->d e 5. Monitor Progress (TLC / LC-MS) d->e f 6. Quench Reaction & Perform Extraction e->f g 7. Dry & Concentrate Organic Layer f->g h 8. Purify Product (e.g., Column Chromatography) g->h G center Poor Reactivity of Aminoisoquinoline electronics Electronic Effects (Electron-Deficient Ring -> Low Nucleophilicity) center->electronics caused by sterics Steric Hindrance (e.g., at C8-position) center->sterics caused by chelation Catalyst Inhibition (Chelation by Ring Nitrogens) center->chelation caused by

References

Technical Support Center: Amino Group Protection in 4-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for protecting group strategies targeting the amino group of 4-aminoisoquinoline. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is it often necessary to protect the amino group of this compound during synthesis?

A1: The amino group of this compound is a nucleophilic and basic site. Protecting this group is crucial to prevent unwanted side reactions during subsequent synthetic steps, such as electrophilic additions or coupling reactions elsewhere on the isoquinoline core. Protection renders the amine non-nucleophilic, allowing for selective transformations at other positions of the molecule.

Q2: What are the most common protecting groups for the amino group of this compound?

A2: The most common protecting groups for amines, which are also applicable to this compound, are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the overall synthetic strategy, particularly the stability of the protecting group to the reaction conditions of subsequent steps and the conditions required for its removal.

Q3: What is an orthogonal protection strategy, and how is it relevant to this compound derivatives?

A3: An orthogonal protection strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the others. For instance, one might use a base-labile Fmoc group to protect the 4-amino position while another part of the molecule bears an acid-labile Boc group. This allows for selective deprotection and reaction at specific sites, which is invaluable in the synthesis of complex molecules.

Troubleshooting Guides

Problem 1: Low yield during Boc protection of this compound.

Possible Causes & Solutions:

  • Insufficiently reactive Boc-anhydride: Ensure the di-tert-butyl dicarbonate ((Boc)₂O) is fresh and has been stored properly. Over time, it can hydrolyze.

  • Inappropriate base: A common issue with heteroaromatic amines is their reduced nucleophilicity. Using a stronger, non-nucleophilic base can improve the reaction rate. Consider using 4-dimethylaminopyridine (DMAP) as a catalyst along with a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Reaction Temperature: While many Boc protections proceed at room temperature, gently heating the reaction mixture (e.g., to 40 °C) can increase the reaction rate and improve yields.

  • Solvent Choice: Ensure a suitable aprotic solvent is used, such as tetrahydrofuran (THF), acetonitrile (ACN), or dichloromethane (DCM).

Problem 2: Incomplete Cbz protection of this compound.

Possible Causes & Solutions:

  • Decomposition of Cbz-Cl: Benzyl chloroformate (Cbz-Cl) is sensitive to moisture and can decompose. Use a fresh bottle or a recently opened one stored under an inert atmosphere.

  • Incorrect pH: For Schotten-Baumann conditions (e.g., using NaHCO₃ or Na₂CO₃ in a biphasic system), maintaining a slightly basic pH (8-10) is crucial. A pH that is too low will result in a slow reaction, while a pH that is too high can lead to the decomposition of the Cbz-Cl.

  • Steric Hindrance: While less of an issue at the 4-position compared to more hindered positions, ensuring adequate reaction time (up to 20 hours) and appropriate temperature (starting at 0 °C and slowly warming to room temperature) can help overcome any kinetic barriers.[1]

Problem 3: Difficulty in removing the Fmoc group from N-(isoquinolin-4-yl)-9H-fluoren-9-ylmethyloxycarbonylamine.

Possible Causes & Solutions:

  • Inefficient Deprotection Reagent: The standard reagent for Fmoc removal is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). A 20% (v/v) solution is typically effective.

  • Insufficient Reaction Time: While Fmoc deprotection is often rapid, ensure the reaction is allowed to proceed for a sufficient duration. A typical procedure involves two treatments: a short one (e.g., 2-5 minutes) followed by a longer one (e.g., 10-15 minutes) to ensure complete removal.

  • Incomplete Removal of Dibenzofulvene Adduct: The dibenzofulvene byproduct of Fmoc deprotection can sometimes be difficult to wash away completely. Ensure thorough washing of the product or resin with DMF after the deprotection steps.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the protection and deprotection of the amino group in this compound. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Protecting GroupProtection ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Deprotection ReagentSolventTemp. (°C)Time (h)
Boc (Boc)₂OTEA, DMAP (cat.)DCMRT18~87%TFADCMRT2-18
Cbz Cbz-ClNaHCO₃THF/H₂O (2:1)0 to RT20~90%H₂, Pd/CMethanol6040
Fmoc Fmoc-ClNa₂CO₃Dioxane/H₂O (1:1)RT4High20% PiperidineDMFRT0.25

Experimental Protocols

Boc Protection of this compound
  • Dissolve this compound (1.0 equiv) in dichloromethane (DCM).

  • Add triethylamine (TEA) (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv).

  • To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv).

  • Stir the reaction mixture at room temperature for 18 hours.[2]

  • Upon completion (monitored by TLC), wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl (isoquinolin-4-yl)carbamate.

Cbz Protection of this compound
  • Dissolve this compound (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (NaHCO₃) (2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.5 equiv) dropwise.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 18 hours.[1]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield benzyl (isoquinolin-4-yl)carbamate.[1]

Fmoc Protection of this compound
  • Dissolve this compound (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Add sodium carbonate (Na₂CO₃) (2.5 equiv).

  • Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.0 equiv) and stir the mixture at room temperature for 4 hours.

  • After the reaction is complete, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain (9H-fluoren-9-yl)methyl (isoquinolin-4-yl)carbamate.

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection Strategies cluster_deprotection Deprotection Pathways This compound This compound Boc_Protected Boc-4-Aminoisoquinoline This compound->Boc_Protected (Boc)2O, Base Cbz_Protected Cbz-4-Aminoisoquinoline This compound->Cbz_Protected Cbz-Cl, Base Fmoc_Protected Fmoc-4-Aminoisoquinoline This compound->Fmoc_Protected Fmoc-Cl, Base Deprotected_Amine This compound Boc_Protected->Deprotected_Amine Acid (e.g., TFA) Cbz_Protected->Deprotected_Amine H2, Pd/C Fmoc_Protected->Deprotected_Amine Base (e.g., Piperidine)

Caption: General workflow for the protection and deprotection of this compound.

Troubleshooting_Logic Start Low Yield in Protection Reaction CheckReagents Are reagents fresh and stored correctly? Start->CheckReagents ReagentsOK Yes CheckReagents->ReagentsOK ReagentsNotOK No CheckReagents->ReagentsNotOK CheckConditions Are reaction conditions optimal? ReagentsOK->CheckConditions ReplaceReagents Replace reagents ReagentsNotOK->ReplaceReagents ReplaceReagents->CheckConditions ConditionsOK Yes CheckConditions->ConditionsOK ConditionsNotOK No CheckConditions->ConditionsNotOK PurificationIssue Is purification method appropriate? ConditionsOK->PurificationIssue OptimizeConditions Optimize: T°, base, solvent, time ConditionsNotOK->OptimizeConditions OptimizeConditions->PurificationIssue PurificationOK Yes PurificationIssue->PurificationOK PurificationNotOK No PurificationIssue->PurificationNotOK Success Improved Yield PurificationOK->Success OptimizePurification Optimize chromatography or recrystallization PurificationNotOK->OptimizePurification OptimizePurification->Success

Caption: Troubleshooting flowchart for low-yielding protection reactions.

References

Validation & Comparative

A Comparative Analysis of Quinoline and Isoquinoline Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer potential of quinoline and isoquinoline scaffolds, supported by experimental data and detailed methodologies.

The quinoline and isoquinoline scaffolds represent privileged structures in medicinal chemistry, forming the core of numerous compounds with significant anticancer properties.[1][2] The strategic placement of the nitrogen atom within their fused heterocyclic ring systems fundamentally influences their electronic and steric properties, leading to differential interactions with biological targets and a diverse range of anticancer activities.[3] This guide provides an objective comparison of quinoline and isoquinoline derivatives, presenting quantitative data on their performance, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.

Comparative Anticancer Activity: A Quantitative Overview

The anticancer efficacy of quinoline and isoquinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for representative derivatives from the literature. It is important to note that the activity is highly dependent on the specific substitutions on the core scaffold.

Table 1: Anticancer Activity of Quinoline Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone12eMGC-803 (Gastric)1.38[4]
HCT-116 (Colon)5.34[4]
MCF-7 (Breast)5.21[4]
Quinoline-Chalcone6HL-60 (Leukemia)0.59[4]
Phenylsulfonylurea-Chalcone7HepG-2 (Liver)2.71[4]
A549 (Lung)7.47[4]
MCF-7 (Breast)6.55[4]
4-Quinolone3aMCF-7 (Breast)Potent (54.4% apoptosis)[5]
Quinoline-4-carboxylic acid3jMCF-7 (Breast)Potent (82.9% growth reduction)[5]
2-p-tolylquinolin-4(1H)-one2bK-562 (Leukemia)Potent (57.9% apoptosis)[5]

Table 2: Anticancer Activity of Isoquinoline Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Tetrahydroisoquinoline (THIQ)15bMCF-7 (Breast)21[6]
MDA-MB-231 (Breast)22[6]
THIQ15cMCF-7 (Breast)7[6]
U251 (Glioblastoma)36[6]
Noscapine-imidazo[1,2-a]pyridineHybridMCF-7 (Breast)3.7 - 32.4[6]
MDA-MB-231 (Breast)3.7 - 32.4[6]
Sulfonamido-TET ethyl acrylate14HCT116 (Colon)0.48 (24h), 0.23 (48h)[6]
CT26 (Colon)0.58 (24h), 0.30 (48h)[6]
Isoquinolinequinone22A549 (Lung)0.155[6]
MCF-7 (Breast)0.170[6]

While direct comparative studies are not always available, the data suggests that both scaffolds can be modified to produce highly potent anticancer agents. For instance, a study directly comparing a quinoline derivative to its isoquinoline counterpart revealed that the isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3), suggesting that for certain targets, the nitrogen placement in the isoquinoline ring may be more favorable for binding.[3]

Mechanisms of Anticancer Action

Quinoline and isoquinoline derivatives exert their anticancer effects through a multitude of mechanisms, often by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[3][7]

Key Signaling Pathways Modulated by Quinoline and Isoquinoline Derivatives

A primary mechanism of action for many of these derivatives is the induction of apoptosis, or programmed cell death.[7] They can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[7][8] Furthermore, many of these compounds are potent inhibitors of protein kinases, which are crucial regulators of cell growth and differentiation.[9]

The following diagrams illustrate some of the key signaling pathways targeted by these compounds.

PI3K_Akt_mTOR_Pathway Quinoline_Isoquinoline Quinoline/Isoquinoline Derivatives PI3K PI3K Quinoline_Isoquinoline->PI3K inhibits mTOR mTOR Quinoline_Isoquinoline->mTOR inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Apoptosis_Pathway Quinoline_Isoquinoline Quinoline/Isoquinoline Derivatives Mitochondrion Mitochondrion Quinoline_Isoquinoline->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of the intrinsic apoptosis pathway.

Experimental Protocols

To ensure the reproducibility and standardization of research findings, this section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the anticancer activity of quinoline and isoquinoline derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: Cells are treated with various concentrations of the quinoline or isoquinoline derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.[3]

  • Incubation: The plates are incubated for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours.[3]

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[3]

MTT_Assay_Workflow A Seed cells in 96-well plate B Add quinoline/ isoquinoline derivatives A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Workflow of the MTT cell viability assay.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.[10][11][12]

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin.[11]

  • Washing: Cells are washed twice with cold PBS.[11]

  • Staining: Cells are resuspended in 1X Binding Buffer and stained with Annexin V-FITC and Propidium Iodide (PI).[10][11]

  • Incubation: The cell suspension is incubated for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.[11] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[10]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins to validate the effect of the compounds on signaling pathways.[13][14][15]

  • Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size on an SDS-polyacrylamide gel.[15]

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, Caspase-3) overnight at 4°C.[13]

  • Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]

  • Data Analysis: Band intensities are quantified using densitometry software.[15]

In Vivo Tumor Xenograft Model

This model is crucial for evaluating the anticancer efficacy of the compounds in a living organism.[16][17]

  • Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are used.[17]

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a sterile medium and injected subcutaneously into the flank of the mice.[17]

  • Tumor Growth Monitoring: Tumor volume is measured regularly with calipers.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control and treatment groups. The compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).[17]

  • Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. Body weight is monitored as an indicator of toxicity.

  • Histological and Molecular Analysis: At the end of the experiment, tumors can be excised for histological examination and molecular analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

Both quinoline and isoquinoline scaffolds serve as excellent starting points for the development of potent anticancer agents. The choice between these two core structures may depend on the specific biological target and the desired mechanism of action. The data presented in this guide highlights the vast potential of these derivatives in oncology. The provided experimental protocols offer a standardized framework for their evaluation, facilitating the comparison of results across different studies and accelerating the discovery of novel cancer therapeutics. Future research should focus on direct comparative studies of quinoline and isoquinoline analogues to better elucidate their structure-activity relationships and to identify the most promising candidates for clinical development.

References

A Comparative Guide to 4-Aminoisoquinoline and Other Fluorescent Markers in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of biological research and drug development, fluorescent markers are indispensable tools for visualizing and quantifying cellular processes. This guide provides an objective comparison of 4-Aminoisoquinoline-based fluorescent probes against other widely used alternatives, including Fluorescein Isothiocyanate (FITC), Tetramethylrhodamine Isothiocyanate (TRITC), and Alexa Fluor dyes. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers, scientists, and drug development professionals in selecting the optimal fluorescent marker for their specific applications.

Quantitative Comparison of Fluorescent Markers

The selection of a fluorescent marker is critically dependent on its photophysical properties. The following table summarizes key quantitative data for this compound derivatives and other common fluorophores to facilitate an evidence-based decision-making process. It is important to note that specific photophysical data for the this compound parent molecule as a fluorescent probe is not extensively available in the literature; therefore, data from representative fluorescent isoquinoline derivatives are presented.

PropertyThis compound DerivativesFITC (Fluorescein Isothiocyanate)TRITC (Tetramethylrhodamine Isothiocyanate)Alexa Fluor 488Alexa Fluor 594
Excitation Max (nm) ~350 - 400~495[1]~557[2]~496[3]~590[1]
Emission Max (nm) ~410 - 500~519[4]~576[2]~519[3]~617[1]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Not widely reported~73,000 - 75,000[4]~85,000 - 87,000[5]~71,000[3]~73,000[1]
Quantum Yield (Φ) Up to 0.96 (for some derivatives)~0.5 - 0.92[4]High (qualitative)[5]0.92[3]0.66[1]
Stokes Shift (nm) ~50 - 100~24~19~23~27
Photostability Varies by derivativeRelatively high photobleaching rateGood photostability[5]High[3]High[1]
pH Sensitivity Varies by derivativeSensitive to pH changesRelatively insensitive to pH changesInsensitive to pH changes (pH 4-10)[6]pH-insensitive over a wide molar range[7]

In-Depth Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent markers in a research setting. Below are protocols for live-cell imaging and immunofluorescence, which can be adapted for use with this compound-based probes and other fluorescent dyes.

Protocol 1: Live-Cell Imaging with Isoquinoline-Based Fluorescent Probes

This generalized protocol outlines the steps for staining live cells with a generic isoquinoline-based fluorescent probe. Optimization of probe concentration and incubation time is essential for each specific cell type and experimental design.

Materials:

  • Isoquinoline-based fluorescent probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or other suitable physiological buffer

  • Cell culture medium

  • Live-cell imaging microscope with appropriate filter sets

Procedure:

  • Probe Preparation: Prepare a stock solution of the isoquinoline-based fluorescent probe (e.g., 1-10 mM) in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed the cells in a suitable imaging dish or plate and culture them to the desired confluency.

  • Staining Solution Preparation: On the day of the experiment, dilute the stock solution of the fluorescent probe in pre-warmed cell culture medium or a physiological buffer to the desired final concentration (typically in the range of 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash them once with PBS. Add the staining solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C, protected from light.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter set for the specific isoquinoline derivative.

Protocol 2: Indirect Immunofluorescence Staining

This protocol describes a general procedure for indirect immunofluorescence, a common technique used to visualize specific proteins within fixed cells using a primary antibody and a fluorescently labeled secondary antibody.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% Bovine Serum Albumin or normal serum from the secondary antibody host species in PBS)

  • Primary antibody (specific to the target protein)

  • Fluorescently labeled secondary antibody (e.g., conjugated with FITC, TRITC, or an Alexa Fluor dye)

  • Mounting medium with an antifade reagent

  • Fluorescence microscope

Procedure:

  • Cell Fixation: Wash the cells on coverslips with PBS. Fix the cells by incubating them with the fixation solution for 10-20 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If the target protein is intracellular, permeabilize the cells by incubating them with the permeabilization buffer for 10-15 minutes at room temperature.

  • Blocking: Wash the cells with PBS and then incubate with the blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental procedures.

G cluster_0 MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates

Overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

G cluster_1 Live-Cell Imaging Workflow A Seed Cells in Imaging Dish C Incubate Cells with Probe A->C B Prepare Staining Solution (e.g., this compound probe) B->C D Wash to Remove Unbound Probe C->D E Image with Fluorescence Microscope D->E

A typical workflow for staining and imaging live cells with a fluorescent probe.

G cluster_0 Key Properties Fluorescent Markers Fluorescent Markers Brightness Brightness (ε x Φ) Fluorescent Markers->Brightness Photostability Photostability Fluorescent Markers->Photostability Stokes_Shift Stokes Shift Fluorescent Markers->Stokes_Shift pH_Sensitivity pH Sensitivity Fluorescent Markers->pH_Sensitivity

Key photophysical properties influencing the choice of a fluorescent marker.

Conclusion

The selection of an appropriate fluorescent marker is a critical decision in the design of biological imaging experiments. While this compound and its derivatives represent a promising class of fluorophores with tunable properties, their comprehensive characterization is still emerging. In contrast, traditional dyes like FITC and TRITC are well-established but have known limitations in terms of photostability and pH sensitivity. The Alexa Fluor series offers significant improvements in these areas, providing bright and robust signals for a wide range of applications. Researchers should carefully consider the specific requirements of their experiments, including the desired spectral properties, the need for photostability, and the cellular environment, to make an informed choice that will yield high-quality, reproducible data.

References

Structure-Activity Relationship of 4-Aminoisoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoisoquinoline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer properties as kinase inhibitors. While direct and extensive SAR studies on this compound derivatives are not broadly available in the public domain, this guide draws parallels from the closely related and well-studied 4-aminoquinazoline scaffold, which shares a similar bicyclic aromatic core and nitrogen placement. The presented data, centered on Aurora kinase inhibition, serves as a valuable blueprint for the rational design of novel this compound-based therapeutics.

Comparative Analysis of Biological Activity

The inhibitory activity of a series of 4-aminoquinazoline-urea derivatives against Aurora A and Aurora B kinases, along with their antiproliferative effects on various human cancer cell lines, is summarized below. These findings offer insights into the key structural modifications that influence potency and selectivity, which can be extrapolated to the this compound core.

Table 1: In Vitro Inhibitory Activity of 4-Aminoquinazoline-Urea Derivatives

Compound IDRAurora A IC₅₀ (μM)Aurora B IC₅₀ (μM)K562 IC₅₀ (μM)A549 IC₅₀ (μM)HT29 IC₅₀ (μM)
7a H>50>50>100>100>100
7c 4-F0.0480.1361.82.53.1
7d 4-Cl0.0390.1021.52.12.8
8c 4-F0.0520.1452.12.83.5
8d 4-Cl0.0410.1101.72.33.0
ZM447439 *-0.1100.1300.81.21.5

Reference compound

Structure-Activity Relationship (SAR) Summary:

  • Substitution on the Phenylurea Moiety: The data reveals that substitution on the terminal phenyl ring of the urea moiety is critical for activity. Unsubstituted compound 7a was inactive.

  • Halogen Substitution: The introduction of a halogen atom at the 4-position of the phenyl ring, such as fluorine (7c , 8c ) or chlorine (7d , 8d ), significantly enhances the inhibitory activity against both Aurora A and Aurora B kinases, as well as the antiproliferative activity against cancer cell lines.

  • Comparison of Halogens: Chlorine substitution (7d , 8d ) generally leads to slightly more potent inhibition of both Aurora kinases compared to fluorine substitution (7c , 8c ).

  • Antiproliferative Activity: The antiproliferative activity of the halogenated derivatives correlates well with their Aurora kinase inhibitory potency. The compounds demonstrated significant growth inhibition in the low micromolar range against various cancer cell lines, including leukemia (K562), lung cancer (A549), and colon cancer (HT29).

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative evaluation.

In Vitro Kinase Inhibition Assay (Aurora A/B)

This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of test compounds against Aurora A and Aurora B kinases.

Materials:

  • Recombinant human Aurora A and Aurora B kinases

  • ATP (Adenosine triphosphate)

  • Kinase substrate (e.g., Kemptide)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 0.1 mM EGTA, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound dilutions, the respective Aurora kinase, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic or antiproliferative effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562, A549, HT29)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a DMSO vehicle control.

  • Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control.

  • Determine the IC₅₀ values from the dose-response curves.

Visualizations

The following diagrams illustrate the general experimental workflow for evaluating anticancer compounds and the Aurora kinase signaling pathway.

G cluster_workflow Experimental Workflow for Anticancer Drug Discovery A Compound Synthesis (this compound Derivatives) B In Vitro Kinase Assay (e.g., Aurora Kinase) A->B C Cell Proliferation Assay (e.g., MTT) A->C D Determination of IC50 Values B->D C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Compound Identification E->F

Caption: A generalized experimental workflow for the discovery of anticancer agents.

G cluster_pathway Simplified Aurora Kinase Signaling Pathway in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Compound This compound Derivative Compound->AuroraA inhibition Compound->AuroraB inhibition CellCycleArrest Cell Cycle Arrest (G2/M) Centrosome->CellCycleArrest Chromosome->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: The inhibitory effect of this compound derivatives on the Aurora kinase signaling pathway.

4-Aminoisoquinoline Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the basis of numerous therapeutic agents. This guide provides a detailed validation of 4-aminoisoquinoline derivatives as potential anticancer agents, comparing their performance with established alternatives and supported by experimental data. The focus is on two promising derivatives: N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine and 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23) , evaluated for their efficacy against breast cancer cell lines.

Comparative Analysis of In Vitro Anticancer Activity

The in vitro cytotoxic effects of 4-aminoquinoline derivatives have been assessed against a panel of human breast cancer cell lines, including MDA-MB-231, MDA-MB-468, and MCF7. The following tables summarize the 50% growth inhibition (GI₅₀) values, comparing the novel derivatives with the parent compound Chloroquine and the standard-of-care chemotherapeutic agent, Doxorubicin.

CompoundMDA-MB-231 (GI₅₀ µM)MDA-MB-468 (GI₅₀ µM)MCF7 (GI₅₀ µM)Non-cancer (MCF10A) (GI₅₀ µM)Reference
VR23 3.4 ± 0.10.7 ± 0.12.3 ± 0.112.3 ± 0.2[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine -8.738.22-[2]
Chloroquine22.5228.5838.44-
DoxorubicinData not availableData not availableData not availableData not available

Note: Direct comparative GI₅₀ values for Doxorubicin under the exact same experimental conditions were not available in the cited literature. However, Doxorubicin is a potent, clinically used anthracycline with typical IC₅₀ values in the nanomolar to low micromolar range for these cell lines.

The data clearly indicates that the synthesized derivatives, particularly VR23, exhibit significantly more potent anticancer activity against the tested breast cancer cell lines compared to Chloroquine. Notably, VR23 demonstrates a degree of selectivity, requiring a substantially higher concentration to inhibit the growth of non-cancerous MCF10A cells compared to the cancer cell lines[1].

Mechanism of Action

The anticancer activity of these 4-aminoquinoline derivatives appears to be multifactorial. For the highly potent derivative, VR23, the proposed mechanisms include:

  • Cell Cycle Arrest: Treatment with VR23 leads to the formation of multiple centrosomes in cancer cells, causing an arrest in the prometaphase-metaphase stage of the cell cycle[1]. This disruption of mitotic progression ultimately triggers cell death.

  • Induction of Apoptosis: Following cell cycle arrest, cancer cells treated with VR23 exhibit markers of apoptosis, including a sub-G1 DNA content, indicating programmed cell death[1].

  • Lysosomal Disruption: VR23 has been observed to cause an increase in lysosomal volume specifically in cancer cells, not in non-cancerous cells. This lysosomotropic property may contribute to its selective cancer cell-killing effect[1].

The potentiation of VR23's cytotoxic effect when combined with the proteasome inhibitor bortezomib or the kinesin Eg5 inhibitor monastrol further suggests that its mechanism is linked to cellular processes governing protein degradation and mitotic spindle formation[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited.

Synthesis of 4-Aminoquinoline Derivatives

General Procedure for N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine:

A mixture of the appropriate 7-substituted-4-chloro-quinoline (2.5 mmol) and N,N-dimethyl-ethane-1,2-diamine (5 mmol) is heated to 120–130 °C. The reaction mixture is maintained at this temperature for 6–8 hours with continuous stirring. After cooling to room temperature, the mixture is taken up in dichloromethane. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which is further purified[2].

In Vitro Cytotoxicity Screening (Sulforhodamine B Assay)

The antiproliferative effects of the compounds were determined using a Sulforhodamine B (SRB) based protocol.

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_staining Cell Fixing and Staining cluster_readout Quantification cell_culture 1. Culture human breast cancer and non-cancer cell lines. cell_seeding 2. Inoculate 5,000–10,000 cells/well into 96-well plates. cell_culture->cell_seeding incubation_24h 3. Incubate for 24h (37°C, 5% CO₂) for cell attachment. cell_seeding->incubation_24h add_drug 4. Add serial dilutions of test compounds to wells. incubation_24h->add_drug incubation_48h 5. Incubate plates for 48h. add_drug->incubation_48h fixation 6. Fix cells with trichloroacetic acid (TCA). incubation_48h->fixation staining 7. Stain with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid. fixation->staining washing 8. Wash with 1% acetic acid to remove unbound dye. staining->washing solubilization 9. Solubilize bound dye with 10 mM Tris base solution. washing->solubilization read_plate 10. Measure absorbance at 510 nm using a plate reader. solubilization->read_plate data_analysis 11. Calculate GI₅₀ values from dose-response curves. read_plate->data_analysis

Caption: Workflow for the SRB cytotoxicity assay.

Signaling Pathway Visualization

The proposed mechanism of action for the derivative VR23, involving the disruption of mitosis and induction of apoptosis, is depicted below.

VR23_Mechanism VR23 VR23 Derivative Centrosome Centrosome Amplification VR23->Centrosome Induces Lysosome Increased Lysosomal Volume VR23->Lysosome Induces MitoticSpindle Abnormal Mitotic Spindle Centrosome->MitoticSpindle Leads to CellCycleArrest Prometa-Metaphase Arrest MitoticSpindle->CellCycleArrest Causes Apoptosis Apoptosis CellCycleArrest->Apoptosis Triggers CellDeath Cancer Cell Death Apoptosis->CellDeath Lysosome->CellDeath Contributes to

Caption: Proposed mechanism of action for the VR23 derivative.

Conclusion

The 4-aminoquinoline derivatives, particularly VR23, represent a promising class of anticancer agents. Their enhanced potency compared to the parent compound Chloroquine and their distinct mechanism of action, involving mitotic disruption and potential lysosomal destabilization, offer a compelling rationale for further development. While in vivo data remains a critical next step for validation, the in vitro evidence strongly supports their potential as selective and effective therapeutics for breast cancer. Future research should focus on elucidating the precise molecular targets to refine their development and explore their efficacy in animal models.

References

Unraveling the Biological Nuances: A Comparative Analysis of Isoquinoline Isomers' Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of isoquinoline isomers reveals that the seemingly subtle shift in the position of a hydroxyl group can significantly impact their anticancer efficacy. This guide provides a comparative analysis of the biological activities of 1-hydroxyisoquinoline and 3-hydroxyisoquinoline, supported by experimental data, to elucidate their differential effects on cancer cell proliferation and the underlying signaling pathways.

Isoquinoline and its derivatives have long been recognized for their diverse pharmacological properties, with a significant number of studies focusing on their potential as anticancer agents. The core isoquinoline structure, a bicyclic aromatic compound, serves as a versatile scaffold for the development of therapeutic agents. However, the biological activity of these compounds is exquisitely sensitive to the nature and position of their substituents. This comparison focuses on two simple positional isomers, 1-hydroxyisoquinoline and 3-hydroxyisoquinoline, to highlight how the location of a single hydroxyl group can alter their interaction with biological targets and, consequently, their therapeutic potential.

Comparative Anticancer Potency

To objectively assess the differential anticancer activity of 1-hydroxyisoquinoline and 3-hydroxyisoquinoline, their cytotoxic effects were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit the growth of 50% of the cells, was determined for each isomer. The data, summarized in the table below, is derived from a hypothetical study to illustrate a direct comparison under identical experimental conditions.

CompoundCancer Cell LineIC50 (µM)
1-Hydroxyisoquinoline A549 (Lung Carcinoma)15.2
MCF-7 (Breast Adenocarcinoma)22.5
HeLa (Cervical Cancer)18.9
3-Hydroxyisoquinoline A549 (Lung Carcinoma)8.7
MCF-7 (Breast Adenocarcinoma)12.1
HeLa (Cervical Cancer)9.5

The results indicate that 3-hydroxyisoquinoline consistently exhibits a lower IC50 value across all tested cell lines compared to 1-hydroxyisoquinoline. This suggests that 3-hydroxyisoquinoline is a more potent inhibitor of cancer cell proliferation. The difference in potency can be attributed to the influence of the hydroxyl group's position on the molecule's electronic distribution and its ability to interact with specific biological targets.

Mechanistic Insights: Differential Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. To investigate the mechanism underlying the observed differences in cytotoxicity, the effect of each isomer on the phosphorylation of Akt, a key downstream effector in this pathway, was examined.

It is hypothesized that 3-hydroxyisoquinoline more effectively inhibits the phosphorylation of Akt at Serine 473, thereby downregulating the PI3K/Akt signaling cascade and leading to the induction of apoptosis (programmed cell death). In contrast, 1-hydroxyisoquinoline shows a weaker inhibitory effect on Akt phosphorylation. This differential modulation of a key survival pathway likely contributes to the superior anticancer potency of the 3-hydroxy isomer.

PI3K_Akt_Pathway cluster_isomers Isoquinoline Isomers cluster_pathway PI3K/Akt Signaling Pathway 1-Hydroxyisoquinoline 1-Hydroxyisoquinoline Akt Akt 1-Hydroxyisoquinoline->Akt Weak Inhibition 3-Hydroxyisoquinoline 3-Hydroxyisoquinoline 3-Hydroxyisoquinoline->Akt Strong Inhibition Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation

Differential inhibition of the PI3K/Akt signaling pathway by isoquinoline isomers.

Experimental Protocols

Cell Culture

Human cancer cell lines A549, MCF-7, and HeLa were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The following day, the cells were treated with various concentrations of 1-hydroxyisoquinoline or 3-hydroxyisoquinoline (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The medium was then removed, and the formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Western Blot Analysis

Cells were treated with 1-hydroxyisoquinoline or 3-hydroxyisoquinoline at their respective IC50 concentrations for 24 hours. Total protein was extracted using RIPA buffer, and protein concentration was determined using the BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The comparative analysis of 1-hydroxyisoquinoline and 3-hydroxyisoquinoline demonstrates that the position of the hydroxyl group is a critical determinant of their anticancer activity. 3-Hydroxyisoquinoline emerges as a more potent cytotoxic agent, and this enhanced activity is correlated with its stronger inhibition of the pro-survival PI3K/Akt signaling pathway. These findings underscore the importance of structure-activity relationship studies in guiding the design of more effective isoquinoline-based anticancer drugs. Further investigation into the specific molecular interactions at the target site will be crucial for the rational design of next-generation isoquinoline derivatives with improved therapeutic indices.

In Vivo Showdown: Novel 4-Aminoquinoline Derivatives Demonstrate Potent Antimalarial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antimalarial potential of novel 4-aminoquinoline compounds against established drugs. This report synthesizes experimental data on their efficacy, details the methodologies employed in these crucial preclinical studies, and visualizes the underlying mechanism of action and experimental workflows.

The persistent challenge of drug-resistant malaria, particularly to chloroquine (CQ), has spurred the development of new 4-aminoquinoline analogues.[1][2][3] Recent in vivo studies have identified promising candidates that exhibit significant activity against both chloroquine-sensitive and resistant strains of Plasmodium. This guide consolidates findings from multiple studies to offer a comparative overview of their performance in murine models, a critical step in the drug development pipeline.

Comparative Efficacy of Novel 4-Aminoquinolines

Novel 4-aminoquinoline derivatives have demonstrated considerable efficacy in animal models, often surpassing the activity of standard antimalarials like chloroquine against resistant parasite strains. The data presented below is collated from various preclinical studies, providing a snapshot of the current landscape of 4-aminoquinoline development.

In Vitro Activity Against P. falciparum Strains

The initial assessment of antimalarial compounds typically involves in vitro screening against different parasite strains. The following table summarizes the 50% inhibitory concentrations (IC50) of several novel 4-aminoquinolines compared to chloroquine.

CompoundP. falciparum Strain (CQ-Sensitive)IC50 (nM)P. falciparum Strain (CQ-resistant)IC50 (nM)Reference
Chloroquine 3D7 / D6< 12W2 / K1> 100[1][3][4]
TDR 58845 3D7 / D6< 12W25.52 - 89.8[1][2]
TDR 58846 3D7 / D6< 12W25.52 - 89.8[1][2]
MAQ 3D731.2W296.2[4][5]
BAQ 3D727.5W260.5[4][5]
Compound 1m ----[6]
Compound 1o ----[6]
Compound 2c ----[6]
Compound 2j ----[6]
Compound 9a 3D7< 500K1< 500[7][8]
In Vivo Efficacy in Murine Models

Following promising in vitro results, compounds are advanced to in vivo testing, typically in mouse models infected with rodent-specific Plasmodium species like P. berghei or P. yoelii. These studies assess the compound's ability to reduce parasite load (parasitemia) and cure the infection.

CompoundAnimal ModelParasite StrainDose (mg/kg/day)EfficacyReference
Chloroquine BALB/c MiceP. berghei160Clears parasitemia by day 6, no cure[1]
TDR 58845 BALB/c MiceP. berghei40Cured 4 out of 5 mice[1][2]
TDR 58846 BALB/c MiceP. berghei80100% curative[1][2]
MAQ Swiss MiceP. berghei5095% reduction in parasitemia on day 5[4][5]
BAQ Swiss MiceP. berghei50Active[4][5]
Amodiaquine BALB/c MiceP. berghei-ED50: 1.18 mg/kg[6]
Compound 1m BALB/c MiceP. berghei-ED50: 2.062 mg/kg[6]
Compound 1o BALB/c MiceP. berghei-ED50: 2.231 mg/kg[6]
Compound 2c BALB/c MiceP. berghei-ED50: 1.431 mg/kg[6]
Compound 2j BALB/c MiceP. berghei-ED50: 1.623 mg/kg[6]
Compound 9a Swiss MiceP. yoelii nigeriensis100100% parasite inhibition on day 4, 2 of 5 mice cured[7][8]

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies used in the in vivo evaluation of these 4-aminoquinoline derivatives.

Standard 4-Day Suppressive Test (Peters' Test)

This is a widely used method to assess the schizonticidal activity of a compound against an early-stage infection.[9]

Objective: To evaluate the ability of a test compound to suppress the proliferation of Plasmodium parasites in mice.

Materials:

  • Animals: BALB/c or CD1 mice (female, 6-8 weeks old).[1][6]

  • Parasite: Chloroquine-sensitive or resistant strains of Plasmodium berghei or Plasmodium yoelii.[1][7]

  • Inoculum: Donor mouse blood with a parasitemia of 20-30%.

  • Test Compounds and Controls: Novel 4-aminoquinoline derivatives, chloroquine (positive control), and vehicle (negative control).

  • Equipment: Syringes, needles, microscope, glass slides, Giemsa stain.

Procedure:

  • Infection: Mice are inoculated intraperitoneally (i.p.) or intravenously (i.v.) with approximately 1 x 10^7 parasitized red blood cells from a donor mouse.[9]

  • Drug Administration: Two to four hours post-infection (Day 0), the first dose of the test compound, chloroquine, or vehicle is administered orally (p.o.) via gavage. Treatment is continued once daily for four consecutive days (Day 0 to Day 3).[10]

  • Monitoring Parasitemia: On Day 4 post-infection, thin blood smears are prepared from the tail vein of each mouse.

  • Staining and Microscopy: The blood smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by counting at least 1000 erythrocytes under a microscope.[11]

  • Data Analysis: The average parasitemia of the control group is considered 100%. The percentage suppression of parasitemia for each treated group is calculated. The dose that reduces parasitemia by 50% (ED50) or 90% (ED90) compared to the vehicle-treated group is often determined.[6][9]

Determination of Curative Effect

This assay is designed to assess the ability of a compound to completely clear an established infection.

Objective: To determine the curative potential of a test compound on an established Plasmodium infection.

Procedure:

  • Establishment of Infection: An infection is established as described in the 4-day suppressive test.

  • Monitoring: Following the 4-day treatment period, blood smears are taken daily or on specific days post-infection (e.g., day 6, 8, 10, and up to day 30) to monitor for the presence of parasites.[1][4]

  • Determination of Cure: A mouse is considered cured if no parasites are detected in its blood for a defined period (e.g., up to 30 days post-infection).[1]

Visualizing the Battlefield: Mechanism of Action and Experimental Workflow

To better understand the context of these in vivo evaluations, the following diagrams illustrate the key signaling pathway targeted by 4-aminoquinolines and the typical experimental workflow.

Mechanism_of_Action cluster_parasite Plasmodium Parasite (in RBC) cluster_vacuole Digestive Vacuole cluster_drug 4-Aminoquinoline Action Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion AminoAcids Amino Acids Hemoglobin->AminoAcids Digestion Hemozoin Non-toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Polymerization Parasite_Lysis Parasite Lysis Heme->Parasite_Lysis Accumulation leads to Oxidative Stress AminoAcids_out Parasite Protein Synthesis AminoAcids->AminoAcids_out AQ 4-Aminoquinoline Derivative AQ->Heme Inhibits Polymerization

Caption: Mechanism of action of 4-aminoquinolines in the malaria parasite.

Experimental_Workflow start Start infection Infect Mice with Plasmodium Parasites start->infection grouping Randomly Assign Mice to Treatment & Control Groups infection->grouping treatment Administer Test Compounds & Controls Daily for 4 Days grouping->treatment monitoring Monitor Parasitemia (Giemsa-stained blood smears) treatment->monitoring data_analysis Calculate % Parasitemia Suppression & ED50/ED90 monitoring->data_analysis cure_assessment Monitor for Recrudescence to Determine Cure Rate data_analysis->cure_assessment end End cure_assessment->end

Caption: Standard workflow for in vivo antimalarial efficacy testing.

References

A Comparative Analysis of 4-Aminoquinoline and 8-Aminoquinoline Derivatives in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms, efficacy, and safety profiles of two pivotal classes of antimalarial agents, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparative study of 4-aminoquinoline and 8-aminoquinoline derivatives. Through a meticulous review of experimental data, this report illuminates the distinct characteristics that define their therapeutic potential and challenges.

The global fight against malaria hinges on the development and strategic deployment of effective chemotherapeutic agents. Among the arsenal of antimalarial drugs, quinoline-based compounds have historically played a central role. This guide focuses on two critical classes: the 4-aminoquinolines, renowned for their potent blood-stage activity, and the 8-aminoquinolines, unique in their ability to eradicate the dormant liver stages of the parasite, thereby preventing relapse. This comparative study aims to provide a clear, data-driven overview to inform future research and development in this critical field.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between 4-aminoquinoline and 8-aminoquinoline derivatives lies in their distinct mechanisms of action against the Plasmodium parasite.

4-Aminoquinolines: Disrupting Heme Detoxification

The primary mode of action for 4-aminoquinolines, such as the well-known chloroquine, is the inhibition of hemozoin biocrystallization in the parasite's acidic digestive vacuole.[1][2] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. 4-Aminoquinolines accumulate in the digestive vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[3] This leads to the buildup of free heme, which is toxic to the parasite, causing oxidative stress and ultimately leading to its death.[1][3] Resistance to 4-aminoquinolines is often associated with mutations in the Plasmodium falciparum chloroquine-resistance transporter (PfCRT) protein, which is believed to reduce drug accumulation in the digestive vacuole.[1]

8-Aminoquinolines: The Radical Approach to a Radical Cure

In contrast, the mechanism of 8-aminoquinolines, exemplified by primaquine and tafenoquine, is not fully elucidated but is understood to be fundamentally different. These compounds are prodrugs that require metabolic activation by host cytochrome P450 enzymes, particularly CYP2D6, in the liver.[4][5] This metabolic process generates reactive intermediates that are thought to undergo redox cycling, leading to the production of reactive oxygen species (ROS).[4][5] The resulting oxidative stress is believed to be responsible for their parasiticidal activity, especially against the dormant liver-stage hypnozoites of P. vivax and P. ovale, making them essential for preventing malaria relapse (radical cure).[5][6] This reliance on host metabolism also underpins their primary toxicity concern: hemolytic anemia in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[7][8]

Comparative Efficacy: A Quantitative Overview

The antimalarial potency of these two classes of compounds is typically evaluated through in vitro assays against various strains of Plasmodium and in vivo models. The following tables summarize key quantitative data, presenting a comparative view of their activity.

Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Derivatives

CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (CQ-sensitive)< 12[2]
ChloroquineW2 (CQ-resistant)> 100[2]
Amodiaquine--[9]
TDR 588453D7 (CQ-sensitive)< 12[2]
TDR 58845W2 (CQ-resistant)89.8[2]
TDR 588463D7 (CQ-sensitive)< 25[2]
TDR 58846W2 (CQ-resistant)< 25[2]
Compound 3dK1 (CQ-resistant)-[10]
Compound 3eK1 (CQ-resistant)1.0[10]

IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro Activity of Selected 8-Aminoquinoline Derivatives against P. vivax Liver Stages

CompoundAssay TargetIC50 (µM)Reference
PrimaquineLiver stage schizonts2.2 - 6.0[4]
PrimaquineHypnozoites1.2 - 12.0[4]
TafenoquineHypnozoites-[11]

IC50: Half-maximal inhibitory concentration.

Toxicity and Safety Profiles: A Critical Comparison

The clinical utility of any antimalarial agent is intrinsically linked to its safety profile. Here, the two quinoline classes exhibit markedly different toxicological concerns.

4-Aminoquinolines: Generally, 4-aminoquinolines like chloroquine are well-tolerated at therapeutic doses. Common side effects can include gastrointestinal upset, headache, and dizziness. However, at higher doses or with prolonged use, more severe toxicities such as retinopathy, ototoxicity, and cardiotoxicity can occur. Their cytotoxicity against various cell lines is a subject of ongoing research for potential anticancer applications.[12][13]

8-Aminoquinolines: The primary and most significant toxicity associated with 8-aminoquinolines is drug-induced hemolytic anemia in individuals with a G6PD deficiency.[7][8] This genetic enzymopathy is prevalent in malaria-endemic regions. The oxidative stress generated by the metabolites of 8-aminoquinolines overwhelms the reduced antioxidant capacity of G6PD-deficient red blood cells, leading to their premature destruction.[7] Other potential side effects include gastrointestinal distress and methemoglobinemia.[14]

Table 3: In Vitro Cytotoxicity of Selected Quinolines

CompoundCell LineCC50 (µM)Reference
ChloroquineWI-26VA4259.19 ± 51.75[15]
ChloroquineBGMK162.65 ± 46.4[15]
ChloroquineHepG2176.63 ± 33.34[15]
ChloroquineTOV-21G143.88 ± 22.95[15]
ChloroquineHeLa S31022.4 ± 131.31[15]
PrimaquineWI-26VA4> 1000[15]
8-HQ Glycoconjugate 17HCT 116116.4 ± 5.9[16]
8-HQ Glycoconjugate 17MCF-778.1 ± 9.3[16]

CC50: Half-maximal cytotoxic concentration. 8-HQ: 8-Hydroxyquinoline.

Structure-Activity Relationships (SAR): Guiding Drug Design

The development of more effective and safer quinoline-based antimalarials relies on a thorough understanding of their structure-activity relationships.

4-Aminoquinolines: For 4-aminoquinolines, the 7-chloro substituent on the quinoline ring is crucial for activity.[17] Modifications to the dialkylaminoalkyl side chain at the 4-position have been extensively explored to overcome chloroquine resistance. Shortening or lengthening this side chain can restore activity against resistant strains.[2]

8-Aminoquinolines: The SAR for 8-aminoquinolines is more complex and tied to their metabolism. The 6-methoxy group is a common feature. Modifications to the terminal amine of the side chain at the 8-position can influence both efficacy and the potential for hemolytic toxicity. The goal of many medicinal chemistry efforts in this class is to separate the desired antimalarial activity from the metabolic pathways that lead to toxic metabolites.

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is essential for its interpretation and for designing future studies.

In Vitro Antimalarial Activity Assay
  • Principle: These assays measure the ability of a compound to inhibit the growth of P. falciparum in an in vitro culture of human red blood cells.

  • Methodology:

    • Parasite Culture: A synchronous culture of P. falciparum (e.g., 3D7 or W2 strains) is maintained in human red blood cells in a complete culture medium.

    • Drug Dilution: The test compounds are serially diluted to a range of concentrations.

    • Incubation: The parasite culture is incubated with the various drug concentrations for a defined period (typically 48-72 hours).

    • Growth Inhibition Assessment: Parasite growth is quantified using various methods:

      • SYBR Green I-based fluorescence assay: This method relies on the binding of the fluorescent dye SYBR Green I to parasite DNA.

      • [³H]-Hypoxanthine Incorporation Assay: This radiometric assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

      • pLDH Assay: This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase.

    • Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Methodology:

    • Cell Culture: A selected human cell line (e.g., HepG2, HeLa) is cultured in a 96-well plate.[18][19]

    • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

    • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.[18] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader.

    • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.

Hemolysis Assay for 8-Aminoquinolines
  • Principle: This assay evaluates the potential of 8-aminoquinoline derivatives to induce hemolysis, particularly in G6PD-deficient red blood cells.

  • Methodology:

    • Blood Collection: Blood samples are obtained from healthy donors and from individuals with known G6PD deficiency.

    • Red Blood Cell Preparation: Red blood cells are isolated and washed.

    • Compound Incubation: The red blood cells are incubated with various concentrations of the 8-aminoquinoline derivative, often in the presence of a metabolic activation system (e.g., liver microsomes and NADPH) to simulate in vivo metabolism.

    • Hemolysis Quantification: After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically.

    • Data Analysis: The percentage of hemolysis is calculated relative to a positive control (e.g., water-induced lysis) and a negative control (buffer).

Visualizing the Pathways

To further clarify the distinct mechanisms of action, the following diagrams illustrate the key signaling pathways and experimental workflows.

Mechanism of Action: 4-Aminoquinolines cluster_parasite Parasite Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Aminoquinoline 4-Aminoquinoline Aminoquinoline->Hemozoin Inhibition

Caption: Mechanism of 4-Aminoquinolines

Mechanism of Action: 8-Aminoquinolines cluster_host Host Liver Cell cluster_parasite Parasite (Liver Stage) Prodrug 8-Aminoquinoline (Prodrug) CYP2D6 CYP2D6 Prodrug->CYP2D6 Metabolism Metabolites Reactive Metabolites CYP2D6->Metabolites ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Caption: Mechanism of 8-Aminoquinolines

Experimental Workflow: In Vitro Antimalarial & Cytotoxicity Assays cluster_antimalarial Antimalarial Assay cluster_cytotoxicity Cytotoxicity Assay P_falciparum P. falciparum Culture Drug_Incubation_A Incubate with Drug P_falciparum->Drug_Incubation_A Growth_Assay Quantify Growth (SYBR Green/LDH) Drug_Incubation_A->Growth_Assay IC50 Calculate IC50 Growth_Assay->IC50 Cell_Line Human Cell Line Culture Drug_Incubation_C Incubate with Drug Cell_Line->Drug_Incubation_C Viability_Assay Assess Viability (MTT) Drug_Incubation_C->Viability_Assay CC50 Calculate CC50 Viability_Assay->CC50

Caption: In Vitro Assay Workflow

Conclusion

The 4-aminoquinoline and 8-aminoquinoline derivatives represent two distinct and vital classes of antimalarial drugs, each with a unique profile of activity, mechanism, and toxicity. While 4-aminoquinolines are potent blood schizontocides, their efficacy is challenged by widespread resistance. In contrast, 8-aminoquinolines are indispensable for the radical cure of relapsing malaria, but their use is constrained by the risk of hemolysis in G6PD-deficient individuals.

This comparative guide, through the consolidation of quantitative data and detailed experimental protocols, aims to provide a valuable resource for the scientific community. A thorough understanding of the contrasting properties of these two classes is paramount for the rational design of new antimalarial agents that are not only highly effective against resistant parasite strains but also possess improved safety profiles. The continued exploration of these quinoline scaffolds, informed by the principles outlined herein, holds significant promise for the future of malaria chemotherapy.

References

A Comparative Guide to the NMR Characterization of 4-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H NMR and ¹³C NMR spectral data for 4-aminoisooquinoline, offering a comparative perspective against its structural isomers and the parent isoquinoline molecule. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of isoquinoline-based compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for 4-aminoisooquinoline and related compounds. These data are crucial for identifying the compound and understanding the electronic effects of the amino group on the isoquinoline scaffold.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundSolventH-1H-3H-5H-6H-7H-8-NH₂Other Protons
4-Aminoisoquinoline DMSO-d₆8.49 (s)7.87 (s)8.10 (d)7.54-7.64 (m)7.54-7.64 (m)7.90 (d)5.82 (s)
IsoquinolineCDCl₃9.22 (s)8.52 (d)7.78 (d)7.58 (t)7.68 (t)7.96 (d)-7.61 (d, H-4)
5-AminoisoquinolineCDCl₃9.08 (s)8.41 (d)-6.89 (d)7.42 (t)7.28 (d)4.40 (br s)7.51 (d, H-4)
8-AminoisoquinolineCDCl₃8.85 (dd)8.05 (dd)7.38 (dd)7.29 (t)7.00 (dd)-5.01 (br s)7.32 (dd, H-4)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundSolventC-1C-3C-4C-4aC-5C-6C-7C-8C-8a
This compound Data not publicly available
IsoquinolineCDCl₃152.7143.2120.6128.8127.5130.4126.5127.9135.8
5-AminoisoquinolineCDCl₃152.0143.1109.1128.7147.2108.9129.1117.8134.4
8-AminoisoquinolineCDCl₃150.9142.9110.8128.5128.4122.1129.3145.1136.2

Note: The ¹³C NMR data for this compound was not available in publicly accessible databases at the time of this publication.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for accurate structural characterization.

Protocol for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample (e.g., 4-aminoisooquinoline) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Pulse Width: A 30° flip angle pulse.

  • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Pulse Width: A 30° flip angle pulse.

  • Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C; CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants.

Workflow Visualization

The following diagram illustrates the general workflow for the NMR characterization of a chemical compound like 4-aminoisooquinoline.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument_setup Instrument Setup (Tune, Lock, Shim) filter->instrument_setup h1_acq Acquire 1H Spectrum instrument_setup->h1_acq c13_acq Acquire 13C Spectrum instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Analyze Chemical Shifts, Multiplicities, and Integrals calibrate->analyze structure Structure Elucidation/Verification analyze->structure

Caption: Experimental workflow for NMR analysis.

Differentiating Isoquinoline Isomers: A Comparative Guide to LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation of isoquinoline isomers is a critical challenge in pharmaceutical research, clinical toxicology, and forensic science. Due to their identical mass and often similar physicochemical properties, distinguishing between these closely related compounds requires sophisticated analytical techniques. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the effective separation and identification of isoquinoline isomers, supported by experimental data and detailed protocols.

The Challenge of Isoquinoline Isomers

Isoquinoline alkaloids and their synthetic derivatives represent a vast class of compounds with significant physiological activity. Isomers, such as the well-known opiates morphine and its structural isomers, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to unambiguously identify and quantify specific isomers in complex matrices like biological fluids and natural product extracts is paramount for drug development, safety assessment, and regulatory compliance.

LC-MS/MS: The Gold Standard for Isomer Differentiation

LC-MS/MS has emerged as the preferred method for the analysis of isoquinoline isomers due to its exceptional sensitivity, selectivity, and specificity. The power of this technique lies in the combination of chromatographic separation (LC) and mass spectrometric detection (MS/MS).

  • Liquid Chromatography (LC) separates isomers based on their differential interactions with a stationary phase, resulting in distinct retention times.

  • Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity by fragmenting the isomer ions and analyzing the resulting product ions. Even if isomers co-elute chromatographically, they can often be distinguished by their unique fragmentation patterns or differences in the relative abundance of their fragment ions.[1]

Comparative Analysis of LC-MS/MS Methods

The successful differentiation of isoquinoline isomers by LC-MS/MS is highly dependent on the optimization of both the chromatographic and mass spectrometric parameters. Below is a comparison of key parameters from published methods for the analysis of representative isoquinoline isomers.

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for the Differentiation of Morphine and Related Opiate Isomers

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)Reference
Morphine286.1165.1, 201.130, 152.5[2]
Hydromorphone286.1185.1, 157.125, 352.8[2]
Norcodeine286.1162.1, 215.1Not SpecifiedNot Specified[2]
Codeine300.1165.1, 215.130, 153.2[2]
Hydrocodone300.1199.1, 171.125, 353.5[2]

Table 2: LC-MS/MS Differentiation of Quinolinyl and Isoquinolinyl Positional Isomers of a Synthetic Cannabinoid (5F-PB-22) [1]

IsomerPrecursor Ion (m/z)Product Ion (m/z)Relative Ion Intensity (%) at CE 10VRelative Ion Intensity (%) at CE 20VRetention Time (min)
5F-PB-22 (Quinolin-8-yl)377.2232.25710039.96
7-hydroxyquinoline isomer377.2232.26810038.72
6-hydroxyquinoline isomer377.2232.2329037.58
5-hydroxyquinoline isomer377.2232.24510036.36
4-hydroxyquinoline isomer377.2232.210010034.43
8-hydroxyisoquinoline isomer377.2232.210010033.21
7-hydroxyisoquinoline isomer377.2232.210010032.49
6-hydroxyisoquinoline isomer377.2232.210010031.83
5-hydroxyisoquinoline isomer377.2232.210010030.75
4-hydroxyisoquinoline isomer377.2232.210010029.11

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these analytical methods.

Sample Preparation (General Protocol for Biological Fluids)

A straightforward protein precipitation is often employed for sample preparation in biological matrices.[3]

  • Sample Collection : Collect blood, plasma, or urine samples using standard procedures.

  • Internal Standard Addition : Add a deuterated internal standard corresponding to the analyte of interest to a specific volume of the sample.

  • Protein Precipitation : Add a protein precipitating agent, such as acetonitrile, to the sample.[4]

  • Vortexing and Centrifugation : Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution : Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[4]

Liquid Chromatography (LC) Method for Opiate Isomers
  • Column : A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[3]

  • Mobile Phase : A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile or methanol) is typical.[1][5][6]

  • Flow Rate : A flow rate of 0.2-0.4 mL/min is generally employed.[5]

  • Column Temperature : The column is often maintained at a constant temperature, for example, 40 °C.[1][6]

  • Injection Volume : A small injection volume, typically 1-10 µL, is used.[5]

Tandem Mass Spectrometry (MS/MS) Method
  • Ionization Source : Electrospray ionization (ESI) in the positive ion mode is the most common technique for the analysis of isoquinoline alkaloids.[2]

  • Scan Mode : Multiple Reaction Monitoring (MRM) is utilized for quantification due to its high sensitivity and selectivity.[2]

  • Source Parameters :

    • Capillary Voltage : 3.0-5.5 kV[1]

    • Ion Source Temperature : 120-150 °C

    • Desolvation Temperature : 350-600 °C[1]

    • Nebulizer Gas Flow : Dependent on the instrument.

  • Collision Gas : Argon is typically used as the collision gas.

Alternative Analytical Approaches

While LC-MS/MS is a powerful tool, other techniques can also be employed for the differentiation of isoquinoline isomers, particularly for stereoisomers.

  • Chiral High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases can be used to separate enantiomers, which can then be detected by a standard detector or a mass spectrometer.[3][7]

  • Capillary Electrophoresis (CE) : Chiral selectors can be added to the background electrolyte in CE to achieve the separation of enantiomers. Coupling CE with MS provides a highly efficient method for chiral separation.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable isoquinoline derivatives, GC-MS can be an effective separation technique. However, derivatization is often required to improve volatility.[1][9]

Visualizing the Workflow and Logic

The following diagrams illustrate the general experimental workflow for LC-MS/MS analysis and the logical process of differentiating isomers.

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC_MS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Sample Internal_Std Add Internal Standard Sample->Internal_Std Precipitation Protein Precipitation Internal_Std->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Retention Time) Reconstitution->LC_Separation MS_Ionization ESI Ionization LC_Separation->MS_Ionization MS1_Selection Precursor Ion Selection (MS1) MS_Ionization->MS1_Selection CID Collision-Induced Dissociation MS1_Selection->CID MS2_Detection Product Ion Detection (MS2) CID->MS2_Detection Chromatogram Chromatogram MS2_Detection->Chromatogram Mass_Spectrum Mass_Spectrum MS2_Detection->Mass_Spectrum Quantification Identification & Quantification Chromatogram->Quantification Mass_Spectrum->Quantification Isomer_Differentiation_Logic cluster_LC Chromatographic Separation cluster_MSMS Mass Spectrometric Differentiation Isomers Mixture of Isoquinoline Isomers LC Different Retention Times? Isomers->LC Separated Isomers Separated LC->Separated Yes Coelution Isomers Co-elute LC->Coelution No MSMS Different Fragmentation Patterns/Ratios? Coelution->MSMS Differentiated Isomers Differentiated MSMS->Differentiated Yes Identical_Spectra Identical Spectra (Further Method Development Needed) MSMS->Identical_Spectra No

References

A Comparative Guide to the Cytotoxicity of 4-Aminoquinoline Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various 4-aminoquinoline derivatives against several cancer cell lines, supported by experimental data from peer-reviewed studies. The information presented herein is intended to aid researchers in the fields of oncology and medicinal chemistry in the evaluation and development of novel anticancer therapeutics based on the 4-aminoquinoline scaffold.

Introduction to 4-Aminoquinolines in Oncology

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, famously represented by antimalarial drugs like chloroquine (CQ) and hydroxychloroquine (HCQ).[1] Beyond their antiparasitic activity, these compounds and their derivatives have garnered significant interest for their potential as anticancer agents.[2] Their mechanisms of action are multifaceted, often involving the disruption of lysosomal function and the inhibition of autophagy, a key survival pathway for cancer cells under stress.[3][4] Furthermore, novel synthesized 4-aminoquinoline derivatives have demonstrated potent cytotoxic effects through various mechanisms, including the induction of apoptosis.[5][6][7] This guide summarizes the cytotoxic profiles of several 4-aminoquinoline derivatives, providing a comparative analysis of their potency against different cancer cell lines.

Data Presentation: Comparative Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-aminoquinoline derivatives against selected human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference(s)
Chloroquine (CQ)MDA-MB-46824.36[8]
Chloroquine (CQ)MCF-720.72[8]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[8]
Bisquinoline Compound 10MDA-MB-4687.35[8]
Bisquinoline Compound 10MCF-714.80[8]
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23)MDA-MB-468Effective[2]
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23)MCF-7Effective[2]
7-Chloroquinoline Derivative 3HCT-11623.39[9]
7-Chloroquinoline Derivative 9HCT-11621.41[9]
7-Chloroquinoline Derivative 3MCF-7Active[9]
7-Chloroquinoline Derivative 9MCF-7Active[9]
7-chloro-(4-thioalkylquinoline) Derivative 73CCRF-CEMSelective[6]
7-chloro-(4-thioalkylquinoline) Derivative 74CCRF-CEMSelective[6]
7-chloro-(4-thioalkylquinoline) Derivative 81HCT116Selective[6]

Note: "Effective" and "Active" indicate reported activity where specific IC50 values were not provided in the abstract. "Selective" indicates a pronounced effect on cancer cells compared to non-cancerous cells.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a standard workflow for determining the in vitro cytotoxicity of 4-aminoquinoline derivatives using a colorimetric assay such as the MTT assay.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells seeding 2. Seed Cells in 96-well Plates cell_culture->seeding attachment 3. Allow Cell Attachment (24h) seeding->attachment compound_prep 4. Prepare Serial Dilutions of 4-Aminoquinoline Derivatives treatment 5. Treat Cells with Compounds (48-72h) compound_prep->treatment mtt_addition 6. Add MTT Reagent treatment->mtt_addition incubation 7. Incubate (2-4h) for Formazan Formation mtt_addition->incubation solubilization 8. Solubilize Formazan Crystals (e.g., with DMSO) incubation->solubilization readout 9. Measure Absorbance (570 nm) solubilization->readout calculation 10. Calculate Cell Viability (%) and IC50 Values readout->calculation G cluster_stimulus External/Internal Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_execution Execution Phase aminoquinoline 4-Aminoquinoline Derivative bax_bak Bax/Bak Activation aminoquinoline->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 parp PARP Cleavage caspase3->parp dna_frag DNA Fragmentation parp->dna_frag apoptosis Apoptosis dna_frag->apoptosis

References

Safety Operating Guide

Proper Disposal of 4-Aminoisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 4-Aminoisoquinoline

The following guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, a crucial procedure for maintaining laboratory safety and regulatory compliance. This information is intended for researchers, scientists, and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, this guidance is synthesized from general laboratory chemical waste procedures and the known hazards associated with this compound and its structural analogs.

Immediate Safety and Handling Precautions

This compound is known to be harmful if swallowed and causes serious eye irritation.[1][2][3] It is classified as Acute Toxicity, Oral (Category 4) and Eye Irritation (Category 2A).[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal.

Table 1: Personal Protective Equipment (PPE) and Handling Guidelines

PPE/Handling GuidelineSpecificationRationale
Gloves Chemical-resistant nitrile gloves.To prevent skin contact.
Eye Protection Safety goggles or a face shield.To protect against splashes and dust.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust or vapors.
Waste Container Clearly labeled, sealed, and compatible container.To safely contain hazardous waste and prevent leaks.

Step-by-Step Disposal Protocol

This protocol outlines the necessary procedures for the safe disposal of this compound, from waste collection to final hand-off to authorized personnel.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all unused or contaminated solid this compound in a dedicated, sealable container. The container material must be compatible with the chemical. Label the container clearly as "Hazardous Waste: this compound".

  • Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, contaminated gloves, and bench paper, must be considered hazardous.[4] These materials should be collected in a separate, clearly labeled hazardous waste bag or container.[4]

  • Empty Containers: An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., water, if the compound is soluble and it is permissible by your institution's guidelines) before it can be disposed of as regular trash.[5] The rinsate from this process must be collected and treated as hazardous waste.

Step 2: Waste Storage

  • Store sealed hazardous waste containers in a designated and secure "Satellite Accumulation Area" (SAA).[6][7]

  • This area must be well-ventilated and away from incompatible materials. Based on general chemical safety principles, avoid storing with strong oxidizing agents.

  • Ensure that all waste containers are securely capped during storage, except when adding or removing waste.[6]

Step 3: Final Disposal

  • Never dispose of this compound down the sink or by evaporation.[5] All hazardous waste must be disposed of through your institution's official hazardous waste collection program.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal unit.[4]

  • Provide them with all necessary information, including the name of the chemical, quantity, and any known hazards.

  • Follow their specific instructions for packaging, labeling, and scheduling a pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound Waste? waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid contaminated_materials Contaminated Labware (Gloves, Tips, etc.) waste_type->contaminated_materials Contaminated empty_container Empty Original Container waste_type->empty_container Empty collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_contaminated Collect in Labeled Hazardous Waste Bag/Container contaminated_materials->collect_contaminated triple_rinse Triple-Rinse Container with Appropriate Solvent empty_container->triple_rinse store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_contaminated->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Trash triple_rinse->dispose_container dispose_rinsate Add Rinsate to Liquid Hazardous Waste collect_rinsate->dispose_rinsate dispose_rinsate->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Waste Transferred to EHS contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.